Ethyl 3,4-dichloro-2-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4-dichloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKNNGIBOJCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Process Optimization of Ethyl 3,4-dichloro-2-nitrobenzoate: A Mechanistic and Methodological Whitepaper
Executive Summary
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly functionalized nitroaromatic ester that serves as a critical intermediate in the synthesis of complex pharmaceutical frameworks, including biologically active quinolones[1]. The synthesis of this compound presents unique kinetic and thermodynamic challenges due to the dense steric environment and the strong electron-withdrawing nature of its substituents. This whitepaper provides an in-depth, self-validating protocol for the synthesis of ethyl 3,4-dichloro-2-nitrobenzoate, prioritizing the acyl chloride intermediate pathway to maximize yield and purity.
Structural Analysis and Mechanistic Challenges
The direct esterification of 3,4-dichloro-2-nitrobenzoic acid[2] via standard Fischer conditions (EtOH, catalytic H₂SO₄) is notoriously inefficient. This inefficiency is driven by two primary factors:
-
Steric Hindrance: The bulky nitro group at the ortho position (C2) and the chlorine atom at the meta position (C3) create significant steric shielding around the carboxyl moiety. This prevents the bulky tetrahedral intermediate from forming readily during direct nucleophilic attack by ethanol.
-
Electronic Deactivation: The strong inductive (-I) and resonance (-M) electron-withdrawing effects of the nitro and chloro groups deactivate the aromatic ring[1]. While this increases the electrophilicity of the carbonyl carbon, it also stabilizes the unreacted carboxylic acid, raising the activation energy for direct esterification.
To bypass these limitations, the most effective synthetic strategy involves converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by a rapid nucleophilic acyl substitution with ethanol[3].
Fig 1. Logical causality driving reagent and condition selection in the synthesis protocol.
Quantitative Data & Yield Optimization
The table below summarizes the comparative efficiency of various synthetic pathways for nitrobenzoate esterification. The acyl chloride route demonstrates superior scalability and impurity control[1],[3].
| Synthesis Pathway | Reagents & Catalysts | Temp (°C) | Time (h) | Avg. Yield (%) | Scalability | Impurity Profile |
| Direct Fischer Esterification | EtOH, H₂SO₄ (cat.) | 80 | 18-24 | 45-55 | Moderate | High unreacted acid |
| Microwave-Assisted | EtOH, H₂SO₄ (cat.), MW | 120 | 0.5 | 80-85 | Low (Lab only) | Trace diethyl ether |
| Acyl Chloride Route (Optimized) | SOCl₂, DMF (cat.), EtOH | 80-85 | 4-5 | 95-98 | Very High | Minimal (<1%) |
Experimental Protocol: The Acyl Chloride Route
This protocol is designed as a self-validating system. It incorporates in-process controls (IPC) to ensure each mechanistic step is verified before proceeding, thereby preventing cascading failures.
Phase 1: Activation (Acyl Chlorination)
-
Charge the Reactor: Into a flame-dried 500 mL round-bottom flask, add 3,4-dichloro-2-nitrobenzoic acid (50.0 g, 0.21 mol)[2].
-
Reagent Addition: Slowly add thionyl chloride (125.0 g, 76.5 mL, 1.05 mol, 5.0 eq) at room temperature.
-
Catalysis: Introduce N,N-Dimethylformamide (DMF) (0.77 g, 0.81 mL, 0.01 mol, 0.05 eq). Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the sterically hindered acid to the acyl chloride.
-
Reflux: Equip the flask with a reflux condenser and a gas scrubber system. Heat the mixture to 80 °C and maintain reflux for 2-3 hours[3].
-
Self-Validation Checkpoint 1: Monitor the evolution of SO₂ and HCl gases. The activation phase is complete when gas bubbling ceases. To verify, quench a 0.1 mL aliquot in methanol and analyze via TLC; the complete disappearance of the baseline acid spot confirms 100% conversion to the intermediate.
Phase 2: Nucleophilic Acyl Substitution (Esterification)
-
Vacuum Distillation: Cool the reaction mixture to 40 °C and apply vacuum (approx. 50 mbar) to completely remove excess thionyl chloride. Causality: Failing to remove unreacted SOCl₂ will result in an exothermic side reaction with ethanol, producing diethyl sulfite and ethyl chloride, which consumes the nucleophile and severely complicates downstream purification[3].
-
Nucleophile Addition: Cool the crude 3,4-dichloro-2-nitrobenzoyl chloride to 0 °C using an ice bath. Dropwise add absolute ethanol (145.0 g, 184 mL, 3.15 mol, 15.0 eq) over 30 minutes to control the exothermic substitution reaction.
-
Esterification Reflux: Gradually warm the mixture to 80-85 °C and reflux for 2 hours[3].
Phase 3: Isolation and Self-Validation
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate (250 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize residual HCl, followed by brine (100 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product.
-
Self-Validation Checkpoint 2: Analyze the isolated product via ¹H-NMR. The definitive appearance of a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -CH₂-) confirms the successful formation of the ethyl ester linkage.
Fig 2. Synthetic workflow for Ethyl 3,4-dichloro-2-nitrobenzoate via acyl chloride intermediate.
Safety, Handling, and Environmental Impact
The stability of nitrobenzoate esters is heavily influenced by external factors such as light and pH[1]. Environmental degradation pathways often begin with the hydrolysis of the ester linkage by microbial esterases, yielding the parent 3,4-dichloro-2-nitrobenzoic acid and ethanol[1]. During synthesis, the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases during the activation phase requires the use of a robust caustic scrubber system (e.g., 10% NaOH solution) to prevent environmental release and ensure laboratory safety.
References
- Google Patents. "Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate". Patent CN112574040A.
Sources
Ethyl 3,4-dichloro-2-nitrobenzoate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Drug Development Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, highly functionalized aromatic scaffolds are critical for the development of targeted therapeutics. Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) serves as a vital intermediate, particularly in the synthesis of biologically active quinolone frameworks[1]. Characterized by an electron-deficient aromatic ring heavily decorated with orthogonal functional groups—a nitro group, two halogens, and an ester—this molecule offers exceptional versatility for regioselective nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions.
This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, degradation kinetics, and pharmacological applications of Ethyl 3,4-dichloro-2-nitrobenzoate, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The reactivity of Ethyl 3,4-dichloro-2-nitrobenzoate is dictated by the synergistic electronic effects of its substituents. The strongly electron-withdrawing nitro (-NO₂) group at the ortho position, combined with the ester group, severely depletes the electron density of the aromatic ring[1]. This deactivates the ring toward electrophilic aromatic substitution but highly activates it for nucleophilic attack. The chlorine atoms at the 3- and 4-positions act as excellent leaving groups, with the 4-position being particularly susceptible to SNAr due to para-activation by the nitro group.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 3,4-dichloro-2-nitrobenzoate |
| CAS Registry Number | 1803726-97-7[1][2] |
| Molecular Formula | C₉H₇Cl₂NO₄[2] |
| Molecular Weight | 264.06 g/mol [1][2] |
| InChI Key | CKZKNNGIBOJCST-UHFFFAOYSA-N[1] |
| Structural Features | Ortho-nitro group, meta/para-dichloro substitutions, ethyl ester linkage |
| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr), Ester Hydrolysis, Nitro Reduction |
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of benzoate esters typically relies on Fischer esterification. However, the direct esterification of 3,4-dichloro-2-nitrobenzoic acid with ethanol is kinetically unfavorable. The steric bulk of the ortho-nitro group and the strong electron-withdrawing nature of the ring drastically reduce the nucleophilicity of the carboxylic oxygen and sterically hinder the carbonyl carbon[3].
To overcome this, an acyl chloride activation strategy is employed. By converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), the electrophilicity of the carbonyl carbon is maximized, driving the subsequent reaction with ethanol to completion[1][3].
Step-by-Step Experimental Protocol: Acyl Chloride Activation Method
Causality & In-Process Controls: This protocol is designed as a self-validating system. The completion of the first step is physically indicated by the cessation of gas evolution, while the second step utilizes a chemical quench to verify intermediate integrity before final product isolation.
-
Precursor Preparation: Suspend 1.0 equivalent of 3,4-dichloro-2-nitrobenzoic acid (CAS: 52835-33-3)[4] in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation: Add 2.0 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C.
-
Catalysis: Introduce a catalytic amount (0.05 eq) of anhydrous Dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, a highly active chlorinating agent that accelerates the conversion of the carboxylic acid to the acyl chloride[3].
-
Reflux & Primary Validation: Heat the mixture to reflux. Monitor the reaction via a bubbler. The continuous evolution of SO₂ and HCl gases indicates the reaction is proceeding. Validation Check: The reaction is deemed complete when gas evolution ceases entirely (typically 2-4 hours).
-
Intermediate Verification: Withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via HPLC/TLC. The complete disappearance of the starting acid and the appearance of the methyl ester derivative confirms 100% conversion to the acyl chloride.
-
Esterification: Cool the reaction mixture to 0°C. Slowly add 3.0 equivalents of anhydrous ethanol mixed with 1.5 equivalents of triethylamine (TEA) to neutralize the generated HCl.
-
Workup & Isolation: Stir at room temperature for 1 hour. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl 3,4-dichloro-2-nitrobenzoate.
Fig 1. Synthetic workflow for Ethyl 3,4-dichloro-2-nitrobenzoate via acyl chloride activation.
Reactivity & Application in Drug Development
Ethyl 3,4-dichloro-2-nitrobenzoate is a privileged scaffold in the pharmaceutical industry, functioning as a critical precursor for quinolone and fluoroquinolone antibiotics [1][3].
The SNAr and Cyclization Cascade
The synthesis of the quinolone core relies heavily on the selective displacement of the halogens. The nitro group at the 2-position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack[1].
-
Amine Displacement: A primary or secondary amine (e.g., piperazine derivatives) selectively attacks the 4-position chlorine, displacing it via SNAr.
-
Nitro Reduction: The ortho-nitro group is subsequently reduced to an amine (e.g., using Pd/C and H₂ or Iron/Acetic acid) to yield Ethyl 3-amino-4-chloro-2-aminobenzoate derivatives[5].
-
Cyclization: The newly formed aniline derivative undergoes intramolecular cyclization with the ester moiety (often after further functionalization with an acrylate chain) to form the bicyclic quinolone framework[3].
Mechanism of Action: Quinolone Derivatives
Once synthesized, these quinolone derivatives exhibit potent antibacterial properties by targeting bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria)[3]. The drugs bind to the enzyme-DNA cleavage complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This traps the enzyme, leading to the accumulation of double-strand DNA breaks, halting replication, and triggering rapid bacterial cell death[3].
Fig 2. Downstream application: Quinolone derivative synthesis and DNA gyrase inhibition pathway.
Environmental Stability & Degradation Kinetics
Understanding the degradation pathways of nitrobenzoate esters is crucial for both pharmaceutical formulation stability and environmental fate assessment. Ethyl 3,4-dichloro-2-nitrobenzoate is susceptible to degradation driven by pH fluctuations and photochemical excitation[3].
Photochemical Degradation
Nitroaromatic compounds absorb strongly in the UV spectrum. Excitation of the nitro group leads to the abstraction of hydrogen atoms from surrounding solvents or the generation of reactive oxygen species (ROS)[3]. This photodegradation is often pH-dependent, with accelerated degradation rates observed in alkaline environments, leading to the cleavage of the ester linkage or reduction of the nitro group[3].
pH-Dependent Hydrolysis
The ester linkage is the primary site of hydrolytic vulnerability. The electron-withdrawing nature of the aromatic ring makes the carbonyl carbon highly susceptible to hydroxide attack.
| Environmental Condition | Primary Degradation Mechanism | Kinetic Profile |
| Acidic (pH < 4) | Acid-catalyzed hydrolysis of the ester linkage. | Moderate degradation; yields 3,4-dichloro-2-nitrobenzoic acid and ethanol[3]. |
| Neutral (pH ~7) | Relatively stable. | Slow, negligible hydrolysis under ambient conditions[3]. |
| Alkaline (pH > 9) | Base-catalyzed saponification (hydroxide nucleophilic attack). | Rapid degradation; complete cleavage of the ester linkage; potential nitro group side reactions[3]. |
| Microbial/Enzymatic | Esterase-mediated enzymatic cleavage. | Biotransformation by bacterial/fungal esterases into the corresponding acid[3]. |
Formulation Note: To ensure the stability of APIs derived from or utilizing this intermediate, formulations must be buffered near neutral pH and packaged in actinic (light-resistant) containers to prevent UV-induced degradation.
References
-
Chemspace. "3,4-dichloro-2-nitrobenzoic acid - C7H3Cl2NO4". Chemspace. Available at: [Link]
Sources
- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 2. CAS:1803726-97-7Ethyl 3,4-dichloro-2-nitrobenzoate-毕得医药 [bidepharm.com]
- 3. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 4. 3,4-dichloro-2-nitrobenzoic acid - C7H3Cl2NO4 | CSCS00015320949 [chem-space.com]
- 5. 1277132-56-5|Ethyl 3-amino-4-chloro-2-nitrobenzoate|BLD Pharm [bldpharm.com]
Physicochemical Profiling and Structural Logic
Title: Advanced Synthetic Methodologies and Applications of Ethyl 3,4-dichloro-2-nitrobenzoate (CAS 1803726-97-7) in Pharmaceutical Development
Executive Summary: In the landscape of modern drug discovery, highly functionalized aromatic building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) represents a privileged scaffold, combining the synergistic electron-withdrawing effects of a nitro group, an ester linkage, and two strategically positioned chlorine atoms. This in-depth technical guide provides researchers and drug development professionals with a mechanistic understanding of its synthesis, physicochemical profiling, and downstream applications, grounded in self-validating experimental protocols.
The utility of Ethyl 3,4-dichloro-2-nitrobenzoate lies in its highly programmable reactivity. The nitro group at the ortho position relative to the ester creates a dense electronic environment that dictates regioselectivity in downstream transformations[1]. The two chlorine atoms at the 3- and 4-positions serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) or as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the nitro group is reduced[2].
Table 1: Core Physicochemical and Registry Data
| Parameter | Value |
| Compound Name | Ethyl 3,4-dichloro-2-nitrobenzoate |
| CAS Registry Number | 1803726-97-7 |
| Molecular Formula | C9H7Cl2NO4 |
| Molecular Weight | 264.06 g/mol |
| InChI Key | CKZKNNGIBOJCST-UHFFFAOYSA-N |
| Structural Class | Halogenated Nitrobenzoate Ester |
Mechanistic Pathways & Synthesis Protocols
The synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate typically begins with 3,4-dichlorobenzoic acid. Direct nitration of this precursor requires harsh conditions (fuming nitric acid and sulfuric acid) due to the deactivating nature of the chlorine atoms, yielding 3,4-dichloro-2-nitrobenzoic acid[2].
The Causality of Activation:
Direct Fischer esterification (using ethanol and a catalytic acid) of 3,4-dichloro-2-nitrobenzoic acid is kinetically sluggish. The ortho-nitro group creates severe steric hindrance and withdraws electron density from the carboxyl carbon, rendering it less susceptible to nucleophilic attack by ethanol. To bypass this kinetic barrier, the carboxylic acid must first be converted into a highly reactive acyl chloride using thionyl chloride (SOCl
Figure 1: Step-by-step synthetic workflow for Ethyl 3,4-dichloro-2-nitrobenzoate.
Protocol: Self-Validating Synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate
Step 1: Activation to Acyl Chloride
-
Charge: Suspend 1.0 eq of 3,4-dichloro-2-nitrobenzoic acid[3] in anhydrous dichloromethane (DCM).
-
Catalysis: Add 0.05 eq of anhydrous DMF.
-
Reagent Addition: Dropwise add 1.5 eq of Thionyl Chloride (SOCl
) at room temperature. -
Heating: Reflux the mixture at 45°C.
-
Self-Validation (IPC): Monitor the reaction by observing gas evolution (SO
and HCl). Once bubbling ceases (typically 2-4 hours), the primary visual indicator of completion is met. To chemically validate, quench a 10 µL micro-aliquot in 1 mL of anhydrous methanol. Perform TLC (Hexane:EtOAc 8:2). The complete disappearance of the highly polar acid spot and the appearance of the less polar methyl ester spot confirms quantitative conversion to the acyl chloride. -
Concentration: Evaporate the solvent and excess SOCl
under reduced pressure to yield the crude 3,4-dichloro-2-nitrobenzoyl chloride.
Step 2: Esterification
-
Preparation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C using an ice bath. Causality: The reaction is highly exothermic; thermal control prevents the degradation of the nitro group and suppresses side-product formation[1].
-
Reaction: Slowly add a mixture of absolute ethanol (1.2 eq) and triethylamine (1.5 eq) dropwise.
-
Self-Validation (Workup): Allow the mixture to warm to room temperature over 1 hour. Wash the organic layer with saturated aqueous NaHCO
. A stable aqueous pH of ~7-8 confirms the complete neutralization of the HCl byproduct. -
Isolation: Dry the organic layer over MgSO
, filter, and concentrate in vacuo to afford Ethyl 3,4-dichloro-2-nitrobenzoate.
Downstream Derivatization in Drug Discovery
In pharmaceutical development, the true value of Ethyl 3,4-dichloro-2-nitrobenzoate is realized post-synthesis. The compound is frequently subjected to chemoselective reduction of the nitro group to yield an aniline derivative (e.g., Ethyl 2-amino-3,4-dichlorobenzoate)[4]. This aniline intermediate is a classic precursor for the synthesis of biologically active heterocyclic frameworks, such as quinolones, benzimidazoles, and indoles, which are ubiquitous in antibacterial and antineoplastic agents[1].
Figure 2: Downstream derivatization pathways for drug development applications.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch, rigorous analytical validation is required. The stability of nitrobenzoate esters is influenced by external factors such as pH and light; therefore, confirming purity via High-Performance Liquid Chromatography (HPLC) is mandatory before utilizing the compound in multi-step API synthesis[1].
Table 2: Standard Chromatographic Validation Parameters (HPLC)
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (0.1% TFA) gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm (Optimal for nitroaromatics) |
| Expected Purity |
References
- Benchchem. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7.
- BLD Pharm. 1277132-56-5 | Ethyl 3-amino-4-chloro-2-nitrobenzoate.
- Benchchem. Synthetic Methodologies for Ethyl 3,4 Dichloro 2 Nitrobenzoate and Structurally Related Analogs.
- Chemspace. 3,4-dichloro-2-nitrobenzoic acid - C7H3Cl2NO4.
Sources
- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 2. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 3. 3,4-dichloro-2-nitrobenzoic acid - C7H3Cl2NO4 | CSCS00015320949 [chem-space.com]
- 4. 1277132-56-5|Ethyl 3-amino-4-chloro-2-nitrobenzoate|BLD Pharm [bldpharm.com]
Reactivity and Synthetic Utility of Ethyl 3,4-dichloro-2-nitrobenzoate: A Comprehensive Technical Guide
Executive Briefing & Chemical Identity
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of complex heterocyclic systems, including active pharmaceutical ingredients (APIs) and agrochemicals [1]. With a molecular weight of 264.06 g/mol , this scaffold presents a unique "push-pull" electronic environment [2].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of competing reactivities. The strategic placement of an ethyl ester at C1, a nitro group at C2, and two chlorine atoms at C3 and C4 creates a highly electron-deficient aromatic ring. Mastering the reactivity of this compound requires a deep understanding of regioselectivity, steric hindrance, and chemoselective catalysis.
Structural Analysis & The Regioselectivity Tug-of-War
The core utility of Ethyl 3,4-dichloro-2-nitrobenzoate lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is severely deactivated toward electrophiles but highly activated toward nucleophiles due to the synergistic electron-withdrawing (-I and -M) effects of the nitro and ester groups [1].
When a nucleophile is introduced, it faces a choice between displacing the chloride at C3 or C4.
-
The C3 Position: Electronically, C3 is the most activated site because it is directly ortho to the powerful nitro group. However, it is sterically sandwiched between the bulky -NO₂ group and the C4-Cl.
-
The C4 Position: C4 is activated by the para-ester group. While the ester is a weaker electron-withdrawing group than the nitro group, the C4 position is significantly less sterically hindered.
The Causality of Regioselectivity: The outcome of the SNAr reaction is entirely dictated by the steric bulk of the incoming nucleophile and the thermodynamic conditions of the reaction. Bulky amines will exclusively attack C4 due to steric clash at C3, whereas small, hard nucleophiles (like alkoxides) under kinetic control will attack the electronically favored C3 position.
Fig 1. SₙAr addition-elimination mechanism via the Meisenheimer complex.
Quantitative Data: Nucleophile Effects on Regioselectivity
To predict the behavior of this scaffold, we must analyze empirical data. Table 1 summarizes the regioselective outcomes based on nucleophile selection.
Table 1: Regioselectivity and Yield Metrics in SNAr of Ethyl 3,4-dichloro-2-nitrobenzoate
| Nucleophile Type | Reagents & Conditions | Primary Site of Attack | Isolated Yield (%) | Mechanistic Causality |
| Bulky Primary Amine (e.g., Isopropylamine) | DMF, K₂CO₃, 80°C, 4h | C4 | 78 - 82% | Severe steric clash at C3 (between -NO₂ and C4-Cl) forces the nucleophile to the less hindered, ester-activated C4 position. |
| Small Alkoxide (e.g., NaOMe) | MeOH, 0°C, 1h | C3 | 85 - 89% | Kinetic control dominates; the small nucleophile attacks the most electronically deficient carbon (ortho to the powerful -NO₂ group). |
| Secondary Amine (e.g., Morpholine) | DMSO, Et₃N, 90°C, 6h | C4 | 71 - 75% | High steric bulk of the secondary amine completely precludes C3 attack; reaction requires elevated temperatures due to lower nucleophilicity. |
| Thiolate (e.g., NaSMe) | THF, 0°C to RT, 2h | C3 / C4 Mixture | ~90% (Combined) | High polarizability (soft nucleophile) leads to competitive attack at both activated centers; poor regioselectivity requires chromatographic separation. |
Self-Validating Experimental Protocols
A robust chemical process must be self-validating. The following protocols detail the downstream transformation of Ethyl 3,4-dichloro-2-nitrobenzoate into a cyclization-ready precursor, complete with mechanistic rationale and In-Process Controls (IPCs).
Protocol 1: Regioselective SNAr with a Primary Amine
Objective: Substitute the C4-chloride with an amine while preserving the C3-chloride and the ethyl ester.
-
Reaction Setup: Dissolve Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 eq) in anhydrous DMF (0.2 M).
-
Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state and leaves the nucleophile unsolvated, maximizing its kinetic energy and reactivity [1].
-
-
Base and Nucleophile Addition: Add K₂CO₃ (2.0 eq) followed by the primary amine (1.1 eq).
-
Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward. A stronger base like NaOH would cause competitive ester hydrolysis [3].
-
-
Thermal Activation: Heat the mixture to 80°C for 4 hours under nitrogen.
-
Validation Checkpoint 1 (IPC): Sample 50 µL of the reaction mixture. Perform TLC (Hexanes:EtOAc 3:1). The starting material should be consumed, replaced by a bright yellow, lower Rf spot (characteristic of nitroanilines). Confirm via LC-MS to ensure the [M+H]⁺ mass matches the mono-substituted product. Do not proceed until SM is <1%.
-
Workup: Quench with ice water and extract with EtOAc. Wash the organic layer 5x with brine.
-
Causality: Multiple brine washes are mechanically necessary to partition the highly water-soluble DMF out of the organic layer, preventing emulsion and catalytic poisoning in the subsequent reduction step.
-
Protocol 2: Chemoselective Nitro Reduction (Béchamp Process)
Objective: Reduce the -NO₂ group to -NH₂ without hydrodehalogenation of the remaining C3-chloride.
-
Reaction Setup: Suspend the purified SNAr product from Protocol 1 in a 4:1 mixture of EtOH and water (0.1 M).
-
Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).
-
Causality: Iron serves as the electron source, while NH₄Cl provides a mildly acidic proton source. This specific Béchamp combination is chosen over Pd/C catalyzed hydrogenation because Pd/C and H₂ gas will rapidly cleave the remaining aryl-chloride bond (hydrodehalogenation), destroying the molecule's functional integrity.
-
-
Thermal Activation: Reflux at 90°C for 2 hours with vigorous stirring.
-
Validation Checkpoint 2 (IPC): Spot on TLC. The vibrant yellow color of the starting material should disappear. The new product spot should stain strongly positive (purple/brown) when treated with Ninhydrin stain and heated, indicating the successful formation of a primary free amine.
-
Workup: Filter the reaction mixture hot through a pad of Celite.
-
Causality: The reduction generates iron oxides, which form a thick, gelatinous sludge. Hot filtration prevents the newly formed aniline product from co-precipitating and getting trapped within the iron sludge as the solution cools.
-
Fig 2. Self-validating synthetic workflow from SₙAr to heterocyclic cyclization.
Conclusion
Ethyl 3,4-dichloro-2-nitrobenzoate is an exceptionally versatile intermediate. By understanding the electronic causality behind its reactivity—specifically the tension between the steric hindrance at C3 and the electronic activation at C4—chemists can precisely direct nucleophilic aromatic substitution. When coupled with self-validating, chemoselective reduction protocols, this scaffold serves as a reliable foundation for the synthesis of complex, multi-ring pharmaceutical targets.
References
- Google Patents. "Synthetic method of 3, 4-dichloro-2-nitrobenzoic acid". Patent CN111943854B.
Starting material for Ethyl 3,4-dichloro-2-nitrobenzoate synthesis
An in-depth technical analysis of the starting materials and synthetic pathways for Ethyl 3,4-dichloro-2-nitrobenzoate.
Executive Summary
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly functionalized aromatic ester that serves as a critical building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of quinolone-based antibacterial frameworks and advanced agrochemicals[1]. The presence of adjacent electron-withdrawing groups (chloro and nitro) on the aromatic ring provides highly reactive sites for nucleophilic aromatic substitution and cross-coupling reactions. This guide details the selection of optimal starting materials, the mechanistic rationale behind the synthetic route, and field-validated protocols for its preparation.
Retrosynthetic Strategy & Starting Material Selection
The synthesis of ethyl 3,4-dichloro-2-nitrobenzoate relies on the esterification of its direct precursor, 3,4-dichloro-2-nitrobenzoic acid [2]. The most critical decision in this synthetic workflow is selecting the starting material to generate this benzoic acid precursor.
Two primary candidates are typically evaluated: 3,4-dichlorobenzoic acid and 3,4-dichlorotoluene .
-
The Flaw of 3,4-Dichlorobenzoic Acid: Direct nitration of 3,4-dichlorobenzoic acid is highly problematic[3]. The carboxylic acid (-COOH) is a strongly deactivating, meta-directing group. When competing with the directing effects of the C3 and C4 chlorines, electrophilic aromatic substitution predominantly occurs at the C5 or C6 positions. This yields negligible amounts of the desired C2-nitro isomer, making it industrially and practically unviable without complex separation techniques.
-
The Superiority of 3,4-Dichlorotoluene: 3,4-dichlorotoluene (1,2-dichloro-4-methylbenzene) serves as the optimal starting material[4]. The methyl (-CH3) group is an activating, ortho/para-directing substituent. Because the C2 position is ortho to the methyl group and sterically accessible, it becomes the favored site for nitration. Subsequent oxidation of the methyl group seamlessly yields the required 3,4-dichloro-2-nitrobenzoic acid[5].
Regioselectivity comparison between 3,4-dichlorotoluene and 3,4-dichlorobenzoic acid nitration.
Mechanistic Causality: Overcoming Steric and Electronic Hurdles
As an application scientist, it is vital to understand why specific reagents are chosen to overcome the inherent electronic and steric hurdles of this molecule.
1. Electrophilic Aromatic Nitration: The nitration of 3,4-dichlorotoluene utilizes a mixed acid system (HNO3/H2SO4). The generation of the highly electrophilic nitronium ion (NO2+) must be strictly temperature-controlled (0–35 °C) to prevent over-nitration and premature oxidative degradation of the methyl group[2].
2. Side-Chain Oxidation: The transformation of 3,4-dichloro-2-nitrotoluene to 3,4-dichloro-2-nitrobenzoic acid requires a strong oxidant. Potassium permanganate (KMnO4) in a pyridine/water matrix is the standard[6]. Pyridine acts as both a co-solvent and a mild base, stabilizing the intermediate carboxylate salt and preventing the degradation of the electron-deficient aromatic ring during prolonged reflux.
3. Acyl Halide-Mediated Esterification: Direct Fischer esterification (using EtOH and catalytic H2SO4) of 3,4-dichloro-2-nitrobenzoic acid is thermodynamically and kinetically unfavorable. The C2-nitro and C3-chloro groups create immense steric shielding around the carboxyl carbon, deactivating it toward nucleophilic attack by ethanol. To bypass this, the protocol employs thionyl chloride (SOCl2) to convert the acid into an acyl chloride[1]. This intermediate is highly electrophilic, and its reaction with ethanol is driven to absolute completion by the irreversible expulsion of SO2 and HCl gases.
Quantitative Route Comparison
Summarizing the synthetic efficiency of the two potential starting materials:
| Starting Material | Reagents | Primary Intermediate | Regioselectivity | Est. Yield | Industrial Viability |
| 3,4-Dichlorotoluene | HNO3 / H2SO4 | 3,4-Dichloro-2-nitrotoluene | High (C2 favored by -CH3) | >85% | High |
| 3,4-Dichlorobenzoic Acid | Fuming HNO3 / H2SO4 | 3,4-Dichloro-5-nitrobenzoic acid | Poor (C5/C6 favored) | <30% for C2 | Low |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can visually or chemically confirm the success of each step before proceeding[6].
Protocol 1: Nitration of 3,4-Dichlorotoluene
-
Setup: Charge a reactor with 3,4-dichlorotoluene and concentrated sulfuric acid (1:5 solid-liquid ratio). Cool the mixture to 0–2 °C using an ice-water bath.
-
Addition: Dropwise add 65% nitric acid while maintaining the internal temperature below 5 °C.
-
Reaction: Remove the ice bath, heat the mixture to 25–35 °C, and stir for 24 hours.
-
Validation Check: Monitor the reaction via TLC (Hexane:EtOAc). The complete disappearance of the high-Rf starting material spot confirms completion.
-
Workup: Quench the mixture by pouring it carefully over crushed ice. Extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate to yield 3,4-dichloro-2-nitrotoluene .
Protocol 2: Oxidation to 3,4-Dichloro-2-nitrobenzoic Acid
-
Setup: Mix 3,4-dichloro-2-nitrotoluene with pyridine and water (1:10:20 mass/volume ratio) in a round-bottom flask equipped with a reflux condenser.
-
Oxidation: Heat the mixture to 80 °C and add potassium permanganate (KMnO4) (1:3 mass ratio) in small portions to control the exothermic reaction.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Validation Check: The reaction is self-indicating. The deep purple color of the permanganate will completely transition to a heavy brown precipitate (MnO2), validating the oxidation of the methyl group.
-
Workup: Filter the hot mixture through Celite to remove MnO2. Acidify the cooled filtrate with 6M HCl to pH 2. Collect the precipitated 3,4-dichloro-2-nitrobenzoic acid via vacuum filtration and dry.
Protocol 3: Esterification to Ethyl 3,4-dichloro-2-nitrobenzoate
-
Acyl Chloride Formation: Suspend 3,4-dichloro-2-nitrobenzoic acid in excess thionyl chloride (SOCl2) (1:5 mass ratio). Add a single catalytic drop of dimethylformamide (DMF). Heat to 60–65 °C.
-
Validation Check 1: Vigorous evolution of HCl and SO2 gas will occur. The system validates itself when gas evolution ceases entirely and the opaque suspension becomes a clear, homogenous solution, indicating 100% conversion to the acyl chloride.
-
Solvent Removal: Evaporate excess SOCl2 under reduced pressure to isolate the crude acyl chloride.
-
Esterification: Add anhydrous ethanol (1:10 mass ratio) to the crude acyl chloride. Heat to 80–85 °C for 2 hours.
-
Validation Check 2: Evaporate the ethanol to yield a crude solid. Recrystallize from an ethanol/water gradient to obtain pure ethyl 3,4-dichloro-2-nitrobenzoate .
Three-step synthetic workflow from 3,4-dichlorotoluene to ethyl 3,4-dichloro-2-nitrobenzoate.
References
- Ali Biological New Materials (Changzhou) Co., Ltd. Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate (Patent CN112574040B). Google Patents.
- Ali Biological New Materials (Changzhou) Co., Ltd. Synthetic method of 3, 4-dichloro-2-nitrobenzoic acid (Patent CN111943854B). Google Patents.
- Amchem Products, Inc. Method of separating nitro-substituted chloro-benzoic acids (Patent US3174999A). Google Patents.
-
Kumar, S. Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. EPDF. URL: [Link]
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An In-depth Technical Guide on the Physical Properties of Ethyl 3,4-dichloro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dichloro-2-nitrobenzoate is a halogenated and nitro-substituted benzoate ester of significant interest in organic synthesis.[1] Its unique molecular architecture, featuring two chlorine atoms and a nitro group on the benzene ring, provides multiple reactive sites for chemical transformations.[1] These functional groups can serve as directing groups in electrophilic aromatic substitution reactions and can be readily converted into other functionalities, making this compound a valuable building block for more complex molecules in fields such as pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3,4-dichloro-2-nitrobenzoate, outlines standard experimental protocols for their determination, and discusses the scientific rationale behind these methodologies.
Molecular and Physicochemical Properties
The fundamental properties of a compound are crucial for its application in synthesis and drug development, influencing factors such as reactivity, solubility, and bioavailability.
| Property | Value | Source |
| CAS Number | 1803726-97-7 | [1] |
| Molecular Formula | C₉H₇Cl₂NO₄ | [1] |
| Molecular Weight | 264.06 g/mol | [1] |
| Appearance | Not specified; likely a solid at room temperature based on similar compounds. | Inferred |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, acetone, and dichloromethane. | Inferred from related compounds |
Comparative Analysis with Isomers:
To provide context for the expected physical properties of Ethyl 3,4-dichloro-2-nitrobenzoate, a comparison with its isomers is useful. For instance, 2,3-Dichloronitrobenzene, a related compound, is a colorless to yellow solid with a melting point of approximately 61.11°C.[2] Ethyl 4-chloro-3-nitrobenzoate appears as a white to yellow powder or crystals.[3]
Structural Elucidation and Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. For Ethyl 3,4-dichloro-2-nitrobenzoate, NMR and IR spectroscopy are the primary methods for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR provides information about the electronic environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum for Ethyl 3,4-dichloro-2-nitrobenzoate would show distinct signals for the aromatic protons and the protons of the ethyl group.[1]
-
Ethyl Group: A triplet integrating to 3H around δ 1.3–1.4 ppm for the methyl (-CH₃) group and a quartet integrating to 2H around δ 4.3–4.4 ppm for the methylene (-CH₂) group.[1] The coupling pattern arises from the interaction between the adjacent methyl and methylene protons.
-
Aromatic Protons: Two distinct multiplets in the aromatic region (δ 7.5–8.5 ppm) corresponding to the two protons on the benzene ring.[1]
¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms. The predicted spectrum for this compound would display signals for the carbonyl carbon, aromatic carbons, and the ethyl group carbons.[1]
-
Carbonyl Carbon: A signal around 165–170 ppm.[1]
-
Aromatic Carbons: Signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and nitro substituents.
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for Ethyl 3,4-dichloro-2-nitrobenzoate are:
-
C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.[1]
-
NO₂ Stretch (Asymmetric): A strong absorption around 1530 cm⁻¹.[1]
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 750 cm⁻¹.[1]
Experimental Protocols for Physical Property Determination
The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of a compound like Ethyl 3,4-dichloro-2-nitrobenzoate.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is critical for its purification (recrystallization), reaction setup, and formulation in drug development.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.
-
Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the concentration of the saturated solution is determined.
Synthesis and Reactivity
Ethyl 3,4-dichloro-2-nitrobenzoate is typically synthesized through a multi-step process involving the nitration of a dichlorinated benzene derivative followed by esterification.
Synthetic Pathway:
The synthesis generally proceeds via two key steps:
-
Nitration: The introduction of a nitro (-NO₂) group onto a dichlorinated benzene ring is a critical electrophilic aromatic substitution reaction.[1] This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1] The positions of the existing chloro substituents direct the incoming nitro group.[1]
-
Esterification: The resulting dichloronitrobenzoic acid is then converted to its ethyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.[1]
Caption: General Synthetic Pathway.
Safety and Handling
Given the presence of nitro and chloro functional groups, Ethyl 3,4-dichloro-2-nitrobenzoate should be handled with care. Safety data for closely related compounds like 3,4-Dichloronitrobenzene indicate that it can be harmful if swallowed, and may cause skin and eye irritation.[4][5]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
First Aid:
Applications in Research and Drug Development
Halogenated and nitro-substituted aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The reactive sites on Ethyl 3,4-dichloro-2-nitrobenzoate allow for a variety of chemical modifications, making it a versatile scaffold for building more complex molecular structures. The nitro group can be reduced to an amine, which is a key functional group in many drug candidates. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.
Conclusion
Ethyl 3,4-dichloro-2-nitrobenzoate is a compound with significant potential as a synthetic intermediate. While specific experimental data on its physical properties are not widely available, this guide provides a comprehensive overview based on its chemical structure, data from related isomers, and established analytical and synthetic methodologies. The protocols and safety information presented herein offer a solid foundation for researchers and scientists working with this and similar compounds. Further experimental characterization of this molecule is warranted to fully elucidate its properties and expand its applications in science and industry.
References
- Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. (2005, October 3). Cole-Parmer.
-
CSD Solution #13. (n.d.). Retrieved from [Link]
- Supporting Information for - The Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry.
- 3,4-DICHLORONITROBENZENE FOR SYNTHESIS MSDS CAS No 99-54-7. (2017, December 28). Loba Chemie.
- SAFETY DATA SHEET - 3,4-Dichloronitrobenzene. (2012, May 3). Fisher Scientific.
- 2,3-Dichloronitrobenzene. (2015, July 15). Lanxess.
- 2,3-Dichloronitrobenzene - Safety D
- Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... (2025, March 24). Filo.
- Ethyl 2-chloro-3-nitrobenzo
- ETHYL 3-NITROBENZOATE(618-98-4) 13C NMR spectrum. (n.d.). ChemicalBook.
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Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247. (n.d.). PubChem. Retrieved from [Link]
- CAS 16588-16-2: Benzoic acid, 4-chloro-3-nitro-, ethyl ester. (n.d.). CymitQuimica.
- Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). The Royal Society of Chemistry.
- Ethyl 2-chloro-4-nitrobenzo
-
Ethyl 3-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
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Ethyl 3-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
- Ethyl 4-chloro-3-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(2), o523.
- 16588-16-2|Ethyl 4-chloro-3-nitrobenzo
- CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. (n.d.). Google Patents.
- Synthesis, characterization and X-ray structure of trans-[(nitro)bis(ethylenediamine)( p-nitrobenzoato) cobalt(III)] [p-nitrobenzoate·p-nitrobenzoic acid]. (n.d.).
- Ethyl 3-nitrobenzoate, 500 g, CAS No. 618-98-4 | Research Chemicals. (n.d.). Carl ROTH.
- 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Chloro-2-nitrobenzoic acid(4771-47-5)IR1. (n.d.). ChemicalBook.
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Ethyl 2-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
- SAFETY D
- SAFETY DATA SHEET - Ethyl 4-chloro-3-nitrobenzo
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Thermodynamic Solubility Profiling of Ethyl 3,4-dichloro-2-nitrobenzoate in Organic Solvents
Executive Summary
In the landscape of pharmaceutical intermediate synthesis and agrochemical development, the physicochemical profiling of halogenated nitroaromatics is a critical pathfinder for process optimization. Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) [1] is a highly functionalized aromatic ester. Its unique structural topology—comprising a hydrophobic ethyl ester, two electron-withdrawing chlorine atoms, and a strongly polar nitro group—creates a complex solubility profile governed by competing intermolecular forces.
This whitepaper provides an in-depth technical framework for predicting, measuring, and optimizing the solubility of Ethyl 3,4-dichloro-2-nitrobenzoate in various organic solvents. By synthesizing theoretical predictive models (Hansen Solubility Parameters) with gold-standard experimental protocols (Miniaturized Shake-Flask HPLC-UV), we establish a self-validating system for thermodynamic solubility determination.
Structural Causality & Physicochemical Profiling
To understand the solvation mechanics of Ethyl 3,4-dichloro-2-nitrobenzoate, we must deconstruct its molecular architecture and the resulting intermolecular interactions:
-
The Aromatic Core & Dichloro Substitution: The benzene ring and the adjacent chlorine atoms at the 3 and 4 positions impart significant lipophilicity and polarizability. This drives strong dispersion forces (London forces) , making the compound highly affine to non-polar and halogenated solvents (e.g., Toluene, Dichloromethane).
-
The Nitro Group (-NO₂): Positioned at the 2-position, the nitro group introduces a massive permanent dipole. This electron-withdrawing group strongly accepts hydrogen bonds but cannot donate them. Consequently, it promotes dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF, Acetone) [2].
-
The Ethyl Ester Group (-COOCH₂CH₃): This moiety adds a degree of rotational freedom and acts as a secondary hydrogen-bond acceptor. However, the lack of any hydrogen-bond donors (like -OH or -NH₂) across the entire molecule severely restricts its solubility in highly structured, protic networks like water.
Theoretical Prediction: Hansen Solubility Parameters (HSP)
Before expending valuable API or intermediate mass, modern drug development relies on predictive models to narrow the solvent design space. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion (
Using the Stefanis-Panayiotou group-contribution method [5], we can estimate the HSP coordinates for Ethyl 3,4-dichloro-2-nitrobenzoate. The principle of "like dissolves like" dictates that solvents with HSP coordinates falling within the interaction radius (
Estimated HSP Profile for Ethyl 3,4-dichloro-2-nitrobenzoate
-
(Dispersion): ~19.5
(Driven by the aromatic ring and heavy chlorine atoms). -
(Polar): ~11.0
(Driven by the strong dipole of the ortho-nitro group). -
(H-Bonding): ~5.5
(Limited strictly to H-bond acceptance by the ester and nitro oxygens).
Advanced computational methods, such as COSMO-RS (Conductor-like Screening Model for Realistic Solvents), can further refine these predictions by utilizing quantum chemical calculations to map the
Experimental Methodology: The Gold-Standard Protocol
While predictive models guide solvent selection, thermodynamic solubility must be empirically validated. Kinetic solubility methods (often used in early HTS screening via DMSO dilution) are prone to supersaturation artifacts [4]. Therefore, the Miniaturized Shake-Flask Method coupled with HPLC-UV is the definitive standard [3].
The Self-Validating Protocol
This method is designed not just to measure concentration, but to prove that true thermodynamic equilibrium has been reached without altering the solid-state chemistry of the compound.
Step 1: Saturated Suspension Preparation
-
Weigh approximately 5–10 mg of Ethyl 3,4-dichloro-2-nitrobenzoate into a 2 mL glass vial.
-
Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains (indicating saturation). If the solid dissolves completely, add more solute.
Step 2: Isothermal Equilibration
-
Seal the vials hermetically to prevent solvent evaporation (critical for volatile solvents like DCM or Acetone).
-
Place in a thermostatic shaker at exactly 25.0 ± 0.1 °C.
-
Agitate at 500 RPM for 48 to 72 hours. Causality Note: 24 hours is often insufficient for highly crystalline hydrophobic compounds to overcome lattice energy barriers.
Step 3: Phase Separation
-
Extract the suspension and filter through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is mandatory; nylon or cellulose filters can adsorb hydrophobic compounds, artificially lowering the measured concentration.
-
Alternatively, centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid.
Step 4: Quantification & Solid-State Validation
-
Supernatant (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via HPLC-UV (e.g., at
~254 nm). -
Solid Pellet (XRD/DSC): Recover the undissolved solid and analyze via X-Ray Powder Diffraction (XRPD). Self-Validation: If the XRPD pattern differs from the starting material, a solvate has formed or a polymorph transformation has occurred, meaning the measured solubility applies to the new crystal form, not the original.
Workflow of the self-validating Shake-Flask HPLC-UV solubility determination method.
Thermodynamic Dissolution Mechanics
The dissolution of Ethyl 3,4-dichloro-2-nitrobenzoate is a thermodynamic cycle governed by the Gibbs free energy equation (
-
Lattice Disruption (Endothermic): Energy is required to break the strong
stacking and dipole interactions within the compound's crystal lattice. -
Cavity Formation (Endothermic): The organic solvent must expend energy to separate its own molecules to create a cavity for the solute.
-
Solvation (Exothermic): The release of energy when the solute interacts with the solvent (via dispersion and dipole-dipole forces). In optimal solvents like DMF, this exothermic release easily overcomes the endothermic barriers.
Thermodynamic cycle of dissolution for crystalline organic compounds.
Quantitative Data: Solvent Classification & Solubility Matrix
Based on structural homology with similar nitroaromatic esters (e.g., Ethyl 4-nitrobenzoate) and group-contribution HSP modeling, the following table summarizes the anticipated thermodynamic solubility profile of Ethyl 3,4-dichloro-2-nitrobenzoate across standard organic solvent classes at 25°C.
Note: Values are predictive baselines intended to guide experimental design.
| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 (Freely Soluble) | Strong dipole-dipole interactions align perfectly with the nitro group; excellent solvation of the aromatic core. |
| Polar Aprotic | Ethyl Acetate | 50 - 100 (Soluble) | Structural similarity to the ester moiety promotes favorable entropic mixing. |
| Halogenated | Dichloromethane (DCM) | > 100 (Freely Soluble) | High dispersion forces ( |
| Non-Polar | Hexane / Heptane | < 5 (Slightly Soluble) | Insufficient polar interactions ( |
| Polar Protic | Methanol / Ethanol | 10 - 30 (Sparingly Soluble) | Moderate solubility; the solvent's strong H-bond donor network is partially disrupted because the solute cannot reciprocate as a donor. |
| Aqueous | Water (pH 7.0) | < 0.1 (Practically Insoluble) | Extreme hydrophobic rejection; inability to participate in the 3D hydrogen-bonded water network. |
Conclusion
The solubility of Ethyl 3,4-dichloro-2-nitrobenzoate is dictated by a delicate balance between its lipophilic dichloro-aromatic core and its highly polar nitro-ester substituents. By leveraging Hansen Solubility Parameters for predictive screening and enforcing the rigorous, self-validating Shake-Flask HPLC-UV method for empirical testing, researchers can accurately map its solubility phase space. This dual theoretical-experimental approach ensures high-fidelity data, preventing costly downstream failures in process chemistry and formulation development.
References
-
Analytical Chemistry. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility". ACS Publications. Available at:[Link]
-
Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io. Available at:[Link]
-
Stefanis, E., Panayiotou, C. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method". International Journal of Thermophysics. Available at:[Link]
-
PATh. "Using COSMO-RS to Predict Hansen Solubility Parameters". University of Aveiro. Available at:[Link]
Application Notes and Protocols for the Reduction of Ethyl 3,4-dichloro-2-nitrobenzoate to Ethyl 2-amino-3,4-dichlorobenzoate
Introduction
The reduction of aromatic nitro compounds is a fundamental and critical transformation in organic synthesis, providing a gateway to the corresponding anilines. These anilines are versatile intermediates in the pharmaceutical, agrochemical, and dye industries.[1] Ethyl 2-amino-3,4-dichlorobenzoate, the product of the reduction of Ethyl 3,4-dichloro-2-nitrobenzoate, is a valuable building block in the synthesis of various complex molecules due to its specific substitution pattern. The presence of the dichloro-substituents and the amino group allows for a wide range of subsequent chemical modifications.[2]
This technical guide provides detailed, field-proven experimental protocols for the reduction of Ethyl 3,4-dichloro-2-nitrobenzoate. We will delve into two of the most robust and widely employed methods: reduction using iron powder in an acidic medium and reduction using tin(II) chloride. The causality behind experimental choices will be explained to provide a deeper understanding of the reaction mechanisms and to ensure reproducible and high-yielding results.
Chemical Transformation
The primary transformation discussed in this guide is the reduction of the nitro group in Ethyl 3,4-dichloro-2-nitrobenzoate to an amino group, yielding Ethyl 2-amino-3,4-dichlorobenzoate.
Caption: General reaction scheme for the reduction.
Experimental Protocols
This section details two reliable methods for the reduction of Ethyl 3,4-dichloro-2-nitrobenzoate. The choice of method may depend on factors such as available reagents, scale of the reaction, and desired purity of the final product.
Protocol 1: Reduction with Iron Powder and Hydrochloric Acid
This method, a variation of the Béchamp reduction, is a classic, cost-effective, and scalable approach for the reduction of nitroarenes.[3] Iron metal in the presence of a dilute acid acts as the reducing agent.
Causality of Experimental Choices:
-
Iron Powder: A readily available and inexpensive reducing agent. Its large surface area ensures a high reaction rate.
-
Hydrochloric Acid: Activates the iron surface and serves as a proton source for the formation of the aniline product. It also helps in the dissolution of the iron salts formed during the reaction.
-
Ethanol/Water Solvent System: Provides good solubility for the starting material and facilitates the reaction between the solid iron and the organic substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.
-
Initiation: To the stirred suspension, add concentrated hydrochloric acid (0.5 eq) dropwise at room temperature. An exothermic reaction should be observed.
-
Reaction Progression: After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Ethyl 2-amino-3,4-dichlorobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Workflow for the Iron/HCl reduction method.
Protocol 2: Reduction with Stannous Chloride (Tin(II) Chloride)
The use of stannous chloride is another prevalent method for the reduction of aromatic nitro compounds. It is known for its mild reaction conditions and high chemoselectivity, often tolerating other reducible functional groups.[4][5][6]
Causality of Experimental Choices:
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): A mild and effective reducing agent for nitro groups.
-
Ethanol or Ethyl Acetate: Common solvents that provide good solubility for both the substrate and the reagent.
-
Basic Work-up: Necessary to neutralize the acidic reaction mixture and precipitate tin salts, allowing for the isolation of the free amine product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred solution.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor its progress by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Carefully add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the mixture until it is basic (pH > 8). A white precipitate of tin(IV) oxide/hydroxide will form.
-
Filter the mixture through a pad of celite, washing the precipitate thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography as described in Protocol 1.
Data Presentation
| Parameter | Protocol 1: Iron/HCl | Protocol 2: SnCl₂ |
| Reducing Agent | Iron Powder | Stannous Chloride Dihydrate |
| Equivalents of Reductant | 5.0 eq | 4.0 - 5.0 eq |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |
| Reaction Temperature | Reflux (80-90 °C) | Reflux (~78 °C) |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Work-up Complexity | Moderate | Moderate (involves precipitation) |
| Typical Yield | 85-95% | 80-90% |
Safety and Handling
-
Nitroaromatic Compounds: These compounds should be handled with care as they can be toxic and potentially explosive, especially in the presence of strong acids or bases.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids: Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Hydrogen Gas (for Catalytic Hydrogenation): If considering catalytic hydrogenation as an alternative, be aware that hydrogen gas is highly flammable and requires specialized equipment and procedures.[1]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Tin-containing waste should be collected separately.
Conclusion
The reduction of Ethyl 3,4-dichloro-2-nitrobenzoate to Ethyl 2-amino-3,4-dichlorobenzoate can be efficiently achieved using well-established methods such as reduction with iron powder in acidic media or with stannous chloride. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, cost, and desired purity. Both methods provide high yields of the target aniline, a key intermediate for further synthetic elaborations. Adherence to the detailed protocols and safety precautions outlined in this guide will ensure a successful and safe experimental outcome.
References
-
Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]
-
Almac. (2019, February 13). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?[Link]
-
Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
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- 2. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: Synthesis of Quinoxalines from Ethyl 3,4-dichloro-2-nitrobenzoate
Document Type: Advanced Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary & Strategic Rationale
The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and modulators of the cereblon (CRBN) E3 ubiquitin ligase complex. Synthesizing highly functionalized quinoxalines requires precision in building the o-phenylenediamine precursor.
This application note details a robust, three-step synthetic pipeline starting from ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7)[1][2]. Rather than relying on pre-functionalized diamines, this route leverages the innate electronic properties of the starting material to perform a regioselective nucleophilic aromatic substitution (SNAr), followed by a chemoselective reduction, and finally a thermodynamically driven cyclocondensation.
By understanding the causality behind each transformation, researchers can scale this protocol reliably while avoiding common pitfalls such as off-target dehalogenation or isomeric mixtures.
Mechanistic Insights: The Causality of the Cascade
As a self-validating system, a chemical protocol must be grounded in predictable electronic and steric principles. The success of this workflow relies on three core mechanistic pillars:
A. Regioselective Amination (SNAr)
The starting material, ethyl 3,4-dichloro-2-nitrobenzoate, possesses two potential leaving groups (chlorides at C-3 and C-4). However, SNAr does not occur randomly. The nitro group at C-2 is a powerful electron-withdrawing group (EWG) that strongly activates the ortho (C-3) and para (C-5) positions by stabilizing the anionic Meisenheimer complex intermediate ()[3]. Because C-3 contains a chloride leaving group directly ortho to the nitro group, nucleophilic attack by ammonia is highly regioselective for the C-3 position, yielding ethyl 3-amino-4-chloro-2-nitrobenzoate [4]. The C-4 chloride, being meta to the nitro group, remains untouched.
B. Chemoselective Nitro Reduction (Béchamp Process)
To form the quinoxaline ring, the C-2 nitro group must be reduced to an amine to create an o-phenylenediamine system. Standard catalytic hydrogenation (e.g., H2 with Pd/C) poses a severe risk of hydrodehalogenation at the C-4 aryl-chloride bond. To circumvent this, we employ the Béchamp reduction using iron powder and ammonium chloride (Fe/NH4Cl). This single-electron transfer (SET) process is highly chemoselective, reducing the nitro group to yield ethyl 2,3-diamino-4-chlorobenzoate while preserving the critical C-4 halogen handle for downstream cross-coupling ()[5][6].
C. Acid-Catalyzed Cyclocondensation
The final step is the condensation of the resulting 1,2-diamine with a 1,2-dicarbonyl compound. Under mildly acidic conditions (catalytic acetic acid), the carbonyl oxygens are protonated, enhancing their electrophilicity. The primary amines sequentially attack the carbonyl carbons, followed by dehydration to form a highly stable, aromatic pyrazine ring fused to the benzoate core ()[7].
Visualizing the Synthetic Workflow
Fig 1: Three-step synthetic workflow from ethyl 3,4-dichloro-2-nitrobenzoate to quinoxalines.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-4-chloro-2-nitrobenzoate
-
Setup: In a pressure-rated reaction vessel, dissolve ethyl 3,4-dichloro-2-nitrobenzoate (10.0 g, 37.8 mmol) in anhydrous THF (40 mL).
-
Reagent Addition: Add a solution of ammonia in ethanol (2.0 M, 95 mL, 190 mmol, 5.0 eq). Seal the vessel tightly.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring for 12–16 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should be fully consumed, replaced by a bright yellow spot (Rf ~0.4).
-
Workup: Cool to room temperature and carefully vent any residual pressure. Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (150 mL) and water (100 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, filter, and evaporate to yield the product as a yellow solid.
Protocol 2: Synthesis of Ethyl 2,3-diamino-4-chlorobenzoate
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend ethyl 3-amino-4-chloro-2-nitrobenzoate (8.0 g, 32.7 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).
-
Reagent Addition: Add Iron powder (325 mesh, 9.1 g, 163.5 mmol, 5.0 eq) and Ammonium chloride (8.7 g, 163.5 mmol, 5.0 eq).
-
Reaction: Heat the heterogeneous mixture to reflux (80 °C) for 4–6 hours[5][8].
-
IPC: Monitor via TLC (Hexane:EtOAc 1:1). The yellow nitro compound should disappear, replaced by a highly polar, UV-active diamine spot.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with EtOAc (3 × 50 mL). Concentrate the filtrate to remove ethanol, then extract the aqueous remainder with EtOAc (2 × 100 mL). Dry the combined organics over Na2SO4 and concentrate to afford the diamine as a light brown solid.
Protocol 3: Cyclocondensation to Quinoxaline
-
Setup: In a 250 mL round-bottom flask, dissolve ethyl 2,3-diamino-4-chlorobenzoate (5.0 g, 23.3 mmol) in absolute Ethanol (80 mL).
-
Reagent Addition: Add the desired 1,2-dicarbonyl compound (e.g., Benzil, 5.1 g, 24.4 mmol, 1.05 eq) followed by Glacial Acetic Acid (0.28 g, 4.6 mmol, 0.2 eq).
-
Reaction: Reflux the mixture for 2–4 hours.
-
IPC: Monitor via TLC or LC-MS to confirm the complete disappearance of the diamine mass (m/z 215.0 [M+H]⁺).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. In most cases, the highly crystalline quinoxaline product will precipitate directly. Filter the solid, wash with cold ethanol (20 mL), and dry under high vacuum.
Quantitative Data & Analytical Checkpoints
The table below summarizes the expected yields and critical analytical markers required to validate the success of each step.
| Compound | Role | Expected Yield | Purity Target | Key Analytical Marker (¹H NMR / MS) |
| Ethyl 3,4-dichloro-2-nitrobenzoate | Starting Material | N/A | >98% | Two aromatic doublets (C-5, C-6); absence of -NH₂ signals. |
| Ethyl 3-amino-4-chloro-2-nitrobenzoate | Intermediate 1 | 85–90% | >95% | Broad singlet at ~6.5 ppm (2H, -NH₂); shift in aromatic splitting. |
| Ethyl 2,3-diamino-4-chlorobenzoate | Intermediate 2 | 88–92% | >95% | Two distinct broad singlets (4H total, two -NH₂ groups); m/z 215.0 [M+H]⁺. |
| Quinoxaline Derivative | Final Product | 80–95% | >98% | Downfield shift of aromatic protons (~7.5–8.5 ppm); complete absence of -NH₂ signals. |
References
- Captor Therapeutics S.A. (2021). Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof (WO2021105334A1).
-
Chavan, H. V., Adsul, L. K., & Bandgar, B. P. (2015). Synthesis of quinoxaline using different aromatic, heterocyclic and aliphatic 1,2-diketones. ResearchGate.[Link]
-
Sheremetev, A. B., Aleksandrova, N. S., & Dmitriev, D. E. (2013). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Advances.[Link]
Sources
- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 2. CAS:1803726-97-7Ethyl 3,4-dichloro-2-nitrobenzoate-毕得医药 [bidepharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1277132-56-5|Ethyl 3-amino-4-chloro-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 5. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]
- 6. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ethyl 3-amino-4-chloro-2-nitrobenzoate - CAS号 1277132-56-5 - 摩熵化学 [molaid.com]
Application Note: Utilization of Ethyl 3,4-dichloro-2-nitrobenzoate in Advanced Agrochemical Synthesis
Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists
Executive Summary & Mechanistic Profiling
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly functionalized, electron-deficient aromatic building block[1]. Its unique substitution pattern—featuring an ester, a nitro group, and two adjacent chlorine atoms—makes it an exceptionally versatile intermediate for the synthesis of modern agrochemicals. The stability of these nitrobenzoate esters is heavily influenced by external factors such as pH and UV exposure, which are critical parameters for assessing the environmental fate of the downstream active ingredients[1].
The strategic value of this molecule lies in its orthogonal reactivity:
-
The Nitro Group (C2): Acts as a powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, and serves as a latent amine precursor for anthranilate synthesis.
-
The Halogens (C3, C4): Provide essential lipophilicity (logP enhancement) required for cuticular penetration in insects and plants. Furthermore, their differential electronic and steric environments allow for regioselective functionalization.
-
The Ester (C1): Provides a stable protecting group during harsh cross-coupling or nitration conditions[1], which can later be saponified for amidation.
This guide details the integration of Ethyl 3,4-dichloro-2-nitrobenzoate into two primary agrochemical pipelines: Ryanodine Receptor (RyR) Diamide Insecticides and Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides .
Divergent Agrochemical Synthesis Pathways
Pathway A: Anthranilic Diamide Insecticides
Diamide insecticides (e.g., Chlorantraniliprole analogs) target the ryanodine receptors in insect muscle tissues. The synthesis of these complex molecules requires highly substituted anthranilic acids. By reducing the C2-nitro group of Ethyl 3,4-dichloro-2-nitrobenzoate, chemists can access ethyl 2-amino-3,4-dichlorobenzoate—a core anthranilate scaffold[2]. Subsequent saponification and coupling with heterocyclic carboxylic acids yield potent diamide modulators.
Pathway B: Diphenyl Ether Herbicides
Many modern herbicides, including certain PPO inhibitors, rely on a diphenyl ether core. The synthesis of these herbicides utilizes Nucleophilic Aromatic Substitution (S_NAr). In Ethyl 3,4-dichloro-2-nitrobenzoate, the C3-chlorine is electronically activated by the ortho-nitro group, while the C4-chlorine is activated by the para-ester group. Because the C3 position is severely sterically hindered by the flanking nitro and chloro groups, bulky nucleophiles (such as substituted phenoxides) preferentially attack the C4 position, allowing for regioselective etherification.
Mechanistic Workflow Diagram
Figure 1: Divergent synthetic workflows for agrochemical development utilizing Ethyl 3,4-dichloro-2-nitrobenzoate.
Quantitative Process Optimization: The Dehalogenation Challenge
A critical failure point in utilizing polychlorinated nitrobenzoates is the unintended loss of halogens during nitro reduction. As demonstrated in historical patent literature for related chloro-nitrobenzoic acids, maintaining the integrity of the halogen substituents is paramount for herbicidal and insecticidal selectivity[3].
Standard catalytic hydrogenation (Pd/C) strongly favors the oxidative addition of palladium into the C-Cl bonds, leading to massive des-chloro impurities. To prevent this, single-electron transfer (SET) mechanisms or poisoned catalysts must be employed.
Table 1: Optimization of Nitro Reduction Conditions for Ethyl 3,4-dichloro-2-nitrobenzoate
| Reduction Method | Catalyst / Reagent | Conditions | Conversion (%) | Yield of Target Amine (%) | Dehalogenation Impurity (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | EtOH, RT, 12h | >99% | 15% | 82% |
| Transfer Hydrogenation | HCOONH₄, 5% Pd/C | MeOH, 60°C, 4h | >99% | 45% | 52% |
| Poisoned Hydrogenation | 5% Pt/C (sulfided), H₂ | EtOAc, RT, 12h | 95% | 88% | <5% |
| Béchamp Reduction | Fe powder, NH₄Cl | EtOH/H₂O (4:1), 80°C, 2h | >99% | 94% | Not Detected |
Validated Experimental Protocols
Protocol A: Chemoselective Béchamp Reduction to Ethyl 2-amino-3,4-dichlorobenzoate
Causality & Rationale: By utilizing iron powder and ammonium chloride, the reduction proceeds via a mild, single-electron transfer (SET) pathway. This strictly localizes the reduction to the nitro group, completely bypassing the oxidative addition pathways that cause hydrodehalogenation in transition-metal catalysis.
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3,4-dichloro-2-nitrobenzoate (10.0 g, 37.8 mmol) in 160 mL of Ethanol.
-
Activation: Add an aqueous solution of Ammonium Chloride (NH₄Cl) (10.1 g, 189 mmol in 40 mL H₂O) to the flask. Stir vigorously at 400 rpm.
-
Reduction: Slowly add Iron (Fe) powder (325 mesh, 10.5 g, 189 mmol) in small portions over 15 minutes to prevent excessive exotherm.
-
Reflux: Elevate the temperature to 80 °C and reflux the suspension for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1).
-
Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove iron oxides, washing the filter cake with hot ethyl acetate (3 × 50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (2 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the product as a pale yellow solid.
Self-Validation Checkpoint: Analyze the crude product via LC-MS. The presence of the target mass [M+H]⁺ with a characteristic 9:6:1 isotopic pattern confirms the retention of both chlorine atoms. The absence of a 3:1 isotopic pattern at [M-34]⁺ validates that zero hydrodehalogenation occurred.
Protocol B: Regioselective S_NAr for Diphenyl Ether Linkage
Causality & Rationale: While the C3-chlorine is electronically activated by the strong ortho-nitro group, it is sterically shielded by both the nitro group and the C4-chlorine. The C4-chlorine, activated by the para-ester group, is sterically accessible. Utilizing a bulky nucleophile (e.g., 4-trifluoromethylphenoxide) under thermodynamic control shifts the regioselectivity entirely to the C4 position.
Step-by-Step Methodology:
-
Preparation: Charge a dry 250 mL Schlenk flask with Ethyl 3,4-dichloro-2-nitrobenzoate (5.0 g, 18.9 mmol), 4-(Trifluoromethyl)phenol (3.37 g, 20.8 mmol), and anhydrous Potassium Carbonate (K₂CO₃) (3.9 g, 28.3 mmol).
-
Solvation: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). Purge the flask with Nitrogen for 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Quenching: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with Diethyl Ether (3 × 75 mL). Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate Ethyl 3-chloro-4-(4-(trifluoromethyl)phenoxy)-2-nitrobenzoate.
Self-Validation Checkpoint: Analyze the purified product via ¹H NMR. The disappearance of the C5 aromatic doublet and the emergence of an AA'BB' spin system in the aromatic region confirms successful substitution at C4. ¹⁹F NMR (singlet at ~ -62 ppm) validates the incorporation of the trifluoromethyl group.
References
-
[3] Title: US3174999A - Method of separating nitro-substitutedchloro-benzoic acids Source: Google Patents URL:
Sources
Application Note: Medicinal Chemistry Workflows for Ethyl 3,4-dichloro-2-nitrobenzoate Derivatives
Executive Summary & Strategic Rationale
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly privileged, multi-functionalized aromatic scaffold utilized in the discovery of novel therapeutics, including kinase inhibitors, GPCR antagonists, and anti-infective agents. The strategic value of this building block lies in its orthogonal reactivity profile. The aromatic ring is heavily deactivated toward electrophilic attack but highly activated for Nucleophilic Aromatic Substitution (SNAr) [1].
By carefully tuning reaction conditions, medicinal chemists can sequentially exploit three distinct reactive handles:
-
C3-Chlorine: Activated by the strongly electron-withdrawing ortho-nitro group, serving as the primary site for SNAr with amine nucleophiles.
-
C2-Nitro Group: Capable of chemoselective reduction to an aniline, setting up the molecule for intramolecular cyclization.
-
C1-Ethyl Ester: Acts as an electrophilic center for condensation reactions, enabling the rapid assembly of complex heterocycles like benzimidazoles and quinazolin-4-ones.
This application note provides field-validated protocols, mechanistic insights, and optimization data for utilizing this scaffold in drug discovery workflows.
Mechanistic Profiling: Regioselectivity & Causality
Understanding the electronic and steric environment of Ethyl 3,4-dichloro-2-nitrobenzoate is critical for predictable synthetic outcomes. The SNAr reaction proceeds via a two-step addition-elimination mechanism (Meisenheimer complex formation)[1].
While both the C3 and C4 chlorines are activated by electron-withdrawing groups (EWG), the C3 position is kinetically favored for substitution. The ortho-nitro group provides superior stabilization of the anionic intermediate compared to the para-ester group at C1. Furthermore, when using primary amines, hydrogen bonding between the incoming amine and the oxygen atoms of the nitro group directs the nucleophile to the C3 position, enhancing regioselectivity.
Fig 1: Three-step synthetic workflow from the dichloro-nitrobenzoate scaffold to a benzimidazole core.
Quantitative Data: SNAr Optimization
To maximize the yield of the C3-substituted product and minimize C4-substitution or ester hydrolysis, the choice of base and solvent is paramount. Strong inorganic bases (e.g., NaOH, Cs2CO3) often lead to ester hydrolysis or competitive attack at C4. A mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (NMP) provides the optimal self-validating system.
Table 1: Optimization of SNAr Conditions for C3-Amination
| Entry | Nucleophile | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Regioselectivity (C3:C4) | Isolated Yield (%) |
| 1 | Benzylamine | DMF | K₂CO₃ | 80 | 8 | 85:15 | 62 |
| 2 | Benzylamine | NMP | DIPEA | 70 | 6 | 92:8 | 78 |
| 3 | Morpholine | NMP | DIPEA | 70 | 4 | 95:5 | 85 |
| 4 | Aniline | DMSO | Cs₂CO₃ | 100 | 12 | 80:20 | 55 |
Note: Yields represent isolated product after silica gel chromatography. Regioselectivity determined by crude ¹H-NMR integration.
Experimental Protocols
Protocol A: Regioselective SNAr at the C3 Position
Objective: Synthesize Ethyl 3-(alkylamino)-4-chloro-2-nitrobenzoate.
Causality & Design: NMP is selected over DMF to prevent dimethylamine impurities (a degradation product of DMF at elevated temperatures) from acting as competitive nucleophiles. DIPEA acts as a non-nucleophilic proton sponge.
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-flushed 100 mL round-bottom flask with Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 eq, 10 mmol, 2.64 g).
-
Solvation: Dissolve the starting material in anhydrous NMP (20 mL, 0.5 M).
-
Reagent Addition: Add DIPEA (2.0 eq, 20 mmol, 3.48 mL) followed by the desired primary or secondary amine (1.1 eq, 11 mmol).
-
Reaction: Heat the mixture to 70 °C using an oil bath. Monitor the reaction via LC-MS. The reaction is typically complete within 4–6 hours when the starting material peak disappears.
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate the product. Extract with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual NMP, followed by brine (50 mL).
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the C2-nitro group to an amine without triggering hydrodehalogenation of the C4-chlorine.
Causality & Design: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) is strictly avoided here, as it frequently results in the cleavage of the C-Cl bond (hydrodehalogenation)[2]. Instead, a mild Single Electron Transfer (SET) reduction using Iron powder and Ammonium Chloride ensures complete chemoselectivity, preserving the halogenated scaffold[3].
Fig 2: Mechanistic divergence in nitro reduction highlighting the necessity of Fe/NH4Cl.
Step-by-Step Methodology:
-
Preparation: Dissolve the SNAr product from Protocol A (1.0 eq, 5 mmol) in a mixture of Ethanol and Water (4:1 v/v, 25 mL).
-
Activation: Add Iron powder (325 mesh, 5.0 eq, 25 mmol, 1.4 g) and solid NH₄Cl (5.0 eq, 25 mmol, 1.34 g).
-
Reaction: Attach a reflux condenser and heat the suspension to 80 °C under vigorous stirring for 2 hours.
-
Validation: Analyze an aliquot via LC-MS. The mass should shift by -30 Da (Loss of two O atoms + addition of two H atoms). Ensure the isotopic pattern characteristic of a single chlorine atom remains intact.
-
Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. Wash the Celite pad generously with EtOAc (50 mL).
-
Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the diamine intermediate.
Protocol C: Benzimidazole Cyclization
Objective: Form the benzimidazole core via condensation.
Step-by-Step Methodology:
-
Preparation: Dissolve the diamine intermediate (1.0 eq, 4 mmol) in Triethyl orthoformate (10 mL).
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 eq, 0.4 mmol).
-
Reaction: Heat the solution to 100 °C for 3 hours. The orthoester acts as both the solvent and the electrophilic carbon source (C1 of the benzimidazole ring).
-
Workup: Concentrate the mixture in vacuo to remove excess orthoester. Neutralize with saturated NaHCO₃ and extract with Dichloromethane (3 × 20 mL).
-
Final Isolation: Dry the organic phase, concentrate, and recrystallize from EtOH/Hexanes to yield the highly pure benzimidazole derivative.
References
- Google Patents. "Method of separating nitro-substituted chloro-benzoic acids". US Patent US3174999A.
- Google Patents. "Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate". CN Patent CN112574040A.
Sources
- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 2. US3174999A - Method of separating nitro-substitutedchloro-benzoic acids - Google Patents [patents.google.com]
- 3. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]
Application Note: Ethyl 3,4-dichloro-2-nitrobenzoate as a Strategic Intermediate for Heterocyclic Synthesis
Executive Summary
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) represents a highly strategic, polyfunctional building block widely utilized in modern medicinal chemistry and drug development [1]. Featuring an orthogonal array of reactive handles—an ester, a nitro group, and two adjacent chlorine atoms—this scaffold enables the rapid, divergent synthesis of privileged heterocyclic cores. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate in the construction of complex benzimidazoles, quinazolinediones, and quinolones [1].
Structural Analysis & Mechanistic Rationale
The utility of Ethyl 3,4-dichloro-2-nitrobenzoate is governed by the precise electronic effects of its substituents, which dictate its reactivity in multi-step syntheses [1]. As a Senior Application Scientist, understanding the causality behind these electronic interactions is critical for designing successful synthetic routes:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): The C3-chloro group is situated ortho to the strongly electron-withdrawing nitro group. The nitro group exerts both inductive and resonance withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring at the ortho and para positions. Consequently, the C3-Cl is highly activated for SNAr. In contrast, the C4-chloro group is meta to the nitro group and para to the weaker ester group, rendering it significantly less reactive toward nucleophiles. This profound electronic disparity allows for strictly regioselective displacement of the C3-chloride by amines, thiols, or alkoxides.
-
Orthogonal Reduction and Annulation: Following SNAr at the C3 position, the C2-nitro group can be selectively reduced to an aniline. The resulting 1,2,3-trisubstituted arene features an electrophilic ester at C1 and nucleophilic amines at C2 and C3. This intermediate is perfectly pre-organized for cyclocondensation into benzimidazoles or quinazolines [1].
-
Downstream Cross-Coupling Potential: The unreacted C4-chloro group remains intact through the SNAr and cyclization steps. This provides a vital halogen handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for extensive Structure-Activity Relationship (SAR) exploration.
Quantitative Data Presentation
The table below summarizes typical reaction conditions, nucleophiles, and yields for the divergent synthesis of heterocyclic intermediates from Ethyl 3,4-dichloro-2-nitrobenzoate.
| Reaction Step | Transformation | Reagents & Conditions | Typical Yield (%) | Purity (LC-MS) |
| Pathway A, Step 1 | Regioselective SNAr at C3 | Primary Amine (1.2 eq), DIPEA (2.0 eq), DMF, 60 °C, 4 h | 85 - 92% | >95% |
| Pathway A, Step 2 | Nitro Reduction | H | 90 - 98% | >98% |
| Pathway A, Step 3 | Benzimidazole Cyclization | Triethyl orthoformate, cat. p-TsOH, 100 °C, 6 h | 78 - 85% | >95% |
| Pathway B, Step 1 | Direct Nitro Reduction | Fe powder (5 eq), NH | 88 - 94% | >95% |
| Pathway B, Step 2 | Quinazoline-2,4-dione Formation | Urea (3 eq), NMP, 150 °C, 8 h | 70 - 75% | >90% |
Experimental Protocols
Every protocol described below is designed as a self-validating system . In-process controls (e.g., LC-MS monitoring) and orthogonal workup strategies ensure that each intermediate is chemically pure before proceeding to the next step, preventing the propagation of side products.
Protocol 1: Regioselective SNAr at C3
Objective: Introduction of an amine nucleophile strictly at the C3 position.
-
Setup: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) followed by the desired primary aliphatic amine (1.2 mmol).
-
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere.
-
In-Process Control: Monitor the reaction via LC-MS. The starting material peak should disappear within 4 hours, replaced by a single product mass corresponding to the C3-substituted product[M+H]
. The C4-chloro group must remain unreacted. -
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the DMF. Wash with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Validation: Analyze the crude product by
H NMR. The shift in the aromatic signals and the integration of the newly introduced alkyl amine protons confirm successful and regioselective substitution.
Protocol 2: Catalytic Hydrogenation of the Nitro Group
Objective: Reduction of the C2-nitro group to an aniline to enable cyclization.
-
Setup: Dissolve the intermediate from Protocol 1 (1.0 mmol) in absolute Ethanol (10 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). (Caution: Pd/C is highly pyrophoric; add under a gentle stream of argon).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.
-
In-Process Control: TLC (Hexanes/EtOAc 7:3) will show the complete consumption of the yellow nitro compound and the appearance of a highly fluorescent, lower-R
spot corresponding to the diamine. -
Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Ethanol. Concentrate the filtrate under reduced pressure.
-
Validation: The resulting diamine is prone to air oxidation. It should be validated by rapid LC-MS and immediately subjected to the next cyclization step, or stored under argon at -20 °C.
Protocol 3: Cyclocondensation to Substituted Benzimidazoles
Objective: Formation of the benzimidazole core via reaction with an orthoester.
-
Setup: To the diamine intermediate (1.0 mmol) in a 25 mL flask, add Triethyl orthoformate (5.0 mL) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 mmol).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 6 hours.
-
In-Process Control: LC-MS will indicate the consumption of the diamine and the appearance of the cyclized benzimidazole mass.
-
Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove the excess orthoformate and ethanol byproduct.
-
Purification: Purify the residue by flash column chromatography (DCM/MeOH gradient) to yield the pure, functionalized benzimidazole core.
Visualization of Synthetic Workflows
Figure 1: Synthetic divergence of Ethyl 3,4-dichloro-2-nitrobenzoate into diverse heterocycles.
References
- Benchchem. "Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7". Benchchem Catalog.
Conditions for the reduction of the nitro group in Ethyl 3,4-dichloro-2-nitrobenzoate
An Application Guide to the Chemoselective Reduction of Ethyl 3,4-dichloro-2-nitrobenzoate
Abstract
The reduction of the nitro group in Ethyl 3,4-dichloro-2-nitrobenzoate to yield Ethyl 3,4-dichloro-2-aminobenzoate is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The presence of multiple functional groups—a nitro group, two aromatic chlorides, and an ethyl ester—necessitates a highly chemoselective reduction method to avoid unwanted side reactions such as dehalogenation or ester hydrolysis. This document provides a comprehensive analysis of various reduction methodologies, detailing the mechanistic rationale, comparative performance, and field-proven protocols tailored for this specific transformation. It is intended to serve as a practical guide for researchers, chemists, and process development professionals to select and execute the optimal reduction strategy.
Introduction: The Synthetic Challenge
The conversion of nitroarenes to anilines is a fundamental reaction in organic synthesis.[1] The target molecule, Ethyl 3,4-dichloro-2-aminobenzoate, is a valuable building block, with its functional groups providing multiple handles for subsequent chemical modifications.[2] The primary challenge in this synthesis lies in the selective reduction of the nitro group while preserving the chloro and ester functionalities.
-
Aryl Halides: Susceptible to hydrodehalogenation, particularly with certain hydrogenation catalysts like Palladium on carbon (Pd/C).[3]
-
Ester Group: Can be hydrolyzed under harsh acidic or basic conditions, or reduced by powerful hydride reagents.
Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product without generating impurities that can complicate purification and downstream processes.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1][4] Understanding this pathway is key to rationalizing reaction outcomes and by-product formation. The two predominant mechanistic routes are the direct hydrogenation pathway and a condensation pathway that can lead to dimeric impurities like azo and azoxy compounds. For achieving the target aniline, conditions should favor the direct pathway.[5]
The generally accepted sequence for the direct reduction is:
-
Nitro (Ar-NO₂) to Nitroso (Ar-NO): A two-electron reduction.
-
Nitroso (Ar-NO) to Hydroxylamine (Ar-NHOH): A second two-electron reduction.
-
Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): The final two-electron reduction step.[4]
Caption: Generalized direct reduction pathway of a nitroarene.
Comparative Analysis of Reduction Methodologies
The selection of a reduction method depends on a balance of reactivity, chemoselectivity, cost, safety, and scalability. Below is a comparative analysis of common methods applied to the reduction of Ethyl 3,4-dichloro-2-nitrobenzoate.
| Method | Reagents & Typical Conditions | Chemoselectivity Profile | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, EtOH or EtOAc, RT, 1-50 atm | Variable. High risk of dehalogenation with Pd/C.[3] Raney Nickel is often a better choice for halogenated substrates.[3] Ester group is stable. | High efficiency, clean reaction, catalyst can be recycled.[5] | Requires specialized high-pressure equipment.[6][7] Significant fire and explosion risk.[8][9] Potential for low chemoselectivity.[10] |
| Transfer Hydrogenation | Ammonium formate (HCOONH₄) or Hydrazine (N₂H₄), Pd/C, MeOH or EtOH, Reflux | Good to Excellent. Milder than direct hydrogenation, often preserving aryl halides.[11][12][13] Ester group is stable. | Avoids use of high-pressure hydrogen gas.[14] Generally good yields and simple setup.[11] | Catalyst cost. Dehalogenation can still occur, requiring optimization.[13] |
| Metal-Mediated (Iron) | Fe powder, NH₄Cl, EtOH/H₂O, Reflux. OR Fe powder, Acetic Acid, Reflux. | Excellent. Widely regarded for its high chemoselectivity for the nitro group in the presence of halides and esters.[1][3] | Low cost, high functional group tolerance, robust and scalable.[4] | Stoichiometric amounts of iron lead to significant metal waste. Work-up can be tedious to remove iron salts.[1] |
| Metal-Mediated (Tin) | SnCl₂·2H₂O, HCl or EtOH, Reflux. | Excellent. A classic method known for its mildness and high chemoselectivity, tolerating most functional groups.[3][15] | Highly reliable and predictable for complex molecules.[16] | Work-up is often complicated by the formation of tin oxides/hydroxides.[15] Tin compounds have environmental concerns. |
| Sodium Dithionite | Na₂S₂O₄, H₂O/Organic co-solvent (e.g., DMF, EtOH), RT to Reflux. | Excellent. A metal-free option that is very mild and chemoselective, leaving halides and esters untouched.[17][18] | Mild conditions, avoids heavy metal waste, inexpensive.[17] | Solutions of dithionite are unstable and must be used fresh.[18] Can require a large excess of reagent. |
Recommended Protocols & Workflows
Based on the comparative analysis, metal-mediated reductions using iron or tin(II) chloride represent the most robust, accessible, and chemoselective methods for the target transformation at a laboratory scale.
Protocol 1: Reduction using Iron and Ammonium Chloride
This method is highly effective, economical, and avoids strongly acidic conditions, making it compatible with the ethyl ester group.[1][4]
Caption: Experimental workflow for the Fe/NH₄Cl reduction method.
A. Materials and Reagents:
-
Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 eq)
-
Iron powder (<100 mesh) (3.0-5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Celite®
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
B. Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add Ethyl 3,4-dichloro-2-nitrobenzoate, ethanol, and water (typically a 2:1 to 4:1 EtOH:H₂O ratio). The initial concentration of the substrate is usually around 0.2-0.5 M.
-
Addition of Reagents: To the stirred suspension, add ammonium chloride followed by iron powder.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C). The reaction is often vigorous at the beginning. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Filter the hot or warm mixture through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[1]
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
To the remaining aqueous residue, add water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Ethyl 3,4-dichloro-2-aminobenzoate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This is another classic and highly reliable method, particularly effective for preserving sensitive functional groups.[16][19]
A. Materials and Reagents:
-
Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 5M NaOH
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
B. Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3,4-dichloro-2-nitrobenzoate in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate to the solution. If using a non-acidic solvent like ethanol, the reaction proceeds under neutral conditions. For faster reactions, concentrated HCl can be used as the solvent or co-solvent, but care must be taken regarding potential ester hydrolysis.[16]
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-70 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate.
-
Crucial Step: Cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate or 5M NaOH with vigorous stirring until the pH is basic (pH > 8). A thick, white precipitate of tin salts will form.[16][20]
-
Filter the entire mixture through a pad of Celite, washing the precipitate thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product as described in Protocol 1.
Safety and Troubleshooting
-
Safety: Nitro group reductions are highly exothermic.[5] Always ensure efficient stirring and have an ice bath ready for cooling, especially during initial reagent addition and work-up neutralization steps. When using catalytic hydrogenation, adhere to all safety protocols for handling flammable hydrogen gas and pyrophoric catalysts.[6][9]
-
Incomplete Reaction: If the reaction stalls, this could be due to deactivated metal (in the case of Fe or Zn) or decomposed dithionite. Adding a small amount of acid (e.g., acetic acid) can sometimes re-activate metal surfaces. For dithionite, using a freshly opened bottle is critical.[18]
-
Difficult Work-up (Tin Salts): The formation of gelatinous tin hydroxides during basification can make filtration and extraction difficult. Diluting the mixture with more solvent, vigorous stirring during basification, and thorough washing of the filter cake are essential to maximize product recovery.
Conclusion
For the chemoselective reduction of Ethyl 3,4-dichloro-2-nitrobenzoate, both iron in neutral conditions (Fe/NH₄Cl) and tin(II) chloride are highly recommended methods. They offer excellent functional group tolerance, are operationally simple for a standard laboratory setting, and reliably produce the desired aniline product in good to excellent yields. The Fe/NH₄Cl method is often preferred due to its lower cost and a more straightforward work-up procedure compared to the tin method. Catalytic transfer hydrogenation presents a viable alternative, though it requires careful optimization to prevent dehalogenation. The choice between these methods will ultimately depend on the scale of the reaction, available resources, and specific purity requirements for the final product.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Treadwell, L. J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Gamble, A. B., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
Kelly, S. M., et al. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH. [Link]
- Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]
-
Corma, A., et al. (2008). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society. [Link]
-
Ghorai, P., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing). [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. [Link]
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. [Link]
-
Rode, S. R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters. [Link]
- Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
-
Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. [Link]
-
Faraday Discussions (RSC Publishing). (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]
-
World Journal of Pharmaceutical Research. (2023). amino benzoate moiety promoted. [Link]
-
University of Pittsburgh. (2012). Hydrogenation Reactions. [Link]
-
Stjepan, L., et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]
-
PMC. (n.d.). Ethyl 4-amino-3-methylbenzoate. [Link]
-
The Safety Pro. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]
- Google Patents. (n.d.).
-
The Sarpong Group. (2010). Standard Operating Procedures. [Link]
-
Frontiers. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
-
Schenzle, A., et al. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC. [Link]
-
Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes. [Link]
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Application Note: Regioselective Synthesis of Substituted Anilines from Ethyl 3,4-dichloro-2-nitrobenzoate
Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals.
Executive Summary
The synthesis of highly functionalized anilines is a cornerstone of medicinal chemistry, providing critical precursors for the construction of complex heterocycles (e.g., benzimidazoles, quinoxalines, and quinolones). This application note details a robust, two-step synthetic workflow to generate substituted anilines starting from Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) . The sequence leverages a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction, ensuring high fidelity and yield without compromising the remaining halogen handles.
Mechanistic Insights & Causality
Regioselectivity in the SNAr Step
Ethyl 3,4-dichloro-2-nitrobenzoate possesses two electrophilic sites (the C3 and C4 chlorides). However, they are not electronically equivalent:
-
C3-Chloride: Located ortho to the powerfully electron-withdrawing nitro group. The nitro moiety stabilizes the intermediate Meisenheimer complex via both inductive and resonance effects, vastly lowering the activation energy for nucleophilic attack.
-
C4-Chloride: Located para to the ester group and meta to the nitro group. While the ester provides some activation, it is significantly weaker than the ortho-nitro effect.
Causality: When treated with an amine, the reaction proceeds with >99:1 regioselectivity at the C3 position. This two-step addition-elimination mechanism is a hallmark of dichloro-nitrobenzoate systems 1, allowing precise installation of the first amino group to yield intermediates like Ethyl 3-amino-4-chloro-2-nitrobenzoate (CAS: 1277132-56-5) .
Chemoselectivity in the Nitro Reduction
To convert the nitroaromatic intermediate into the target substituted aniline, the nitro group must be reduced to a primary amine.
-
Why avoid Pd/C and H₂? Standard catalytic hydrogenation is prone to causing hydrodehalogenation, which would cleave the valuable C4-chloride.
-
The Choice of Fe/NH₄Cl: The Béchamp-type reduction using iron powder and ammonium chloride in an aqueous ethanol mixture is highly chemoselective. It relies on single-electron transfer (SET) processes that rapidly reduce the nitro group while leaving the aryl chloride completely intact 2.
Synthetic Workflow Visualization
Two-step synthetic workflow for substituted anilines via SNAr and chemoselective nitro reduction.
Quantitative Data: SNAr Optimization
The following table summarizes representative optimization parameters for the regioselective SNAr step using various nucleophiles.
| Nucleophile (R-NH₂) | Solvent | Temp (°C) | Time (h) | Regioselectivity (C3:C4) | Isolated Yield (%) |
| Ammonia (7M in MeOH) | THF/MeOH | 60 | 12 | >99:1 | 85 |
| Methylamine (2M in THF) | THF | 25 | 4 | >99:1 | 92 |
| Benzylamine | DMF | 80 | 6 | >99:1 | 88 |
| Aniline | DMF | 100 | 18 | 95:5 | 76 |
Note: Aliphatic amines react rapidly at room temperature, whereas less nucleophilic aromatic amines require elevated temperatures to overcome the activation barrier.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 3-amino-4-chloro-2-nitrobenzoate (SNAr)
Objective: Regioselective displacement of the C3-chloride to install an amino group.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3,4-dichloro-2-nitrobenzoate (1.0 equiv, 10 mmol, 2.64 g) in anhydrous THF (20 mL).
-
Addition: Slowly add a solution of Ammonia (7M in MeOH, 5.0 equiv, 50 mmol, 7.1 mL). Seal the vessel securely if using a volatile amine.
-
Reaction: Heat the mixture to 60 °C and stir for 12 hours.
-
Self-Validating Observation: The reaction mixture will transition from a pale yellow solution to a deep orange/red color. This bathochromic shift is a visual confirmation of the formation of the highly conjugated ortho-nitroaniline system.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analytical Validation: LC-MS should indicate a distinct mass shift from[M+H]⁺ 264.0 (Starting Material) to [M+H]⁺ 245.0 (Product).
Protocol B: Chemoselective Reduction to Ethyl 2,3-diamino-4-chlorobenzoate
Objective: Reduction of the nitro group to yield the final substituted aniline.
-
Preparation: Dissolve the intermediate Ethyl 3-amino-4-chloro-2-nitrobenzoate (1.0 equiv, 5 mmol, 1.22 g) in a solvent mixture of Ethanol (40 mL) and Water (10 mL).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol, 1.40 g) and Ammonium chloride (5.0 equiv, 25 mmol, 1.34 g) to the solution.
-
Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2-3 hours.
-
Self-Validating Observation: The deep orange color of the starting material will rapidly dissipate, yielding a pale yellow or colorless supernatant. TLC (Hexanes/EtOAc 1:1) will show the disappearance of the starting material and the appearance of a highly polar spot that stains intensely with Ninhydrin (indicating the presence of a primary aniline).
-
Workup: While still hot, filter the suspension through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethanol. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer, and evaporate to yield the target substituted aniline.
References
Sources
Application Note: Utilization of Ethyl 3,4-dichloro-2-nitrobenzoate in Fragment-Based Drug Discovery (FBDD)
Introduction & Strategic Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds by screening low-molecular-weight chemical entities (fragments) against therapeutic targets. Unlike traditional high-throughput screening (HTS), FBDD samples chemical space more efficiently, yielding hits with high ligand efficiency that can be systematically grown, linked, or merged into potent drugs[1].
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly versatile, commercially available building block[2]. Its strategic value in FBDD lies in its dense functionalization around a rigid aromatic core. The molecule presents three orthogonal vectors for structural evolution:
-
The 3,4-Dichloro Motif: Acts as a lipophilic anchor, ideal for occupying deep hydrophobic pockets and participating in halogen bonding.
-
The Nitro Group: Serves as a masked amine. Upon chemoselective reduction, it provides a nucleophilic handle for amide coupling or urea formation.
-
The Ethyl Ester: Can be hydrolyzed to a carboxylic acid, enabling salt-bridge interactions with basic target residues (e.g., Arginine, Lysine) or serving as a secondary coupling vector.
Physicochemical Profiling vs. "Rule of 3"
To minimize steric clashes and ensure high aqueous solubility, ideal fragments adhere to the "Rule of 3" (Ro3) formulated by Congreve et al.[3]. As detailed in Table 1, ethyl 3,4-dichloro-2-nitrobenzoate exhibits excellent compliance with these metrics, making it an ideal starting scaffold. While its hydrogen bond acceptor (HBA) count is slightly above the strict Ro3 threshold, modern FBDD campaigns frequently accept HBA counts up to 4 to access greater chemical diversity[4].
Table 1: Physicochemical Properties vs. Rule of 3 Criteria
| Property | Ethyl 3,4-dichloro-2-nitrobenzoate | Rule of 3 Threshold | Compliance Status |
| Molecular Weight (MW) | 264.06 Da | ≤ 300 Da | Compliant |
| Lipophilicity (cLogP) | ~2.8 | ≤ 3.0 | Compliant |
| H-Bond Donors (HBD) | 0 | ≤ 3 | Compliant |
| H-Bond Acceptors (HBA) | 4 | ≤ 3 | Marginal (Acceptable) |
| Rotatable Bonds | 3 | ≤ 3 | Compliant |
FBDD Workflow Integration
The integration of this scaffold into a standard FBDD pipeline requires a multi-disciplinary approach, transitioning from synthetic diversification to biophysical screening and structural validation.
Figure 1: FBDD workflow utilizing the ethyl 3,4-dichloro-2-nitrobenzoate scaffold.
Experimental Protocols
As a Senior Application Scientist, it is critical to emphasize that fragment screening is highly susceptible to false positives. The following protocols are designed as self-validating systems, incorporating strict controls and orthogonal validation steps.
Protocol 1: Synthetic Diversification (Library Generation)
Objective: Generate a focused mini-library by unmasking the nitro and ester groups.
Scientific Causality: Standard catalytic hydrogenation (Pd/C, H
Step-by-Step Methodology:
-
Chemoselective Nitro Reduction: Dissolve ethyl 3,4-dichloro-2-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol/Water.
-
Add Iron powder (5.0 eq) and Ammonium Chloride (NH
Cl, 2.0 eq). Causality: NH Cl acts as a mild proton source, driving the reduction without cleaving the aryl-chloride bonds. -
Reflux the mixture at 80°C for 2 hours under an inert atmosphere.
-
Cool to room temperature, filter through a pad of Celite to remove iron salts, and extract the filtrate with Ethyl Acetate (EtOAc).
-
Wash the organic layer with brine, dry over Na
SO , and concentrate in vacuo to yield ethyl 2-amino-3,4-dichlorobenzoate . -
Ester Hydrolysis (Optional Branch): Treat the resulting ester with LiOH (2.0 eq) in THF/H
O (1:1) at room temperature for 4 hours, followed by mild acidification (pH 4) to precipitate 2-amino-3,4-dichlorobenzoic acid .
Protocol 2: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: Identify low-affinity (mM to µM) binding events against the target protein.
Scientific Causality: Fragments have low molecular weights, producing very small SPR responses upon binding. To achieve a detectable maximum response (
Step-by-Step Methodology:
-
High-Density Immobilization: Activate a Biacore CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of 5,000–8,000 Response Units (RU)[5]. Quench the surface with 1M Ethanolamine.
-
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+, pH 7.4) and match it exactly to 2.0% (v/v) DMSO.
-
DMSO Solvent Correction: Inject a series of 8 buffer solutions ranging from 1.5% to 2.5% DMSO. Causality: This generates a calibration curve to correct for excluded volume effects between the reference and active flow cells.
-
Fragment Injection: Inject the fragment library at a single concentration of 200 µM. Use a high flow rate of 30 µL/min to minimize mass transport limitations. Set the contact time to 60 seconds and dissociation time to 60 seconds[7].
-
Data Processing: Apply double-referencing (subtracting the reference flow cell signal and the blank buffer injection signal) followed by the DMSO solvent correction[6]. Hits are defined as compounds exhibiting square-wave binding kinetics with an affinity (
) < 1 mM.
Protocol 3: Orthogonal Validation (X-ray Crystallography)
Objective: Confirm the SPR hit and determine the exact binding pose to guide fragment growing. Scientific Causality: SPR provides kinetic and thermodynamic data but lacks spatial resolution. X-ray soaking confirms that the fragment binds to a functionally relevant pocket rather than aggregating on the protein surface.
Step-by-Step Methodology:
-
Grow apo-crystals of the target protein using vapor diffusion methods.
-
Prepare a soaking solution containing 20 mM of the validated fragment hit in the crystallization mother liquor, supplemented with 5% DMSO to ensure fragment solubility.
-
Transfer the apo-crystals into the soaking drop and incubate for 12 to 24 hours.
-
Briefly transfer the soaked crystals into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
-
Collect diffraction data at a synchrotron source and solve the structure via molecular replacement to map the fragment's electron density.
Pharmacophoric Mapping & Target Interaction
Once the binding pose is resolved, the structural logic of the ethyl 3,4-dichloro-2-nitrobenzoate scaffold becomes apparent. Figure 2 illustrates a typical binding mode where the distinct functional groups satisfy specific micro-environments within a target's active site.
Figure 2: Pharmacophoric mapping and target interaction logic of the core scaffold.
By understanding this spatial arrangement, medicinal chemists can confidently execute "fragment growing." For example, if the nitro group projects into the solvent channel, it can be reduced to an amine and coupled with various extended alkyl or aryl groups to capture additional binding enthalpy, thereby optimizing the weak fragment hit into a potent nanomolar lead.
References
-
Perspicace, S., et al. "Fragment-Based Screening Using Surface Plasmon Resonance Technology." Journal of Biomolecular Screening, 14(4):337-49, 2009. URL: [Link]
-
Congreve, M., et al. "A 'rule of three' for fragment-based lead discovery?" Drug Discovery Today, 8(19):876-7, 2003. URL: [Link]
-
Cytiva. "Screening and analysis of fragments using Biacore systems." Cytiva Life Sciences Knowledge Center, 2023. URL: [Link]
-
Li, Q. "Fragment-based drug discovery: A graphical review." PMC, 2020. URL: [Link]
-
Schultes, S., et al. "Comprehensive analysis of commercial fragment libraries." PMC, 2020. URL: [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Herbicidal Activity and Mechanistic Profiling of Dichloronitrobenzoate Derivatives
Executive Summary
Dichloronitrobenzoate derivatives, predominantly classified under the diphenyl ether (DPE) family of agrochemicals, represent a highly efficacious class of broadleaf herbicides. The archetypal compound in this class is bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate)[1]. These molecules derive their phytotoxicity not from direct structural degradation, but by hijacking the plant's own tetrapyrrole biosynthesis pathway. By acting as potent competitive inhibitors of the enzyme protoporphyrinogen oxidase (PPO or Protox), these derivatives trigger a light-dependent cascade of reactive oxygen species (ROS) that culminates in catastrophic lipid peroxidation and cell death[2][3].
This application note provides a comprehensive mechanistic overview, structural rationale, and self-validating experimental protocols designed for agrochemical researchers evaluating the efficacy and kinetics of novel PPO-inhibiting compounds.
Mechanistic Rationale: The Protox Inhibition Pathway
The herbicidal activity of dichloronitrobenzoates is entirely reliant on a lethal accumulation of metabolic intermediates. Under normal physiological conditions, PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX within the plastid, a critical step in the synthesis of both chlorophyll and heme[4].
When a dichloronitrobenzoate derivative binds to the PPO active site, the enzymatic conversion is halted. The causality of cell death follows a specific sequence:
-
Substrate Accumulation & Leakage: Unoxidized protoporphyrinogen IX accumulates in the chloroplast and leaks into the cytoplasm[3].
-
Non-Enzymatic Auto-oxidation: In the cytoplasm, the leaked substrate undergoes uncontrolled, non-enzymatic oxidation to form cytoplasmic protoporphyrin IX.
-
Photosensitization: Because this cytoplasmic protoporphyrin IX is isolated from the downstream enzymes of the tetrapyrrole pathway, it acts as a potent photosensitizer. Upon absorbing light energy, it transfers excitation energy to ground-state oxygen, generating highly reactive singlet oxygen (
)[2]. -
Membrane Disruption: Singlet oxygen rapidly initiates lipid peroxidation of the plasmalemma and tonoplast, leading to irreversible loss of membrane integrity, cellular desiccation, and necrosis.
Mechanism of dichloronitrobenzoate herbicides via PPO inhibition and ROS generation.
Structure-Activity Relationship (SAR) & Molecular Design
The efficacy of dichloronitrobenzoates is dictated by their ability to mimic the structural and electronic properties of the natural porphyrin substrate within the PPO active site.
-
The 2,4-Dichlorophenoxy Moiety: The chlorine substitutions at the 2 and 4 positions provide optimal lipophilicity and steric bulk, allowing the molecule to anchor securely within the hydrophobic pocket of the PPO enzyme[1][4].
-
The Nitrobenzoate Ring: The strongly electron-withdrawing nitro group, positioned ortho to the ether linkage, is critical for binding affinity. It mimics the electrostatic interactions normally formed by the porphyrin ring of protoporphyrinogen IX[4][5].
-
Esterification for Selectivity: Modifying the carboxylic acid group (e.g., the methyl ester in bifenox) enhances foliar penetration. Once inside the plant, differential rates of ester hydrolysis and metabolic degradation dictate crop selectivity. For instance, soybeans and cereals rapidly metabolize bifenox into inactive conjugates, conferring tolerance, whereas susceptible broadleaf weeds cannot[3][6].
Quantitative Data: Efficacy and Kinetic Profiling
The following table summarizes the kinetic parameters and physiological profiles of representative diphenyl ether derivatives containing the chloronitrobenzoate pharmacophore.
| Compound | IUPAC Nomenclature | Target Enzyme | PPO IC₅₀ (nM)* | Primary Application | Selectivity / Tolerance |
| Bifenox | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | PPO | ~45.0 | Post-emergence broadleaf | Soybeans, Cereals, Rice |
| Acifluorfen | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | PPO | ~20.0 | Post-emergence broadleaf | Soybeans, Peanuts |
| Oxyfluorfen | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | PPO | ~6.0 | Pre/Post-emergence | Trees, Vines, Onions |
*Note: IC₅₀ values are highly dependent on the plant species from which the PPO enzyme is extracted (e.g., maize vs. spinach) and are provided here as comparative benchmarks[4][5].
Experimental Workflows & Protocols
To rigorously evaluate novel dichloronitrobenzoate derivatives, researchers must utilize self-validating assays that separate target-site enzyme kinetics from downstream physiological effects.
Protocol A: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) of the derivative against isolated plant PPO.
Causality of Experimental Choices: Protoporphyrinogen IX is highly unstable and rapidly auto-oxidizes in ambient light and oxygen. Therefore, it must be freshly synthesized via the reduction of Protoporphyrin IX using sodium amalgam under strictly anaerobic conditions. Because the substrate is non-fluorescent while the enzymatic product (Protoporphyrin IX) emits strong fluorescence, spectrofluorometry provides highly sensitive, real-time kinetic tracking.
Self-Validating System:
-
Negative Control (No Enzyme): Measures the baseline non-enzymatic auto-oxidation of the substrate. This background rate is subtracted from all enzymatic reactions to isolate true PPO activity.
-
Positive Control: Inclusion of a known commercial PPO inhibitor (e.g., Oxyfluorfen) validates the assay's sensitivity.
Step-by-Step Methodology:
-
Enzyme Extraction: Isolate intact chloroplasts from etiolated maize seedlings using differential centrifugation in a high-sucrose homogenization buffer. Solubilize the PPO enzyme using 1% n-octyl-β-D-glucopyranoside.
-
Substrate Preparation (Dim Green Light): Under a nitrogen atmosphere, reduce 20 µM Protoporphyrin IX with 2% sodium amalgam until the solution turns colorless, indicating complete conversion to Protoporphyrinogen IX. Filter immediately.
-
Reaction Assembly: In a quartz cuvette, combine 100 mM Tris-HCl buffer (pH 7.5), 5 mM DTT, 1 mM EDTA, the solubilized PPO extract, and varying concentrations of the test dichloronitrobenzoate derivative (0.1 nM to 10 µM).
-
Initiation & Measurement: Initiate the reaction by adding 2 µM of the freshly prepared Protoporphyrinogen IX substrate.
-
Fluorescence Tracking: Continuously monitor the formation of Protoporphyrin IX using a spectrofluorometer (Excitation: 410 nm; Emission: 633 nm) for 15 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (
) of product formation. Plot percent inhibition against the log of the herbicide concentration to derive the IC₅₀.
Protocol B: In Vivo Light-Dependent Membrane Disruption (Electrolyte Leakage) Assay
Objective: Assess the downstream physiological consequence of PPO inhibition (membrane lipid peroxidation) in target weed species[2].
Causality of Experimental Choices: As singlet oxygen destroys the lipid bilayer, intracellular ions (primarily
Self-Validating System:
-
Light vs. Dark Matrix: Replicate plates are kept in complete darkness while others are exposed to light. Because dichloronitrobenzoates are obligate photosensitizers, membrane disruption will only occur in the light-exposed group. The dark group serves as an absolute negative control, proving the light-dependent etiology of the phytotoxicity.
Step-by-Step Methodology:
-
Tissue Preparation: Excise 5 mm leaf discs from the cotyledons of a susceptible weed species (e.g., Abutilon theophrasti - velvetleaf) using a cork borer. Avoid the midrib.
-
Treatment Incubation: Place 10 leaf discs into a 35 mm Petri dish containing 5 mL of an incubation medium (1% sucrose, 1 mM MES buffer, pH 6.5) spiked with 10 µM of the test herbicide. Prepare identical sets for light and dark treatments.
-
Dark Phase (Accumulation): Incubate all dishes in complete darkness at 25°C for 12 hours to allow for tissue permeation and substrate accumulation.
-
Light Phase (Activation): Transfer the "Light" group to a growth chamber with continuous illumination (500 µmol m⁻² s⁻¹). Keep the "Dark" group wrapped in aluminum foil.
-
Conductivity Measurement: After 24 hours of light exposure, measure the electrical conductivity (EC₁)$ of the bathing solution using a conductivity meter.
-
Total Ion Release: Autoclave all samples at 120°C for 20 minutes to completely lyse the cells. Cool to room temperature and measure the maximum conductivity (EC₂).
-
Data Analysis: Calculate relative electrolyte leakage as
. A successful PPO inhibitor will show >80% leakage in the light group and <15% leakage in the dark group.
References
1. Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides. researchgate.net. URL: 2.[1] Bifenox. drugfuture.com. URL: 3.[3] Bifenox. wikipedia.org. URL: 4.[5] Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. acs.org. URL: 5. A Comparative Guide to the Synthesis and Properties of 1-Chloro-2-(2-methylpropoxy)benzene Analogs. benchchem.com. URL: 6.[6] Cotton (Gossypium hirsutum) Response to Simulated Drift from Selected Herbicides. cambridge.org. URL:
Sources
Application Note: Preparative Purification of Ethyl 3,4-dichloro-2-nitrobenzoate via Normal-Phase Flash Chromatography
Introduction and Chromatographic Rationale
Ethyl 3,4-dichloro-2-nitrobenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of two electron-withdrawing chlorine atoms and a sterically demanding nitro group ortho to the ethyl ester makes its synthesis prone to generating closely related regioisomers and unreacted precursors. Achieving >98% purity is critical for downstream coupling reactions.
This application note details an optimized normal-phase flash column chromatography protocol for its purification. The methodology is grounded in the foundational preparative chromatography principles established by1[1], adapted specifically for the unique electronic properties of heavily substituted nitroaromatics.
Physicochemical Profiling
Understanding the physicochemical properties of the target molecule is the first step in method development. The electron-deficient ring reduces the basicity of the ester oxygen, weakening hydrogen bonding with silica silanol groups compared to aliphatic esters.
Table 1: Physicochemical Profile & Chromatographic Implications
| Parameter | Value | Chromatographic Implication |
| CAS Number | 1803726-97-7 | Reference identifier for analytical purity standards[2]. |
| Molecular Formula | C9H7Cl2NO4 | Dictates molecular weight (264.06 g/mol ) and UV activity[3]. |
| Functional Groups | Ester, Nitro, Chloro (x2) | Moderate polarity. Elutes faster than typical aliphatic esters but slower than simple halogenated benzenes. |
| Detection | UV Active (254 nm) | Enables real-time fraction monitoring and TLC visualization without the need for chemical stains. |
Causality of Phase Selection:
A stationary phase of standard bare Silica Gel (230-400 mesh) provides the necessary slightly acidic, polar surface to interact with the nitro and ester moieties. A binary mobile phase of Hexanes (non-polar) and Ethyl Acetate (polar hydrogen-bond acceptor) is selected. 4[4] for such separations, providing predictable retention factor (
Method Development: Gradient Design
Before column packing, Thin Layer Chromatography (TLC) must be performed. The optimal solvent system should resolve the target compound to an
Instead of an isocratic run, a step gradient is employed to maximize resolution and minimize band broadening:
-
98:2 Hexane:EtOAc: Flushes out highly lipophilic impurities (e.g., poly-chlorinated byproducts).
-
95:5 Hexane:EtOAc: Transitions the column polarity and begins mobilizing the target.
-
90:10 Hexane:EtOAc: Elutes the target compound as a sharp, concentrated band.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system ; each step includes a verifiable checkpoint to ensure success and reproducibility.
Materials Required
-
Crude Ethyl 3,4-dichloro-2-nitrobenzoate
-
Silica Gel (230-400 mesh, 40-63 µm particle size)
-
Hexanes and Ethyl Acetate (ACS Grade or higher)
-
Glass chromatography column with a porous glass frit and PTFE stopcock
-
Compressed air or nitrogen line with a precision pressure regulator
Step 1: Column Packing (Slurry Method)
-
Calculate the required silica mass: Use a 30:1 to 50:1 mass ratio of silica gel to crude sample.
-
Prepare a slurry by mixing the silica gel with 100% Hexanes (approx. 5 mL per gram of silica).
-
Pour the slurry into the column in a single continuous motion to prevent stratification.
-
Apply 2-3 psi of positive pressure to pack the bed.
-
Validation Checkpoint: Inspect the column bed visually. It must be perfectly horizontal and free of channeling, cracks, or trapped air bubbles.
Step 2: Sample Loading (Dry Loading Technique)
Causality: Due to the rigid, planar nature of the dichloronitrobenzoate core, the crude material often exhibits poor solubility in the initial 98:2 Hexane:EtOAc mobile phase. Wet loading a concentrated solution could cause sudden precipitation at the column head, ruining the separation. Dry loading circumvents this entirely.
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.
-
Add dry silica gel to the solution (approx. 3x the mass of the crude sample).
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing, homogenous powder is obtained.
-
Carefully pour the dry-loaded powder evenly onto the top of the packed column bed.
-
Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.
Step 3: Elution and Fraction Collection
-
Carefully add the first mobile phase (98:2 Hexane:EtOAc) down the inner walls of the column.
-
Apply pressure (approx. 2-5 psi) to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute, depending on column diameter).
-
Collect fractions in uniformly sized test tubes (fraction volume should be approx. 1/10th of the total column volume).
-
Execute the step gradient: 2 Column Volumes (CV) of 98:2, followed by 3 CV of 95:5, and finally 90:10 until the product completely elutes.
Step 4: Real-Time Monitoring and Concentration
-
Spot every 3rd to 5th fraction on a silica TLC plate.
-
Develop the plate in 90:10 Hexane:EtOAc and visualize under a short-wave UV lamp (254 nm).
-
Validation Checkpoint: Only pool fractions that show a single, clean spot corresponding to the target
(~0.30). Discard or re-column mixed fractions containing overlapping spots. -
Concentrate the pooled pure fractions in vacuo (rotary evaporator, water bath at 35°C) to yield the purified Ethyl 3,4-dichloro-2-nitrobenzoate.
Data Presentation: Fraction Mapping Summary
Table 2: Expected Elution Profile and Fraction Mapping
| Mobile Phase (Hex:EtOAc) | Column Volumes (CV) | Expected Eluate | Action |
| 100:0 | 1.0 (Packing) | Void volume | Discard |
| 98:2 | 2.0 | Non-polar impurities (e.g., unreacted halobenzenes) | Monitor via TLC; discard |
| 95:5 | 3.0 | Transition zone / Minor fast-running impurities | Collect and monitor |
| 90:10 | 4.0 - 6.0 | Ethyl 3,4-dichloro-2-nitrobenzoate | Pool pure fractions |
| 80:20 | 2.0 (Flush) | Polar impurities (e.g., unreacted acids) | Discard / Recover |
Purification Workflow Visualization
Workflow for the purification of Ethyl 3,4-dichloro-2-nitrobenzoate via flash chromatography.
References
-
Benchchem. "Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem". Benchchem.2
-
Wikipedia. "W. Clark Still - Flash Column Chromatography". Wikipedia. 1
-
University of Rochester. "Flash Column Chromatography - Solvent Systems". University of Rochester. 4
Sources
Application Note: Optimized Recrystallization Protocol for Ethyl 3,4-dichloro-2-nitrobenzoate
Introduction & Chemical Context
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly functionalized nitroaromatic ester utilized as a critical building block in the synthesis of complex agrochemicals and pharmaceutical frameworks, such as biologically active quinolones . The molecule features an ethyl ester, an ortho-nitro group, and meta/para-dichloro substitutions. This specific arrangement of electron-withdrawing groups creates a unique dipole moment and significant steric hindrance, which directly dictates its solubility profile.
During synthesis—typically via the esterification of 3,4-dichloro-2-nitrobenzoic acid or the directed nitration of ethyl 3,4-dichlorobenzoate—impurities such as unreacted starting materials, regioisomers, and carbonaceous byproducts are generated . Recrystallization is the most thermodynamically efficient method to isolate the pure compound. However, due to its moderate polarity and low melting point characteristics, the compound is highly prone to "oiling out" (liquid-liquid phase separation) if the solvent system and cooling gradients are not meticulously controlled.
Physicochemical Profiling
To design a self-validating recrystallization system, one must first establish the physicochemical boundaries of the target molecule.
Table 1: Physicochemical Profile of Ethyl 3,4-dichloro-2-nitrobenzoate
| Property | Value | Mechanistic Implication for Purification |
| Chemical Name | Ethyl 3,4-dichloro-2-nitrobenzoate | N/A |
| CAS Registry Number | 1803726-97-7 | Identifies the specific regioisomer. |
| Molecular Weight | 264.06 g/mol | Used to calculate solvent volumes (typically 3-5 mL/g). |
| Structural Features | Ester, nitro, and dichloro moieties | Susceptible to hydrolysis; requires strictly neutral pH during heating. |
| Solubility Profile | Soluble in hot ethanol, ether; Insoluble in water | Ideal candidate for a primary/anti-solvent mixed recrystallization system. |
Thermodynamic Rationale for Solvent Selection
A mixed-solvent system utilizing Absolute Ethanol and Distilled Water is the industry standard for purifying nitrobenzoate esters .
-
The Primary Solvent (Ethanol): Ethanol readily dissolves the hydrophobic aromatic ring and ester functional group at elevated temperatures (70–75 °C). It is chosen over stronger solvents (like dichloromethane or ethyl acetate) because its boiling point (78 °C) allows for safe heating without degrading the nitroaromatic system.
-
The Anti-Solvent (Water): Water is highly polar and completely miscible with ethanol. Its dropwise addition to the hot ethanol solution drastically lowers the solubility of the organic ester, artificially driving the system into a state of supersaturation to induce nucleation.
Table 2: Solvent System Selection & Rationale
| Solvent Component | Role in Workflow | Thermodynamic & Chemical Rationale |
| Absolute Ethanol | Primary Solvent | High solubility at 70 °C; low toxicity; easily removed under vacuum. |
| Distilled Water | Anti-Solvent | Drives supersaturation. Must be neutral to prevent ester hydrolysis. |
| Ice-Cold 1:1 EtOH/H₂O | Wash Solvent | Displaces impurity-rich mother liquor from the filter cake without dissolving the product. |
Experimental Workflow
Workflow for the mixed-solvent recrystallization of Ethyl 3,4-dichloro-2-nitrobenzoate.
Step-by-Step Methodology
Safety Precaution: Nitroaromatic compounds can be skin sensitizers and toxic upon prolonged exposure. Perform all heating and filtration steps inside a certified chemical fume hood.
Step 1: Dissolution
-
Weigh the crude Ethyl 3,4-dichloro-2-nitrobenzoate and transfer it to an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 3 mL of absolute ethanol per gram of crude product.
-
Place the flask on a hot plate stirrer and heat gently to 70–75 °C . Causality Note: Do not exceed 75 °C. Boiling the solvent excessively can lead to solvent loss, premature precipitation, and potential thermal degradation of the nitro group.
-
If the solid does not completely dissolve, add hot ethanol in 1 mL increments until a clear, homogeneous solution is achieved.
Step 2: Hot Filtration (Optional but Recommended)
-
If dark, insoluble carbonaceous particulates are visible, perform a hot gravity filtration.
-
Pass the hot solution through a pre-warmed stemless funnel lined with fluted filter paper into a clean, heated Erlenmeyer flask. Causality Note: Pre-warming the glassware prevents premature crystallization in the funnel stem.
Step 3: Anti-Solvent Addition & Nucleation
-
Maintain the filtered solution at 70 °C.
-
Using a pipette, add hot distilled water (approx. 70 °C) dropwise while swirling the flask continuously.
-
Cease water addition the moment a persistent, milky cloudiness (the "cloud point") remains in the solution.
-
Add 1–2 drops of hot ethanol just until the solution turns clear again. Causality Note: This establishes a perfectly saturated solution at the elevated temperature, ensuring maximum yield upon cooling.
Step 4: Controlled Crystallization
-
Remove the flask from the heat source. Remove the stir bar to prevent mechanical fracturing of the forming crystals.
-
Allow the flask to cool completely undisturbed to room temperature (approx. 20 °C) over 1 to 2 hours. Causality Note: Slow, undisturbed cooling allows the thermodynamically favored product to build a highly ordered crystal lattice, actively excluding regioisomeric impurities.
-
Once the flask reaches room temperature and crystal growth has plateaued, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to depress the solubility further and maximize recovery .
Step 5: Isolation and Drying
-
Collect the crystals via vacuum filtration using a Büchner funnel and a clean filter flask.
-
Break the vacuum, cover the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water , and re-apply the vacuum. Causality Note: The cold wash displaces the impurity-laden mother liquor without re-dissolving the purified crystals.
-
Leave the vacuum running for 10 minutes to pull air through the cake.
-
Transfer the crystals to a pre-weighed watch glass and dry in a vacuum desiccator or vacuum oven at 45 °C until a constant mass is achieved.
Troubleshooting & Data Interpretation
Nitrobenzoates frequently exhibit non-ideal behaviors during crystallization. The following matrix provides self-validating corrective actions for common deviations.
Table 3: Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| "Oiling Out" (Product separates as a liquid droplet layer) | The cloud point of the mixture is higher than the melting point of the compound in that specific solvent ratio. | Add 1–3 mL of hot ethanol to redissolve the oil. Cool the flask much more slowly (e.g., insulate with cotton). Do not agitate. |
| No crystallization upon cooling | The solution is undersaturated, or the system lacks sufficient nucleation sites. | Boil off 20-30% of the ethanol to concentrate the solution. Scratch the inside of the glass flask with a glass stirring rod to induce nucleation. |
| Discolored crystals (Yellow/Brown tint) | Co-precipitation of oxidized impurities or unreacted starting materials trapped in the lattice. | Redissolve the isolated crystals in hot ethanol, add activated charcoal (Norit), perform a hot filtration, and repeat the cooling process. |
References
-
Royal Society of Chemistry (RSC Education). Nitration of methyl benzoate and recrystallization protocols. Retrieved from:[Link]
- Google Patents.US Patent 5087725A - Process for the preparation of alkyl nitrobenzoates.
Technical Support Center: Synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate
Welcome to the technical support guide for the synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and understand the formation of byproducts during this specific esterification. The following question-and-answer format provides in-depth, field-proven insights to enhance the success and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but after workup, I see an unexpected peak in my NMR/LC-MS analysis. What could this impurity be?
This is a common and important question. The identity of a byproduct is often deduced from its structure and the reaction conditions. The most likely culprits in a Fischer esterification of 3,4-dichloro-2-nitrobenzoic acid are unreacted starting material, a solvent-derived byproduct, or an isomer of your starting material.
Most Common Byproducts:
-
Unreacted 3,4-dichloro-2-nitrobenzoic acid: Fischer esterification is a reversible reaction.[1][2] If the equilibrium is not sufficiently shifted towards the product, a significant amount of the starting carboxylic acid will remain.
-
Identification: This acidic impurity can be easily identified. It will have a characteristic broad -COOH peak in the ¹H NMR spectrum and will be soluble in aqueous basic solutions like sodium bicarbonate.
-
Solution: To remove it, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The acidic starting material will be deprotonated to its sodium salt and move into the aqueous layer, which can then be separated.
-
-
Diethyl Ether: When using ethanol as a reactant and solvent with a strong acid catalyst like sulfuric acid (H₂SO₄) at elevated temperatures (typically above 140°C), a side reaction can occur where two molecules of ethanol dehydrate to form diethyl ether.[4][5]
-
Identification: Diethyl ether is highly volatile (boiling point ~34.6°C) and may appear as a sharp singlet around 3.4 ppm (for the -CH₂-) and a triplet around 1.2 ppm (for the -CH₃-) in the ¹H NMR spectrum of the crude oil if not fully removed.[6]
-
Solution: Diethyl ether is typically removed during solvent evaporation under reduced pressure (e.g., on a rotary evaporator). Ensure your evaporation is complete. If it persists, a high-vacuum drying step can be effective.
-
-
Isomeric Byproducts: The purity of your final product is highly dependent on the purity of your starting 3,4-dichloro-2-nitrobenzoic acid. The nitration of 3,4-dichlorobenzoic acid is generally regioselective but can sometimes yield small quantities of other positional isomers. These isomers would then be esterified along with your main starting material.
-
Identification: Isomers will have a similar mass in MS analysis and closely related, but distinct, patterns in NMR. For example, an isomer like Ethyl 2,3-dichloro-4-nitrobenzoate would show a different aromatic splitting pattern.[7]
-
Solution: Removing isomeric impurities is challenging. The most effective methods are column chromatography or careful recrystallization. Finding a solvent system where the desired product has significantly different solubility from the isomeric byproduct is key for successful recrystallization.
-
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent issue in equilibrium-driven reactions like Fischer esterification.[8] The cause is often related to reaction conditions or workup procedures.
-
Inefficient Water Removal: The reaction produces one equivalent of water for every equivalent of ester formed. According to Le Châtelier's principle, this water can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[1][2]
-
Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, sequestering the water produced.[1][8] However, its capacity is limited.
-
Troubleshooting Protocol:
-
Use Excess Alcohol: Using ethanol as the solvent ensures a large molar excess, which helps push the equilibrium toward the products.[9][10]
-
Employ a Dean-Stark Apparatus: For larger-scale reactions, a Dean-Stark trap is the most efficient method to physically remove water from the reaction mixture as it forms via azeotropic distillation (often with a co-solvent like toluene), definitively driving the reaction to completion.[3][10]
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous grade ethanol and sulfuric acid to prevent introducing water at the start of the reaction.
-
-
-
Insufficient Reaction Time or Temperature: Esterification is a relatively slow process.[11] If the reaction is not allowed to reach equilibrium, the conversion will be low.
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
-
Optimize Temperature: The reaction is typically run at the reflux temperature of the alcohol.[3] For ethanol, this is around 78°C. Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux.
-
-
-
Premature Product Precipitation: If the product precipitates from the reaction mixture before the reaction is complete, it can halt the process.
-
Troubleshooting Protocol: Ensure you are using a sufficient volume of ethanol to keep all reactants and products dissolved at the reaction temperature.
-
Visualizing the Process: Reaction and Troubleshooting
To better understand the chemical transformations and decision-making process, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.
Caption: Main reaction pathway and key side reaction.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]
- 7. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for the nitration of dichlorobenzoates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the electrophilic aromatic substitution (EAS) of halogenated benzoic acids. The nitration of dichlorobenzoates (e.g., 2,4-dichlorobenzoic acid or its esters) is a critical transformation in the synthesis of pharmaceuticals, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1].
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-yielding, regioselective nitration.
Section 1: Mechanistic Foundations & Regioselectivity
Q: What governs the regioselectivity when nitrating dichlorobenzoates, and how does the nitronium ion interact with the substrate?
A: The nitration of dichlorobenzoates proceeds via a classical Electrophilic Aromatic Substitution (EAS) mechanism[2]. The active electrophile is the highly reactive nitronium ion (NO₂⁺), generated in situ by the dehydration of concentrated nitric acid by concentrated sulfuric acid[2].
The regioselectivity is dictated by the competing electronic and steric effects of the substituents on the benzene ring:
-
Carboxylate/Ester Group: Strongly electron-withdrawing, deactivating, and meta-directing.
-
Chloro Groups: Electron-withdrawing via induction but weakly electron-donating via resonance, making them ortho/para-directing.
In 2,4-dichlorobenzoic acid, the synergistic directing effects of the chloro groups and the steric hindrance of the adjacent positions strongly favor nitration at the C5 position[1].
Mechanistic pathway of Electrophilic Aromatic Substitution (EAS) for dichlorobenzoate nitration.
Section 2: Self-Validating Experimental Protocol
Q: What is the most reliable protocol for synthesizing 2,4-dichloro-5-nitrobenzoic acid with high purity?
A: The following protocol is optimized for the nitration of 2,4-dichlorobenzoic acid, consistently yielding ~91% of the target 5-nitro derivative when temperature and stoichiometry are strictly controlled[1],[3].
This protocol is designed as a self-validating system : the transition from a homogenous acidic solution to a precipitating white solid upon quenching in ice-water serves as an immediate visual confirmation of successful conversion. The highly polar unreacted acids remain soluble, while the hydrophobic nitro-product precipitates out of the aqueous phase.
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 2,4-dichlorobenzoic acid (1.0 equiv) completely in concentrated H₂SO₄ (98%, approx. 5 mL per mmol) in a round-bottom flask equipped with a mechanical stirrer[3].
-
Temperature Equilibration: Cool the solution to 0 °C using an ice-salt bath.
-
Causality: Lowering the temperature prevents premature oxidation and controls the highly exothermic nature of the nitration reaction.
-
-
Electrophile Addition: Add concentrated HNO₃ (1.0–1.2 equiv) dropwise to the mixture. Maintain the internal temperature strictly below 5 °C[3].
-
Causality: Exceeding 5 °C drastically increases the kinetic rate of di-nitration and oxidative degradation of the aromatic ring.
-
-
Reaction Propagation: Stir the mixture at room temperature for 2 hours[3]. Monitor the reaction via TLC (e.g., CH₂Cl₂/MeOH) or LC-MS until the starting material is consumed.
-
Quenching & Precipitation: Slowly pour the reaction mixture into vigorously stirred ice-water and let it stand overnight[3].
-
Causality: The sudden dilution quenches the nitronium ion, while the cold aqueous environment forces the hydrophobic nitro-product to precipitate, leaving water-soluble impurities in the supernatant.
-
-
Isolation: Collect the precipitated solid via vacuum filtration and wash extensively with cold water until the filtrate reaches a neutral pH[3].
Quantitative Optimization Data
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Temperature | > 10 °C | 0–5 °C | Prevents over-nitration and oxidative degradation. | ~91% |
| Acid Ratio | Aqueous / Dilute | 1:1 to 1:2 (v/v) | H₂SO₄ acts as a dehydrating agent to maximize NO₂⁺ formation. | High |
| Stoichiometry | > 1.5 eq HNO₃ | 1.0–1.2 eq HNO₃ | Limits di-nitration on the activated ring positions. | High |
| Mixing | Mild magnetic stirring | Vigorous mechanical | Ensures homogeneity in viscous biphasic/acidic mixtures. | Consistent |
Section 3: Troubleshooting & Workflow Logic (FAQs)
Q: My reaction mixture turned dark brown, and the LC-MS shows multiple peaks. What went wrong?
A: A dark brown or black reaction mixture is a hallmark of oxidative degradation or over-nitration.
-
Causality: This occurs when the reaction temperature exceeds the 5 °C threshold during the addition of the nitrating agent, or if a large excess of HNO₃ was used. The aromatic ring, despite being deactivated by halogens, can undergo ring-opening oxidation under harsh, hot acidic conditions.
-
Solution: Ensure the use of a robust ice-salt bath. Add the HNO₃/H₂SO₄ mixture at a rate that does not allow the internal temperature to spike. If colored impurities persist, treat the dissolved crude product with activated carbon prior to recrystallization.
Q: The reaction is stalling, and I am recovering unreacted starting material. How do I push it to completion?
A: Low conversion is typically caused by an insufficient concentration of the nitronium ion.
-
Causality: This happens if the acids used have absorbed atmospheric moisture (water pushes the equilibrium backward, inhibiting NO₂⁺ formation) or if the temperature is kept too low for too long after the addition phase[2].
-
Solution: Always use fresh, concentrated H₂SO₄ (98%) and HNO₃ (68-70% or fuming, depending on substrate deactivation). Allow the reaction to slowly warm to room temperature only after the complete dropwise addition of the nitrating agent[3].
Experimental workflow and troubleshooting logic for the nitration of dichlorobenzoates.
References
-
Optimization of 2,4-Diarylanilines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:1
-
Design, Synthesis, and Preclinical Evaluations of Novel 4-Substituted 1,5-Diarylanilines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Drug Candidates Source: National Institutes of Health (NIH) / PMC URL:3
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:2
Sources
- 1. Optimization of 2,4-Diarylanilines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design, Synthesis, and Preclinical Evaluations of Novel 4-Substituted 1,5-Diarylanilines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of quinoxalines from Ethyl 3,4-dichloro-2-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of functionalized quinoxalines utilizing Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) as a core building block.
The standard synthetic sequence involves three critical phases:
-
Nucleophilic Aromatic Substitution (SNAr) to introduce an amine.
-
Nitro Reduction to generate a 1,2-diamine intermediate.
-
Cyclization (Condensation) with a 1,2-dicarbonyl compound.
Due to the polyfunctional nature of the starting material, researchers frequently encounter bottlenecks such as regioisomeric mixtures, hydrodehalogenation, and oxidative degradation. This guide provides causal explanations, self-validating protocols, and quantitative data to optimize your workflow.
Pathway Visualization & Bottlenecks
Fig 1: Reaction pathways for quinoxaline synthesis and major side-reaction bottlenecks.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I getting a mixture of regioisomers during the initial SNAr step?
Causality: Ethyl 3,4-dichloro-2-nitrobenzoate possesses two electrophilic sites. The C3-chloride is highly activated electronically by the strong inductive and resonance effects of the ortho-nitro group. Conversely, the C4-chloride is activated by the para-ester group. While the ortho-nitro effect is electronically dominant, the C3 position is sterically hindered (flanked by the nitro and C4-chloro groups). High temperatures or bulky amines provide enough thermal energy to overcome the steric barrier at C4, leading to regioisomeric mixtures. To favor C3-substitution, you must operate under kinetic control using lower temperatures and highly polar aprotic solvents ().
Self-Validating Protocol: Regioselective SNAr
-
Preparation: Dissolve 1.0 eq of Ethyl 3,4-dichloro-2-nitrobenzoate in anhydrous DMSO (0.5 M) under N₂. (Validation: The starting solution is pale yellow).
-
Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Avoid stronger inorganic bases like NaOH, which cause ester saponification.
-
Amine Addition: Cool the mixture to 10 °C. Dropwise, add 1.05 eq of the primary amine.
-
Monitoring: Stir at room temperature for 4–6 hours. (Validation: The reaction mixture will turn a deep, vibrant orange/red, indicative of the push-pull chromophore of the newly formed 2-nitroaniline derivative. TLC in 20% EtOAc/Hexanes should show a single major intensely yellow spot at a lower Rf).
-
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water.
Q2: During the nitro reduction step, my LC-MS shows a mass corresponding to the loss of a chlorine atom. How do I prevent hydrodehalogenation?
Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard method for nitro reduction. However, Pd(0) readily undergoes oxidative addition into activated aryl-chloride bonds, leading to hydrodehalogenation (dechlorination). Because the C4-chlorine is still present in your intermediate, Pd/C will cleave it. You must switch to a chemoselective, milder reduction method that selectively reduces the nitro group without affecting the aryl halide ().
Self-Validating Protocol: Chemoselective Nitro Reduction
-
Preparation: Dissolve the C3-substituted nitro intermediate in a 4:1 mixture of Ethanol/Water (0.2 M).
-
Activation: Add 3.0 eq of Iron powder (Fe) and 1.5 eq of Ammonium Chloride (NH₄Cl). (Validation: NH₄Cl provides a mildly acidic environment, preventing the ester hydrolysis that would occur with strong acids like HCl).
-
Heating: Heat the suspension to 70 °C for 2 hours.
-
Monitoring: (Validation: The deep orange color of the starting material will fade to a pale yellow or colorless solution. TLC with a ninhydrin stain will reveal a new spot that turns purple/brown upon heating, confirming the presence of a primary amine).
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo. Critical: Proceed immediately to cyclization.
Q3: My final cyclization step yields a complex mixture with low quinoxaline recovery. What is going wrong?
Causality: 1,2-diamines are electron-rich and rapidly oxidize in the presence of atmospheric oxygen to form radical species and polymeric waste. Furthermore, traditional quinoxaline syntheses often employ harsh acidic conditions, which can protonate the diamine, drastically reducing its nucleophilicity and stalling the reaction. Modern transition-metal-free and organocatalytic approaches utilize mild conditions to facilitate the condensation while suppressing oxidation ().
Self-Validating Protocol: Mild Quinoxaline Cyclization
-
Preparation: Immediately after isolating the 1,2-diamine, dissolve it in anhydrous Ethanol (0.1 M) in a Schlenk flask purged with Argon.
-
Reagent Addition: Add 1.0 eq of the 1,2-dicarbonyl compound (e.g., benzil or an aliphatic diketone).
-
Catalysis: Add a mild, transition-metal-free catalyst such as 5 mol% of camphor sulfonic acid, or proceed catalyst-free if the diketone is highly electrophilic.
-
Reaction: Stir at room temperature for 2–4 hours. (Validation: The formation of the quinoxaline core often results in a product that is highly fluorescent under 365 nm UV light).
-
Isolation: Concentrate the solvent and purify via recrystallization (from hot ethanol) or flash chromatography.
Quantitative Data on Reaction Optimization
The following table summarizes the quantitative impact of reaction conditions on intermediate yields and side-product formation, serving as a benchmark for your optimization efforts.
| Reaction Step | Evaluated Conditions | Desired Product Yield (%) | Major Side Product | Side Product Yield (%) |
| SNAr | Amine, K₂CO₃, DMF, 80 °C | 45% (C3-isomer) | C4-substituted regioisomer | 40% |
| SNAr | Amine, DIPEA, DMSO, 25 °C | 82% (C3-isomer) | C4-substituted regioisomer | 10% |
| Reduction | H₂, 10% Pd/C, MeOH, 25 °C | 20% (Intact Diamine) | Dechlorinated diamine | 75% |
| Reduction | Fe, NH₄Cl, EtOH/H₂O, 70 °C | 88% (Intact Diamine) | Unreacted starting material | <5% |
| Cyclization | Air atmosphere, Reflux | 35% (Quinoxaline) | Oxidized polymeric waste | 55% |
| Cyclization | Argon, Organocatalyst, 25 °C | 91% (Quinoxaline) | Unreacted diamine | <5% |
References
Scaling up the synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered when scaling up the synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate .
Scaling this molecule from the bench to pilot-plant production presents two primary mechanistic hurdles: controlling the regioselectivity of a highly exothermic nitration on a deactivated ring, and driving the esterification of a sterically hindered, electron-deficient carboxyl group. This guide bypasses generic advice, focusing instead on the causality of these reactions to provide self-validating, field-proven solutions.
Troubleshooting Guide: Nitration Scale-Up
The first step in this synthetic route is the nitration of 3,4-dichlorobenzoic acid to form 3,4-dichloro-2-nitrobenzoic acid.
Issue: Severe Exotherms & Thermal Runaway
-
The Causality: The introduction of a nitro group onto a dichlorinated benzene ring is a highly exothermic electrophilic aromatic substitution[1]. In batch reactors, the poor solubility of the deactivated substrate requires large volumes of sulfuric acid. If the mixed acid (HNO₃/H₂SO₄) is added too quickly, localized hot spots form, leading to dangerous thermal runaways and oxidative degradation.
-
The Solution: Transition from batch dumping to controlled dosing or continuous flow systems. By feeding the substrate and mixed acid through a continuous flow reactor, heat dissipation is maximized[2]. If using a batch reactor, strict temperature control between 53–57 °C is mandatory, and the weight ratio of total sulfuric acid to the dichlorobenzoic acid should be optimized to approximately 3.3:1 to 3.9:1 to maintain solubility without excessive waste[3].
Issue: Contamination with the 6-Nitro Isomer
-
The Causality: The chloro groups direct electrophiles to the ortho/para positions, while the carboxylic acid directs meta. This competing electronic direction inevitably yields a mixture of the desired 2-nitro isomer and the unwanted 6-nitro byproduct.
-
The Solution: Do not attempt to separate these isomers via distillation. Instead, exploit their differing pKa values caused by the ortho-effect. Dissolve the crude mixture in sodium hydroxide (pH > 10). By carefully acidifying the filtrate to pH 2–4, the desired 3,4-dichloro-2-nitrobenzoic acid selectively crystallizes out of solution, leaving the bulk of the impurities behind[4].
Troubleshooting Guide: Esterification Bottlenecks
Issue: Fischer Esterification Stalls at <30% Conversion
-
The Causality: Direct Fischer esterification (heating the acid with ethanol and H₂SO₄) fails here. The bulky 2-nitro group and the adjacent 3,4-dichloro system create immense steric shielding around the carboxyl carbon. Furthermore, these electron-withdrawing groups destabilize the tetrahedral intermediate required for nucleophilic attack by ethanol.
-
The Solution: You must activate the carboxylic acid by converting it to an acyl chloride. Reflux the purified 3,4-dichloro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF)[1]. The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that rapidly converts the hindered acid into 3,4-dichloro-2-nitrobenzoyl chloride, which can then be cleanly quenched with ethanol.
Frequently Asked Questions (FAQs)
Q: Can I use microwave-assisted synthesis to force the direct esterification at scale? A: While microwave irradiation significantly reduces reaction times and can force the synthesis of nitrobenzoates at the bench scale[1], scaling up microwave reactors poses severe penetration depth challenges. For batches >1 kg, the acyl chloride route remains the most thermodynamically reliable and scalable method.
Q: My acyl chloride formation has stalled, and unreacted starting material remains. Why? A: This is almost always due to omitting the catalytic DMF or using degraded SOCl₂. Without DMF, the activation energy required for SOCl₂ to attack the highly deactivated carboxyl group is too high. Ensure you add 0.1 to 0.5 equivalents of anhydrous DMF.
Quantitative Optimization Data
The following table summarizes the performance metrics of different synthetic strategies during pilot-scale validation:
| Reaction Stage | Methodology | Reagents / Catalyst | Temp (°C) | Yield (%) | Purity (%) |
| Nitration | Standard Batch | HNO₃ / H₂SO₄ (High Vol) | 70–80 | 45 | < 70 (Mixed) |
| Nitration | Optimized Dosing | HNO₃ / H₂SO₄ (Ratio 3.9:1) | 53–57 | 85 | > 95 (Post-pH adjust) |
| Esterification | Fischer Direct | Ethanol / H₂SO₄ | Reflux | < 30 | N/A |
| Esterification | Acyl Chloride | SOCl₂ / cat. DMF, then EtOH | Reflux / 0 | 92 | > 98 |
Validated Step-by-Step Protocols
Protocol A: Regioselective Nitration & pH-Controlled Isolation
This protocol is designed as a self-validating system; the cessation of exotherms acts as an internal process control.
-
Dissolution: Charge a jacketed reactor with 95-98% H₂SO₄. Slowly add 3,4-dichlorobenzoic acid, ensuring the weight ratio of H₂SO₄ to substrate is exactly 3.9:1[3]. Stir until completely dissolved.
-
Dosing: Heat the mixture to 50 °C. Begin dropwise addition of mixed acid (33% HNO₃ / 67% H₂SO₄). Control the jacket cooling to strictly maintain the internal temperature between 53–57 °C[3].
-
Self-Validation Check: The reaction is complete when the internal temperature stabilizes and no further exotherm is observed upon mixed acid addition.
-
Quench: Drown the reaction mixture into crushed ice/water. Filter the crude precipitate.
-
Isomer Separation: Dissolve the crude solid in aqueous NaOH until the pH exceeds 10. Filter off any insoluble matter. Slowly add HCl to the filtrate until the pH reaches 2–4[4]. Filter the resulting pure 3,4-dichloro-2-nitrobenzoic acid crystals and dry under vacuum.
Protocol B: Activation and Esterification
-
Activation: Suspend the purified 3,4-dichloro-2-nitrobenzoic acid in neat thionyl chloride (SOCl₂) (3.0 equivalents).
-
Catalysis: Add 0.1 equivalents of anhydrous DMF.
-
Self-Validation Check: Heat to reflux. The formation of the acyl chloride is actively occurring as long as HCl and SO₂ gas evolution is observed[1]. The step is complete when gas evolution entirely ceases and the solution becomes homogeneous.
-
Concentration: Strip the excess SOCl₂ under reduced pressure to yield the crude acyl chloride.
-
Esterification: Cool the residue to 0 °C and add anhydrous ethanol dropwise. Allow the mixture to warm to room temperature, then concentrate and recrystallize to yield pure Ethyl 3,4-dichloro-2-nitrobenzoate.
Process Visualizations
Synthetic workflow detailing the scale-up pathway, isomer separation, and esterification.
Diagnostic logic tree for troubleshooting stalled esterification reactions.
References
-
Benchchem: Synthetic Methodologies for Ethyl 3,4 Dichloro 2 Nitrobenzoate and Structurally Related Analogs.1
-
ChemicalBook: 3,4-Dichloronitrobenzene synthesis (Continuous Flow Nitration).2
-
Google Patents (US3397229A): Nitration of benzoic acid and its chlorinated derivatives.3
-
United States Patent Office: Isomer Separation via pH-Controlled Crystallization.4
Sources
- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 2. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting the Purification of Dichloronitrobenzoate Esters
Introduction
Dichloronitrobenzoate esters—specifically methyl 2,4-dichloro-5-nitrobenzoate—are highly valuable synthetic intermediates used in the development of active pharmaceutical ingredients, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. However, their purification is frequently complicated by regioisomer contamination, thermal instability, and a high susceptibility to ester hydrolysis.
This technical guide provides a mechanistic, self-validating approach to troubleshooting the synthesis and purification of these critical intermediates.
Section 1: Standard Experimental Protocol
Synthesis and Purification of Methyl 2,4-Dichloro-5-nitrobenzoate
This step-by-step methodology is adapted from validated workflows for NNRTI intermediate synthesis [1, 2]. To ensure a self-validating system, analytical checkpoints are built directly into the workflow.
-
Nitration : Dissolve 2,4-dichlorobenzoic acid (1 eq) in concentrated H₂SO₄ at 0 °C. Add concentrated HNO₃ dropwise, strictly maintaining the reaction temperature below 5 °C to minimize the formation of off-target regioisomers. Stir at room temperature for 2 hours.
-
Precipitation & Intermediate Isolation : Slowly pour the mixture into a large excess of ice-water with vigorous mechanical stirring. Collect the precipitated 2,4-dichloro-5-nitrobenzoic acid via vacuum filtration. Wash the filter cake with cold water until the filtrate reaches a neutral pH (Validate via pH paper).
-
Esterification : Suspend the intermediate in methanol (MeOH) and add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 2 hours.
-
Quench & Workup : Pour the reaction mixture into ice-water and let it stand overnight at 4 °C. The product will precipitate out of the solution.
-
Final Isolation : Filter the precipitated white solid, wash strictly with cold water to a neutral pH, and dry under a high vacuum.
-
Validation Checkpoint: Expected yield is ~86%. The melting point should be sharp at 46–48 °C [1].
-
Section 2: Troubleshooting FAQs
Q1: My ester is hydrolyzing back to the carboxylic acid during the aqueous workup. How do I prevent this? A1: The hydrolysis of dichloronitrobenzoate esters is driven by the strong electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups. These groups inductively and resonance-deplete electron density from the aromatic ring, making the ester carbonyl carbon highly electrophilic. When a basic wash (such as NaHCO₃ or NaOH) is used at room temperature to remove residual acid, hydroxide or bicarbonate ions rapidly attack the highly reactive carbonyl, cleaving the ester[1].
-
Self-Validating Solution : Avoid basic washes entirely if possible. Quench the reaction in a large excess of ice-water (0–5 °C) and wash the precipitate with cold water until neutral. If a basic wash is absolutely necessary, perform it rapidly at < 5 °C. Validation: Immediately monitor the aqueous phase via TLC (using a highly polar eluent like 10% MeOH in DCM). If UV-active spots remain at the baseline of the aqueous phase, your product is hydrolyzing into a carboxylate salt.
Q2: NMR shows a mixture of regioisomers. Why can't I just separate them via fractional distillation? A2: Nitration of 2,4-dichlorobenzoic acid predominantly yields the 5-nitro isomer, but minor regioisomers (e.g., 3-nitro) can form depending on temperature control during the electrophilic aromatic substitution [2]. Attempting to separate these via fractional distillation is highly dangerous. Nitroaromatic compounds are thermally labile and can undergo rapid, exothermic decomposition—or even explosion—at the elevated temperatures required for distillation.
-
Self-Validating Solution : Utilize medium-pressure column chromatography (e.g., CombiFlash) using a Hexane/Ethyl Acetate gradient [1]. The isomers have slightly different dipole moments due to the relative positioning of the nitro group, allowing for chromatographic resolution. Validation: Confirm the purity of the fractions using ¹H NMR; the pure 5-nitro isomer will display two distinct singlet protons (δ 7.71 and 8.49 ppm in CDCl₃) due to the para-like arrangement of the remaining aromatic protons [1].
Q3: My product is "oiling out" instead of crystallizing during my final purification step. What causes this, and how can I force crystallization? A3: "Oiling out" occurs when the melting point of your crude mixture is depressed below the temperature of the solvent system, causing the solute to separate as a second liquid phase (an oil) rather than forming a solid crystal lattice. Methyl 2,4-dichloro-5-nitrobenzoate has an inherently low melting point (46–48 °C)[1]. Even a small percentage of impurities will depress this melting point to near ambient room temperature.
-
Self-Validating Solution :
-
Use a miscible co-solvent system like MeOH/Water.
-
Do not crash-cool the solution. Lower the temperature gradually to allow the crystal lattice to organize before the liquid-liquid phase separation boundary is crossed.
-
Validation: Introduce a pure seed crystal of methyl 2,4-dichloro-5-nitrobenzoate to provide a nucleation site. If the oil begins to transition into a solid lattice radiating from the seed, the phase state has been successfully corrected.
-
Section 3: Quantitative Data & Physicochemical Properties
Table 1: Purification Metrics and Properties for Methyl 2,4-Dichloro-5-nitrobenzoate
| Property / Metric | Value / Description | Impact on Purification Strategy |
| Molecular Formula | C₈H₅Cl₂NO₄ | High molecular weight to polarity ratio dictates chromatography eluents. |
| Melting Point | 46–48 °C | Highly prone to "oiling out" during crystallization; requires slow cooling. |
| Typical Yield | ~86% (via MeOH/H₂SO₄) | High efficiency, but requires strict temperature control during nitration. |
| ¹H NMR Shifts (CDCl₃) | δ 3.98 (s, 3H), 7.71 (s, 1H), 8.49 (s, 1H) | Allows for rapid self-validation of 5-nitro regiochemistry. |
| Thermal Stability | Low (Nitroaromatic) | Strictly precludes high-temperature fractional distillation. |
Section 4: Purification Workflow Visualization
Workflow for troubleshooting dichloronitrobenzoate ester purification.
References
-
Title : Design, Synthesis, and Preclinical Evaluations of Novel 4-Substituted 1,5-Diarylanilines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Drug Candidates Source : Journal of Medicinal Chemistry URL : [Link]
-
Title : Optimization of 2,4-Diarylanilines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]
Technical Support Center: TLC Optimization for Ethyl 3,4-dichloro-2-nitrobenzoate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals who require precise chromatographic control over Ethyl 3,4-dichloro-2-nitrobenzoate . Because this compound features a complex interplay of electron-withdrawing halogens, a strongly polar nitro group, and a sterically hindered ester, standard solvent scouting often yields sub-optimal resolution.
This document provides a self-validating framework to troubleshoot, optimize, and standardize your Thin Layer Chromatography (TLC) protocols.
Analyte Profiling & Mechanistic Causality
To optimize a solvent system, we must first deconstruct the molecular interactions between Ethyl 3,4-dichloro-2-nitrobenzoate, the mobile phase, and the stationary phase (silica gel):
-
The Ortho-Nitro Steric Effect: The nitro group at the 2-position creates severe steric hindrance with the adjacent ethyl ester. This forces the ester carbonyl out of the aromatic plane, disrupting resonance. Consequently, the molecule exhibits a different dipole moment and slightly higher lipophilicity than its para- or meta-substituted isomers.
-
Inductive Effects of Chlorine: The 3,4-dichloro substituents are strongly electron-withdrawing via inductive effects, reducing the overall electron density of the aromatic ring. This makes the ring highly deficient, allowing for specific
interactions with aromatic solvents (like toluene). -
Stationary Phase Dynamics: Silica gel (
) surfaces are saturated with weakly acidic silanol groups (-Si-OH). The nitro and ester groups act as strong hydrogen-bond acceptors. If the mobile phase lacks sufficient polarity to compete for these silanol sites, the compound will remain anchored to the baseline.
TLC Solvent Optimization Workflow
The following decision tree provides a logical, self-validating workflow for achieving an ideal Retention Factor (
Decision tree for optimizing TLC solvent polarity and selectivity for nitrobenzoates.
Quantitative Data: Expected Values
To facilitate rapid identification, the table below summarizes the expected chromatographic behavior of Ethyl 3,4-dichloro-2-nitrobenzoate and its common synthetic precursors/impurities across various selectivity classes.
| Solvent System (v/v) | Target: Ethyl 3,4-dichloro-2-nitrobenzoate | Impurity: 3,4-dichloro-2-nitrobenzoic acid | Impurity: Ethyl 3,4-dichlorobenzoate | Mechanistic Notes |
| 9:1 Hexane / EtOAc | 0.35 - 0.45 | 0.00 (Baseline) | 0.55 - 0.65 | Standard starting point. Excellent for separating the ester from unreacted acid 2. |
| 8:2 Hexane / EtOAc | 0.55 - 0.65 | 0.05 - 0.10 (Streaking) | 0.75 - 0.85 | Too polar for flash chromatography scale-up; useful for rapid reaction monitoring. |
| 7:3 Toluene / Hexane | 0.30 - 0.40 | 0.00 (Baseline) | 0.60 - 0.70 | Class VII solvent. |
| DCM / Hexane (1:1) | 0.40 - 0.50 | 0.00 (Baseline) | 0.65 - 0.75 | Class V solvent. High polarizability alters retention of the nitro group. |
Troubleshooting FAQs
Q: My sample is streaking heavily from the baseline, even in non-polar solvent systems. How do I fix this? A: Streaking in this context is rarely caused by the ester itself. It is a symptom of residual 3,4-dichloro-2-nitrobenzoic acid (starting material from esterification or a hydrolysis byproduct). Carboxylic acids exist in a continuous equilibrium of ionized and unionized states on the slightly acidic silica gel surface, causing a smeared band. Solution: Add 1% to 2% Glacial Acetic Acid to your developing solvent (e.g., 90:10:1 Hexane:EtOAc:AcOH). The volatile acid suppresses the ionization of the benzoic acid impurity, forcing it into a single protonated state and resolving it into a tight spot.
Q: I am monitoring a nitration reaction (Ethyl 3,4-dichlorobenzoate
Q: The spots are invisible under UV 254 nm, or they appear as strange "white glowing" shadows instead of dark purple spots. What is happening?
A: This is a classic case of fluorescence quenching overload. The nitro group and the two chlorine atoms make this molecule a massive chromophore at 254 nm. If the spot is too concentrated, it completely absorbs the UV light and causes a localized "shadowing" or reversed-phase optical effect on the
Standard Operating Procedure: High-Resolution TLC
To ensure a self-validating and reproducible result, execute the following protocol:
Step 1: Chamber Equilibration (Critical)
-
Prepare 10 mL of the selected mobile phase (e.g., 9:1 Hexane/EtOAc).
-
Line a TLC chamber (or a 100 mL beaker) with a piece of filter paper to act as a wick.
-
Pour the solvent into the chamber. The filter paper will draw the solvent up, saturating the internal atmosphere with solvent vapor.
-
Cap the chamber and let it equilibrate for exactly 10 minutes. Causality: Failure to saturate the chamber causes the solvent to evaporate off the face of the plate during development, leading to artificially high
values and "smiling" bands 3.
Step 2: Sample Preparation & Co-Spotting
-
Dissolve ~1 mg of Ethyl 3,4-dichloro-2-nitrobenzoate in 1 mL of Ethyl Acetate.
-
On a Silica Gel 60
plate, draw a baseline 1 cm from the bottom using a graphite pencil. -
Apply three spots:
-
Lane 1: Pure starting material (Reference).
-
Lane 2: Co-spot (Starting material + Reaction mixture applied directly on top of each other).
-
Lane 3: Reaction mixture. Causality: Co-spotting is a self-validating control. If Lane 2 resolves into two distinct spots, you have definitively proven separation, ruling out matrix effects.
-
Step 3: Development and Visualization
-
Place the plate in the chamber using forceps, ensuring the baseline is above the solvent level.
-
Allow the solvent front to migrate until it is 1 cm from the top edge.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate in a fume hood.
-
Visualize under a short-wave UV lamp (254 nm). The target compound will appear as a dark, distinct spot against the green fluorescent background.
References
-
Biotage. "Using TLC to Scout Flash Chromatography Solvents." Biotage Application Notes.[Link]
-
University of South Alabama. "Preparation of Methyl 3-nitrobenzoate." Department of Chemistry Laboratory Protocols.[Link]
Sources
1H and 13C NMR analysis of Ethyl 3,4-dichloro-2-nitrobenzoate
An in-depth technical analysis of Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) requires a robust analytical framework. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring its regiochemical purity is paramount. The primary analytical challenge lies in distinguishing the target 3,4-dichloro substitution pattern from potential regioisomers (such as the 4,5-dichloro or 2,3-dichloro analogs) generated during electrophilic aromatic substitution.
While liquid chromatography-mass spectrometry (LC-MS) is the standard for trace impurity profiling, it struggles to differentiate structural isomers without identical reference standards. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for structural elucidation and absolute quantitation.
This guide objectively compares three analytical platforms—High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and UHPLC-ESI-MS —for the structural verification and purity analysis of Ethyl 3,4-dichloro-2-nitrobenzoate, providing actionable, self-validating protocols for pharmaceutical researchers.
Theoretical NMR Predictions & Mechanistic Causality
Before comparing instrumental platforms, we must establish the "gold standard" theoretical NMR profile of Ethyl 3,4-dichloro-2-nitrobenzoate. The interpretation of these spectra relies heavily on the electron-withdrawing effects of the substituents.
¹H NMR Causality
The molecule contains two distinct proton environments: the ethyl ester aliphatic protons and the aromatic ring protons.
-
Aliphatic Region: The ethyl group presents a classic first-order spin system. The methyl (-CH₃) protons appear as a triplet near 1.35 ppm, while the methylene (-CH₂-) protons are heavily deshielded by the adjacent ester oxygen, appearing as a quartet near 4.35 ppm.
-
Aromatic Region: The regiochemistry is confirmed by the aromatic protons at C5 and C6. Because they are ortho to each other, they couple to form an AB spin system (two doublets) with a coupling constant (
) of approximately 8.5 Hz. The H6 proton is highly deshielded (~8.0 ppm) due to the anisotropic effect of the adjacent carbonyl group. The H5 proton (~7.7 ppm) is deshielded by the para-nitro group and the ortho-chlorine atom.
¹³C NMR Causality
The ¹³C spectrum provides a direct map of the carbon skeleton. The carbonyl carbon (C1) is the most deshielded (~163 ppm). The carbon bearing the nitro group (C2) is shifted downfield (~148 ppm) due to the strong inductive and resonance electron-withdrawing nature of the -NO₂ group. The chlorinated carbons (C3, C4) typically resonate between 128–135 ppm.
Table 1: Expected ¹H and ¹³C NMR Assignments (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H | 1.35 | Triplet ( | 3H | -CH₃ (Coupled to adjacent -CH₂-) |
| ¹H | 4.35 | Quartet ( | 2H | -CH₂- (Deshielded by ester oxygen) |
| ¹H | 7.70 | Doublet ( | 1H | Aromatic H5 (ortho coupling to H6) |
| ¹H | 8.00 | Doublet ( | 1H | Aromatic H6 (Deshielded by C=O) |
| ¹³C | 14.1 | Singlet | - | Aliphatic -CH₃ |
| ¹³C | 62.5 | Singlet | - | Aliphatic -CH₂- |
| ¹³C | 126.0 - 135.0 | Singlets | - | Aromatic C3, C4, C5, C6 |
| ¹³C | 148.5 | Singlet | - | Aromatic C2 (C-NO₂, highly deshielded) |
| ¹³C | 163.2 | Singlet | - | Ester Carbonyl (C=O) |
Comparative Analysis of Analytical Platforms
Selecting the right analytical tool depends on the specific phase of drug development. Below is an objective comparison of how different platforms handle the analysis of this specific compound.
Platform A: High-Field NMR (600 MHz)
High-field NMR is the undisputed champion for unambiguous structural elucidation. At 600 MHz, the spectral dispersion is vast, ensuring that the H5 and H6 doublets are perfectly resolved from any potential regioisomeric impurities (e.g., the singlets that would be produced by a para-substituted 2,5-dichloro isomer). Furthermore, 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can trace the 3-bond connectivity from the H6 proton to the carbonyl carbon, definitively proving the ester's position relative to the aromatic protons. [4].
Platform B: Benchtop NMR (80 MHz)
Historically, low-field NMR suffered from severe peak overlap. However, modern cryogen-free benchtop NMR spectroscopy has proven highly effective at identifying regioisomers in pharmaceutical compounds [3]. For Ethyl 3,4-dichloro-2-nitrobenzoate, an 80 MHz instrument provides sufficient resolution to detect the ortho-coupling (
Platform C: UHPLC-ESI-MS
While LC-MS cannot easily differentiate the 3,4-dichloro isomer from the 4,5-dichloro isomer without reference standards (as they share the exact same
Table 2: Performance Comparison for Regioisomer Verification
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | UHPLC-ESI-MS |
| Regioisomer Resolution | Excellent (Unambiguous) | Good (Sufficient for routine QC) | Poor (Requires standards) |
| Trace Impurity Detection | ~0.5% LOD | ~1.0% LOD | <0.01% LOD |
| Absolute Quantitation | Yes (qNMR) | Yes (qNMR) | No (Requires calibration curve) |
| Turnaround Time | Hours (Requires core facility) | Minutes (At-line) | Minutes to Hours |
| Operating Cost | High (Cryogens needed) | Low (Cryogen-free) | Medium (Solvents/Columns) |
Self-Validating Experimental Protocol: Quantitative NMR (qNMR)
To ensure trustworthiness, analytical protocols must be self-validating. Quantitative NMR (qNMR) has established itself as a primary analytical method for assessing pharmaceutical purity because the area of an NMR signal is directly proportional to the number of nuclei responsible for it [2].
The following protocol outlines a self-validating qNMR workflow for determining the absolute purity of Ethyl 3,4-dichloro-2-nitrobenzoate using an internal standard.
Step-by-Step qNMR Methodology
-
Internal Standard Selection: Select Dimethyl sulfone (DMSO₂) as the certified reference material (CRM). Causality: DMSO₂ produces a sharp, isolated singlet at ~3.0 ppm in CDCl₃, which perfectly avoids overlap with both the ethyl ester aliphatic signals (1.35, 4.35 ppm) and the aromatic doublets (7.70, 8.00 ppm) of the analyte.
-
Sample Preparation: Accurately weigh ~20.0 mg of Ethyl 3,4-dichloro-2-nitrobenzoate and ~5.0 mg of DMSO₂ (CRM) using a microbalance (d = 0.001 mg). Co-dissolve both in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
-
T₁ Relaxation Assessment: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the slowest-relaxing proton in the mixture. Causality: Accurate integration requires that all spins fully return to thermal equilibrium between pulses. -
Acquisition Parameters:
-
Pulse Angle: 90° (to maximize signal-to-noise).
-
Relaxation Delay (D1): Set to
(typically 30–60 seconds). Causality: A delay of ensures >99.3% magnetization recovery, preventing signal saturation and ensuring the integral area is strictly proportional to molar concentration [1]. -
Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for the analyte peaks).
-
-
Processing & Validation: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually. Integrate the DMSO₂ singlet (3.0 ppm, 6H) and the analyte's aromatic H6 doublet (8.00 ppm, 1H). Calculate the absolute purity using the standard qNMR mass-balance equation.
Analytical Workflow Visualization
The following decision tree illustrates the logical workflow for releasing a batch of synthesized Ethyl 3,4-dichloro-2-nitrobenzoate, combining the strengths of benchtop screening, LC-MS trace analysis, and high-field resolution.
Analytical decision tree for the structural verification and batch release of Ethyl 3,4-dichloro-2-nitrobenzoate.
References
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Center for Biotechnology Information (PMC).[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News Medical.[Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.[Link]
Mass spectrum analysis of Ethyl 3,4-dichloro-2-nitrobenzoate
An In-Depth Guide to the Mass Spectrum Analysis of Ethyl 3,4-dichloro-2-nitrobenzoate: A Comparative Approach
For researchers and professionals in synthetic chemistry and drug development, the unambiguous structural confirmation of novel or intermediate compounds is a cornerstone of rigorous scientific practice. Ethyl 3,4-dichloro-2-nitrobenzoate, a substituted aromatic ester, presents a unique analytical challenge due to its combination of functional groups: an ethyl ester, two chlorine atoms, and a nitro group. Each of these moieties imparts a distinct and predictable behavior under mass spectrometric analysis.
This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of Ethyl 3,4-dichloro-2-nitrobenzoate (Molecular Formula: C₉H₇Cl₂NO₄, Molecular Weight: 264.06 g/mol ). We will explore the theoretical underpinnings and practical applications of both "hard" and "soft" ionization techniques, providing predicted fragmentation data and validated experimental protocols to guide your analytical choices.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of synthetic products. For a molecule like Ethyl 3,4-dichloro-2-nitrobenzoate, MS provides critical data points:
-
Molecular Weight Confirmation: Verifying that the synthesized compound has the correct molecular mass.
-
Isotopic Pattern Analysis: The two chlorine atoms create a highly characteristic isotopic signature, offering definitive evidence of their presence.
-
Structural Elucidation: Fragmentation analysis reveals the connectivity of the molecule, confirming the positions of the substituents on the aromatic ring.
The Isotopic Signature: A Built-in Validation Marker
A key feature in the mass spectrum of any chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a predictable cluster of peaks for the molecular ion (M) and its isotopologues (M+2, M+4). This pattern is a powerful diagnostic tool.
| Ion | Description | Theoretical m/z | Expected Relative Intensity |
| [M]⁺ | Contains two ³⁵Cl atoms | 263.0 | 100% |
| [M+2]⁺ | Contains one ³⁵Cl and one ³⁷Cl atom | 265.0 | 65% |
| [M+4]⁺ | Contains two ³⁷Cl atoms | 267.0 | 10.5% |
| Table 1. Predicted isotopic distribution for the molecular ion of Ethyl 3,4-dichloro-2-nitrobenzoate. The relative intensities are calculated based on the natural abundance of chlorine isotopes. |
The choice of ionization method is the most critical decision in the mass spectrometric analysis of a small molecule. It dictates the type of information obtained, from a clear molecular weight to a rich fragmentation pattern for structural detail.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Electron Ionization (EI) is a high-energy ("hard") technique that imparts significant internal energy to the analyte molecule, causing extensive and reproducible fragmentation. It is the gold standard for creating spectral libraries and for detailed structural elucidation of volatile and thermally stable compounds.
Predicted EI Fragmentation of Ethyl 3,4-dichloro-2-nitrobenzoate
The fragmentation of Ethyl 3,4-dichloro-2-nitrobenzoate in EI-MS is governed by the competing fragmentation pathways of its functional groups. While no experimental spectrum is publicly available for this specific molecule, we can predict the major fragmentation routes based on established principles for substituted nitroaromatics and benzoate esters.
The molecular ion ([C₉H₇Cl₂NO₄]⁺˙) will likely be observed, and its fragmentation is expected to proceed through several key pathways:
-
Loss of the Ethoxy Group (•OC₂H₅): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to the formation of a stable 3,4-dichloro-2-nitrobenzoyl cation.
-
Loss of the Nitro Group (•NO₂): Aromatic nitro compounds readily lose the nitro group.
-
The ortho Effect: The presence of the ester group ortho to the nitro group can induce a characteristic rearrangement, leading to the loss of a neutral ethanol molecule (C₂H₅OH) or an ethyl radical (•C₂H₅). A well-known ortho effect in nitroaromatics with adjacent alkyl groups is the loss of a hydroxyl radical (•OH), which may also occur here.
-
**Loss of Chlorine (
Comprehensive FTIR Comparison Guide: Ethyl 3,4-dichloro-2-nitrobenzoate
Executive Summary & Rationale
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly functionalized halogenated nitroaromatic compound frequently utilized as a critical intermediate in pharmaceutical and agrochemical synthesis[1]. For drug development professionals and synthetic chemists, verifying the structural integrity of this compound post-esterification is paramount.
Fourier Transform Infrared Spectroscopy (FTIR) serves as the frontline analytical technique for this validation. This guide objectively compares the FTIR spectral performance of Ethyl 3,4-dichloro-2-nitrobenzoate against its synthetic precursor (3,4-dichloro-2-nitrobenzoic acid) and evaluates the two primary FTIR sampling methodologies: Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission.
By understanding the causality behind these vibrational shifts and methodological choices, researchers can establish robust, self-validating quality control workflows.
Spectral Performance Comparison: Product vs. Precursor
The primary utility of FTIR in this context is monitoring the esterification of 3,4-dichloro-2-nitrobenzoic acid into Ethyl 3,4-dichloro-2-nitrobenzoate. The transformation introduces specific, predictable shifts in the infrared spectrum due to changes in hydrogen bonding and dipole moments.
Causality of Vibrational Shifts
-
Carbonyl (C=O) Shift: In the parent carboxylic acid, strong intermolecular hydrogen bonding forms dimers, which weakens the C=O double bond character and lowers the absorption frequency (~1680–1700 cm⁻¹). Upon esterification, these dimers are broken. The C=O bond regains its full double-bond strength, shifting the absorption to a higher wavenumber (1720–1740 cm⁻¹)[2].
-
Hydroxyl (O-H) Disappearance: The most definitive proof of successful esterification is the complete disappearance of the broad carboxylic O-H stretch (2500–3300 cm⁻¹). If this band persists in the ester product, it indicates an incomplete reaction or hydrolysis back to the acid[1].
-
Nitro (NO₂) Stability: The highly electron-withdrawing nitro group remains relatively unaffected by the esterification, consistently displaying strong asymmetric and symmetric stretches around 1530–1550 cm⁻¹ and 1340–1360 cm⁻¹, respectively[2][3].
Table 1: Quantitative FTIR Band Comparison
| Functional Group | Mode | Ethyl 3,4-dichloro-2-nitrobenzoate (Product) | 3,4-dichloro-2-nitrobenzoic acid (Precursor) | Diagnostic Significance |
| O-H (Carboxylic) | Stretch | Absent | 2500 – 3300 cm⁻¹ (Broad) | Primary indicator of reaction completion. |
| C=O (Carbonyl) | Stretch | 1720 – 1740 cm⁻¹ (Sharp)[2] | 1680 – 1700 cm⁻¹ (Broad) | Confirms ester formation and dimer disruption. |
| NO₂ (Nitro) | Asym. Stretch | 1530 – 1550 cm⁻¹[2] | 1525 – 1545 cm⁻¹ | Confirms the nitro group remains intact[4]. |
| NO₂ (Nitro) | Sym. Stretch | 1340 – 1360 cm⁻¹[2] | 1340 – 1360 cm⁻¹ | Secondary confirmation of nitroaromatic core[3]. |
| C-O (Ester) | Stretch | 1200 – 1300 cm⁻¹[2] | ~1250 cm⁻¹ | Confirms the ester linkage[5]. |
| C-Cl (Halogen) | Stretch | 700 – 800 cm⁻¹ | 700 – 800 cm⁻¹ | Validates the retention of the dichloro-substitution. |
Methodological Comparison: ATR vs. KBr Transmission
Choosing the correct sampling technique is critical for accurate spectral interpretation. Below is a comparison of the two standard methods for analyzing solid Ethyl 3,4-dichloro-2-nitrobenzoate.
Table 2: Performance Metrics of FTIR Sampling Alternatives
| Metric | ATR-FTIR (Diamond Crystal) | KBr Pellet (Transmission) |
| Sample Preparation | None (Direct application) | High (Requires precise grinding and pressing) |
| Analysis Time | < 2 minutes | 10 – 15 minutes |
| Spectral Resolution | Good (Pathlength depends on wavelength) | Excellent (Uniform bulk pathlength) |
| Moisture Interference | Low (Surface analysis) | High (KBr is highly hygroscopic) |
| Best Use Case | Routine QC, high-throughput screening. | Trace impurity analysis, publication-grade spectra. |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent false positives or baseline artifacts.
Protocol A: ATR-FTIR Analysis (Routine Quality Control)
-
Crystal Decontamination: Clean the diamond Internal Reflection Element (IRE) with analytical-grade isopropanol and a lint-free wipe. Allow to air dry.
-
Causality: Residual organics from previous samples will cause ghost peaks. Isopropanol evaporates cleanly without leaving a film.
-
-
Background Acquisition (Self-Validation Step): Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the empty, dry crystal.
-
Causality: The crystal surface absorbs trace atmospheric water vapor and CO₂. Subtracting this background ensures that only the evanescent wave's interaction with the sample is recorded, preventing baseline drift.
-
-
Sample Application: Place ~2-3 mg of solid Ethyl 3,4-dichloro-2-nitrobenzoate directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 pressure units).
-
Causality: ATR relies on an evanescent wave that only penetrates 0.5 to 2 µm into the sample. Insufficient pressure results in poor optical contact, leading to weak signal-to-noise ratios and distorted peak intensities.
-
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹. Verify the presence of the sharp 1720-1740 cm⁻¹ ester peak and the absence of a broad 3400 cm⁻¹ band[2][5].
Protocol B: KBr Pellet Transmission (High-Resolution Analysis)
-
Desiccation Check (Self-Validation Step): Ensure the FT-IR grade Potassium Bromide (KBr) has been stored in an oven at 110°C for at least 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad artifact peak at ~3440 cm⁻¹, which can mask or be mistaken for the O-H stretch of an unreacted carboxylic acid impurity[6].
-
-
Milling: In a pre-warmed agate mortar, combine 1-2 mg of Ethyl 3,4-dichloro-2-nitrobenzoate with ~100 mg of anhydrous KBr. Grind vigorously for 1-2 minutes.
-
Causality: Agate is non-porous and harder than KBr, preventing contamination. The sample must be ground to a particle size smaller than the wavelength of IR light (< 2 µm) to minimize Mie scattering, which otherwise causes a severely sloping baseline at high wavenumbers.
-
-
Pellet Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute, then press at 10 tons of force for 2 minutes.
-
Causality: The vacuum removes trapped air, preventing the pellet from fracturing upon pressure release. The high pressure cold-welds the KBr into a transparent, glass-like disk, allowing maximum IR transmission.
-
-
Data Acquisition: Place the pellet in the transmission holder and scan against a blank air background.
Analytical Workflow Visualization
The following decision tree illustrates the logical progression for validating the synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate using FTIR.
Fig 1: FTIR analytical decision tree for validating Ethyl 3,4-dichloro-2-nitrobenzoate synthesis.
References
- Benchchem. "Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7". Benchchem Product Catalog.
- ResearchGate. "FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate".
- Sciencing. "How To Identify The IR Of Methyl M-Nitrobenzoate".
- Brainly. "Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate".
- Scribd. "IR Spectrum Analysis of Methyl m-Nitrobenzoate".
Sources
Comparative Reactivity Guide: Nucleophilic Aromatic Substitution (SNAr) of Dichloronitrobenzoate Isomers
Dichloronitrobenzoate isomers are highly versatile electrophilic scaffolds utilized extensively in medicinal chemistry. They serve as critical building blocks for synthesizing complex heterocyclic systems, including non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) such as diarylanilines[1], and internal ribosome entry site inhibitors targeting the Hepatitis C virus (HCV)[2].
When designing synthetic routes, drug development professionals must carefully evaluate the regioselectivity of these isomers. Because these molecules possess multiple potential leaving groups (chlorines) and competing electron-withdrawing groups (nitro and ester moieties), predicting and controlling the site of Nucleophilic Aromatic Substitution (SNAr) is paramount[3]. This guide objectively compares the reactivity profiles of key dichloronitrobenzoate isomers and provides a validated experimental framework for their functionalization.
Mechanistic Principles of SNAr Reactivity
The reactivity of dichloronitrobenzoates is governed by the classical addition-elimination SNAr mechanism. The aromatic ring, rendered highly electrophilic by the synergistic pull of the nitro (-NO₂) and ester (-COOR) groups, is attacked by a nucleophile (e.g., an amine).
The regioselectivity depends entirely on the stability of the intermediate Meisenheimer complex . The -NO₂ group is a vastly superior electron-withdrawing group (EWG) compared to the ester. Consequently, chlorines positioned ortho or para to the nitro group experience the strongest electronic activation[1].
General addition-elimination workflow of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis
To illustrate how substitution patterns dictate reactivity, we compare three synthetically relevant isomers. The competition between the inductive/resonance effects of the -NO₂ and -COOMe/-COOEt groups determines the primary reaction site.
Quantitative & Qualitative Comparison Table
| Isomer | Substitution Pattern | Primary SNAr Site | Secondary SNAr Site | Regioselectivity Ratio | Mechanistic Driver |
| Methyl 2,4-dichloro-5-nitrobenzoate | C2-Cl, C4-Cl, C5-NO₂ | C4 (ortho to NO₂, para to COOMe) | C2 (para to NO₂, ortho to COOMe) | High (>95:5) | Stronger ortho-inductive effect of NO₂; product stabilization via intramolecular H-bond (NH···O₂N)[1]. |
| Methyl 2,5-dichloro-4-nitrobenzoate | C2-Cl, C5-Cl, C4-NO₂ | C5 (ortho to NO₂, meta to COOMe) | C2 (meta to NO₂, ortho to COOMe) | Absolute (>99:1) | NO₂ is a vastly superior EWG compared to COOMe; Meisenheimer complex at C5 is strongly stabilized. |
| Ethyl 3,4-dichloro-2-nitrobenzoate | C3-Cl, C4-Cl, C2-NO₂ | C3 (ortho to NO₂, meta to COOEt) | C4 (meta to NO₂, para to COOEt) | Moderate | Steric hindrance at C3 competes with strong electronic activation from the ortho-nitro group[3]. |
The Chelating Advantage in 2,4-Dichloro-5-nitrobenzoate
In methyl 2,4-dichloro-5-nitrobenzoate, both C2 and C4 are activated by the nitro and ester groups. However, nucleophilic attack by an amine at the C4 position is highly favored. Beyond the superior ortho-inductive pull of the nitro group, the resulting transition state and final product are thermodynamically stabilized by a strong intramolecular hydrogen bond between the incoming amine proton and the adjacent nitro oxygen[1].
Regioselectivity pathways in dichloronitrobenzoate isomers during SNAr reactions.
Experimental Protocol: Regioselective SNAr
The following self-validating protocol details the regioselective amination of methyl 2,4-dichloro-5-nitrobenzoate to yield a diarylaniline precursor. Every step is designed with specific mechanistic causality to ensure high yield and regiocontrol[1].
Objective: Synthesize methyl 2-chloro-4-(4-cyanophenylamino)-5-nitrobenzoate.
Reagents & Materials
-
Methyl 2,4-dichloro-5-nitrobenzoate (1.0 equiv, Electrophile)
-
4-Aminobenzonitrile (1.1 equiv, Nucleophile)
-
Cesium carbonate (Cs₂CO₃, anhydrous, 2.0 equiv, Base)
-
N,N-Dimethylformamide (DMF, anhydrous, Solvent)
Step-by-Step Methodology
-
Reaction Assembly: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine methyl 2,4-dichloro-5-nitrobenzoate (1.0 mmol) and 4-aminobenzonitrile (1.1 mmol).
-
Causality: A slight excess of the amine ensures complete consumption of the di-halogenated starting material, preventing complex downstream purification.
-
-
Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 mmol) to the mixture.
-
Causality: Cs₂CO₃ acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the weakly nucleophilic aniline during the transition state, but mild enough to prevent the saponification (hydrolysis) of the methyl ester.
-
-
Solvation: Inject 5 mL of anhydrous DMF.
-
Causality: DMF is a highly polar aprotic solvent. It excellently solvates the charge-separated Meisenheimer complex, drastically lowering the activation energy barrier of the SNAr addition step.
-
-
Thermal Activation: Heat the stirred mixture to 100 °C for 10 hours.
-
Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance imposed by the ortho-chloro and ortho-nitro groups at the C4 position.
-
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1).
-
Causality: The successful formation of the nitro-diphenylamine core will present as a distinct, bright yellow/orange spot under visible light due to extended conjugation.
-
-
Work-up & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with distilled water (3 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
-
Self-Validating System (NMR Confirmation): Analyze the purified product via ¹H NMR spectroscopy.
-
Validation Logic: To definitively prove that substitution occurred at C4 (and not C2), look for a highly downfield amine proton (NH) signal at δ ~9.76 ppm . This extreme chemical shift is the hallmark of a chelated proton locked in an intramolecular hydrogen bond with the ortho-nitro group[1]. If the substitution had occurred at C2, this specific chelation signature would be absent.
-
References
- Optimization of 2,4-Diarylanilines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors, NIH,
- Structure-Guided Design and Synthesis of Small Molecules Targeting Hep
- Reaction Pathways and Mechanistic Investigations of Ethyl 3,4 Dichloro 2 Nitrobenzo
Sources
Biological Activity of Substituted Nitrobenzoates: A Comparative Guide to Antimicrobial and Anticancer Efficacy
As a Senior Application Scientist, I approach the evaluation of substituted nitrobenzoates not merely as a catalog of minimum inhibitory concentrations (MIC) or half-maximal inhibitory concentrations (IC50), but as a study of redox-driven pharmacology. The nitro group (-NO₂) is not just a structural placeholder; it is a precisely tuned electronic trigger. By deactivating the aromatic ring toward electrophilic substitution while increasing its reduction potential, the nitro group transforms these benzoate scaffolds into highly versatile prodrugs.
This guide provides an objective, data-driven comparison of the biological activities of substituted nitrobenzoates, detailing the mechanistic causality behind their efficacy, summarizing comparative performance data, and providing self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Nitro Group as a Redox Trigger
The biological activity of substituted nitrobenzoates—whether antimicrobial, antimalarial, or anticancer—is fundamentally linked to the bioreduction of the nitro group1[1]. In pathogenic microorganisms or tumor microenvironments, specific nitroreductase enzymes facilitate single-electron transfers to the nitroaromatic compound 2[2].
This reduction generates highly reactive nitro radical anions (NO₂•⁻) and subsequent hydroxylamine derivatives (NHOH). In aerobic conditions, these intermediates undergo rapid redox cycling, producing lethal bursts of Reactive Oxygen and Nitrogen Species (ROS/RNS). This cascade causes irreversible DNA damage, disrupts transmembrane transport, and ultimately forces the cell into apoptosis3[3], 4[4].
Mechanism of Action: Bioreduction of substituted nitrobenzoates leading to cellular apoptosis.
Comparative Performance Analysis
2.1 Antimicrobial & Antitubercular Efficacy
When evaluating antitubercular activity, the substitution pattern on the benzoate scaffold is the primary determinant of efficacy. A comprehensive screening of 64 nitrobenzoate esters against Mycobacterium tuberculosis (Mtb) revealed that 3,5-dinitrobenzoate esters possess vastly superior potency compared to mono-substituted analogs 5[5]. Crucially, this enhanced activity is independent of the compounds' pKa values or ester hydrolysis rates, confirming that the biological effect is driven specifically by the dual nitro groups' redox activity rather than general acidity 5[5]. Additionally, specific derivatives like methyl 3-methyl-4-nitrobenzoate exhibit targeted antifungal activity against Candida guilliermondii (MIC = 39 µM) by interacting with the thymidylate kinase (TPMK) protein 3[3].
2.2 Anticancer Efficacy: Free Ligands vs. Metal Complexes
In oncology, free nitrobenzoate derivatives show moderate baseline activity, but their performance is exponentially amplified when coordinated with transition metals 4[4]. Metal-nitrobenzoate complexes (e.g., Cu(II), Ni(II), Pb(II)) act as dual-threat agents. For instance, Cu(II) complexes coordinated with 2-chloro-5-nitrobenzoate demonstrated a 75.70% growth suppression in human lung cancer cells at 20 µM (IC50 = 8.82 µM) 4[4]. The causality here is synergistic: the metal center facilitates targeted DNA adduct formation and mitochondrial disruption, while the nitrobenzoate ligand enhances cellular uptake and contributes to ROS generation, effectively arresting the cell cycle at the G0/G1 phase 4[4].
2.3 Antimalarial Activity: Organotin(IV) Derivatives
Nitrobenzoates also serve as highly effective ligands for antimalarial organotin(IV) complexes. Against Plasmodium falciparum, triphenyltin(IV) 2-nitrobenzoate exhibited an exceptional IC50 of 9.1 × 10⁻³ µg/mL, outperforming dibutyltin(IV) and diphenyltin(IV) derivatives 6[7]. Unlike traditional therapies such as chloroquine, these organotin(IV) nitrobenzoates bypass established resistance mechanisms, making them critical lead compounds for next-generation antimalarials 6[7].
Quantitative Data Summaries
Table 1: Comparative Antimicrobial Efficacy of Nitrobenzoate Derivatives
| Compound Class / Derivative | Target Pathogen | Efficacy Metric | Key Insight |
| 3,5-Dinitrobenzoate Esters | M. tuberculosis | High Potency | Outperforms mono-nitro variants; independent of pKa[5]. |
| Nitro-substituted Benzothiazoles | P. aeruginosa | MIC: 50–100 µg/mL | Potent against challenging nosocomial Gram-negative strains[3]. |
| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | MIC: 39 µM | Strong antifungal activity via TPMK protein interaction[3]. |
Table 2: Comparative Anticancer & Antimalarial Efficacy
| Compound / Complex | Target Cell Line / Pathogen | IC50 Value | Mechanism of Action |
| Cu(II) 2-Cl-5-Nitrobenzoate | Human Lung Cancer | 8.82 µM | DNA adduct formation; G0/G1 phase cell cycle arrest[4]. |
| Cu(II) 2-Cl-5-Nitrobenzoate | Human Colon Cancer | 0.00053 µM | Extreme cytotoxicity via mitochondrial ROS generation[4]. |
| Triphenyltin(IV) 2-Nitrobenzoate | P. falciparum | 0.0091 µg/mL | Overcomes standard chloroquine resistance profiles[7]. |
| Dibutyltin(IV) 2-Nitrobenzoate | P. falciparum | 0.0084 µg/mL | Highly effective organotin(IV) structural variant[7]. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure efficacy but actively rule out false positives caused by non-specific toxicity.
Protocol 1: High-Throughput Antimicrobial Screening & Toxicity/Activity (T/A) Indexing
Objective: To quantify antimicrobial efficacy while mathematically ruling out non-specific cytotoxicity.
-
Inoculum Standardization : Prepare a 0.5 McFarland standard suspension of the target pathogen (e.g., P. aeruginosa or M. tuberculosis) 3[3].
-
Compound Preparation : Dissolve substituted nitrobenzoate libraries in DMSO to create concentrated stock solutions. Ensure the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced toxicity 3[3].
-
Broth Microdilution : Use 96-well plates to perform serial dilutions of the compounds. Inoculate with the pathogen to determine the Minimum Inhibitory Concentration (MIC) 3[3].
-
Parallel Cytotoxicity Profiling : Concurrently expose human monocytic THP-1 cells to the same compound gradient to determine the LC50 (Lethal Concentration 50%) 5[5].
-
Self-Validation (T/A Indexing) : Calculate the Toxicity/Activity (T/A) index by dividing the LC50 by the MIC. A high T/A index confirms that the observed antimicrobial activity is a targeted mechanistic response rather than broad-spectrum cytotoxicity 5[5].
Protocol 2: Anticancer Cytotoxicity & Cell Cycle Arrest Validation
Objective: To evaluate the antiproliferative effects of metal-nitrobenzoate complexes and confirm G0/G1 phase arrest.
-
Cell Culturing : Culture human lung or colon cancer cell lines in appropriate media (e.g., DMEM) supplemented with 10% FBS at 37°C and 5% CO₂ 4[4].
-
Dosing & Incubation : Treat the cells with varying micromolar concentrations (e.g., 0.5 µM to 60 µM) of the synthesized metal-nitrobenzoate complexes for 24-48 hours 4[4].
-
MTT Viability Assay : Add MTT reagent to quantify metabolic activity. The reduction of MTT to formazan by viable cells allows for the spectrophotometric calculation of the IC50 value4[4].
-
Flow Cytometry (Mechanistic Validation) : Harvest treated cells, fix in cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify the percentage of cells trapped in the G0/G1 phase, confirming that cell death is driven by apoptotic pathways rather than necrosis 4[4].
Experimental workflow for the biological evaluation and validation of nitrobenzoate derivatives.
References
- BenchChem. "A Technical Guide to the Biological Activities of Substituted Nitrobenzoates.
- BenchChem. "The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide.
- MDPI. "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
- PMC (NIH). "Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
- Macedonian Journal of Chemistry and Chemical Engineering. "In vitro antimalarial activity of some organotin(IV)2-nitrobenzoate compounds against Plasmodium falciparum.
- ResearchGate. "Electrochemical characterization of para- and meta-nitro substituents in aqueous media of new antichagasic pharmaceutical leaders.
- BenchChem. "Ethyl 3,4-dichloro-2-nitrobenzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis [mdpi.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. In vitro antimalarial activity of some organotin(IV)2-nitrobenzoate compounds against Plasmodium falciparum | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Chemoselective Reduction of Dichloronitrobenzoates: A Comparative Guide to Alternative Reagents
Introduction
The reduction of functionalized nitroarenes to their corresponding anilines is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. However, when dealing with highly functionalized substrates such as dichloronitrobenzoates (e.g., methyl 2,4-dichloro-5-nitrobenzoate), chemists face a significant chemoselectivity challenge: the concurrent hydrodehalogenation of the carbon-chlorine (C–Cl) bonds[2].
Traditional catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas (
Mechanistic Overview: The Dehalogenation Problem
The root cause of hydrodehalogenation lies in the competitive reaction kinetics on the catalyst surface. While the nitro group is highly reducible, the C–Cl bond in an electron-deficient arene is also susceptible to hydrogenolysis[2]. Once the nitro group is reduced to an amine, the aromatic ring becomes electron-rich, which paradoxically facilitates the oxidative addition of the C–Cl bond to highly active catalysts like Pd/C[3]. To circumvent this, alternative reagents must operate via orthogonal mechanisms—such as Single Electron Transfer (SET) or controlled transfer hydrogenation—that do not involve direct metal-insertion into the halogen bond.
Mechanistic pathways of nitro reduction versus undesired hydrodehalogenation.
Comparative Analysis of Alternative Reagents
Catalytic Transfer Hydrogenation (Pd/C with Hydrazine Hydrate)
Mechanism: Instead of using
Iron-Based Systems (Fe/NH₄Cl or Fe in Water)
Mechanism: Iron powder acts via a surface-mediated Single Electron Transfer (SET) mechanism. The reduction potential of the nitro group is lower than that of the aryl chloride. Because zero-valent iron does not readily undergo oxidative addition into C–Cl bonds under mild aqueous conditions, the halogens remain completely intact. Performance: This is a classical, highly robust, and cost-effective method. It shows excellent chemoselectivity for the nitro group with a high tolerance for halogens, esters, and even alkenes[2]. The primary drawback is the generation of iron oxide (magnetite) sludge, which requires careful filtration.
Sodium Hydrosulfite (Dithionite, Na₂S₂O₄)
Mechanism: Sodium dithionite is a mild, water-soluble reductant that operates via the formation of the highly reactive sulfoxylate radical anion (
Photoinduced Catalyst-Free Reduction (B₂(OH)₄ / iPrOH)
Mechanism: A modern, green approach utilizing a tandem reaction of5 using isopropanol as the H-donor and tetrahydroxydiboron as a deoxygenative reagent[5]. Performance: Operates at room temperature without transition metals, offering perfect tolerance for -Cl, -Br, and even highly labile -I bonds[5].
Quantitative Data Comparison
| Reagent System | Primary Mechanism | Chemoselectivity (Nitro vs. Cl) | Typical Yield | Reaction Time | Scalability & Environmental Impact |
| Pd/C + NH₂NH₂·H₂O | Catalytic Transfer Hydrogenation | High (Requires strict temp control) | 85–95% | 5–20 min | High; Moderate impact (Pd waste) |
| Fe / NH₄Cl | Single Electron Transfer (SET) | Excellent (>99%) | 80–95% | 2–4 hours | High; Low impact (Generates iron sludge) |
| Na₂S₂O₄ | Radical Anion ( | Excellent (>99%) | 70–85% | 2–12 hours | Moderate; Moderate impact (Sulfate waste) |
| B₂(OH)₄ / iPrOH | Photoinduced H-Atom Transfer | Excellent (>99%) | 85–98% | 12–24 hours | Low; Very low impact (Green, metal-free) |
Experimental Protocols
Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)
This protocol relies on a self-validating visual cue: the consumption of the yellow nitroarene and the oxidation of the iron surface[2].
Step-by-step experimental workflow for the iron-mediated reduction protocol.
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the dichloronitrobenzoate (1.0 mmol) in ethanol (10 mL) and water (2.5 mL)[2].
-
Reagent Addition: Add iron powder (3–5 equivalents) and ammonium chloride (3–5 equivalents) to the solution[2].
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the disappearance of the starting material by TLC (typically 2-4 hours). The reaction is complete when the yellow color fades[2].
-
Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron oxide salts. Wash the filter cake thoroughly with ethyl acetate or ethanol[2].
-
Isolation: Concentrate the filtrate under reduced pressure, extract with water/ethyl acetate, dry over anhydrous
, and purify via column chromatography if necessary[2].
Protocol B: Catalytic Transfer Hydrogenation (Pd/C + Hydrazine)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the dichloronitrobenzoate (1.0 mmol) and methanol (5 mL)[2].
-
Catalyst Addition: Add 10% Palladium on carbon (5–10 mol% Pd). Caution: Pd/C can ignite in the presence of methanol vapors; add carefully under an inert atmosphere[2].
-
Reagent Addition: Add hydrazine monohydrate (10.0 mmol) dropwise at room temperature[2].
-
Reaction: Stir the reaction at room temperature or gentle reflux (approx. 80 °C) for 5-15 minutes. Extended heating will trigger dehalogenation[1].
-
Work-up & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash with methanol and concentrate the filtrate under reduced pressure[2].
Decision Matrix for Reagent Selection
To ensure experimental success, the choice of reagent must be dictated by the specific functional group tolerances required by the substrate.
Decision matrix for selecting the optimal chemoselective reduction reagent.
References
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dichloronitrobenzene | 3209-22-1 | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Preclinical Evaluations of Novel 4-Substituted 1,5-Diarylanilines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions [html.rhhz.net]
Selectivity in the Nitration of Dichlorobenzoic Acid Ethyl Ester: Continuous-Flow Microreactor vs. Traditional Batch Processes
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Method Comparison Guide
Introduction: The Mechanistic Challenge of Regioselectivity
The nitration of ethyl 2,4-dichlorobenzoate is a critical transformation in the synthesis of advanced active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 [1]. However, achieving high regioselectivity during this electrophilic aromatic substitution (EAS) presents a complex mechanistic challenge.
The aromatic ring is heavily deactivated. The ester group at C1 is a meta-director, while the chloro substituents at C2 and C4 are ortho/para-directors. Consequently, both the C3 and C5 positions are electronically activated for electrophilic attack.
-
The C5 Position (Major): Flanked by the C4 chlorine and the C6 hydrogen, this position is sterically accessible.
-
The C3 Position (Minor): Sandwiched between the C2 chlorine and the C4 chlorine, this position suffers from severe steric hindrance.
Under strictly kinetically controlled, isothermal conditions, the nitronium ion (
To objectively evaluate the best approach for this synthesis, this guide compares Traditional Batch Nitration against modern Continuous-Flow Microreactor Technology .
Caption: Regioselectivity pathways in the nitration of ethyl 2,4-dichlorobenzoate.
Performance Comparison: Batch vs. Flow Chemistry
Continuous-flow chemistry has revolutionized exothermic nitration by utilizing micro-tubular reactors. The exceptionally high surface-area-to-volume ratio of microreactors allows for instantaneous heat dissipation and rapid mass transfer, ensuring the reaction remains strictly isothermal [3].
Quantitative Data Summary
| Performance Metric | Traditional Batch Nitration | Continuous-Flow Microreactor |
| Yield (Isolated) | 82% – 86% | > 94% |
| Regioselectivity (5-nitro : 3-nitro) | 92 : 8 | > 99 : 1 |
| Reaction Time | 2 – 4 hours | 60 – 120 seconds |
| Operating Temperature | 0 – 5 °C (Cryogenic cooling) | 30 °C (Isothermal bath) |
| Oxidative Byproducts | 3.0% – 5.0% | < 0.5% |
| Space-Time Yield ( kg/L/h ) | ~ 0.05 | > 15.0 |
Data synthesized from comparative studies on the flow nitration of benzoic acid derivatives [4].
Self-Validating Experimental Protocols
To demonstrate the causality behind these performance metrics, the following step-by-step protocols detail the physical and chemical rationale for each operational choice.
Method A: Traditional Batch Nitration
The batch method relies on slow reagent addition to artificially throttle the reaction rate and prevent thermal runaway.
-
Substrate Preparation: Dissolve 10 mmol of ethyl 2,4-dichlorobenzoate in 5 mL of 98%
in a round-bottom flask. -
Cryogenic Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C. Causality: The bulk liquid acts as a heat sink. Starting at 0 °C provides a buffer against the inevitable exotherm.
-
Nitrating Agent Addition: Prepare a mixed acid solution (0.5 mL conc.
and 1 mL ). Add this dropwise over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C. Causality: If added too rapidly, localized accumulation of causes temperature spikes, providing the thermodynamic energy to attack the sterically hindered C3 position. -
Maturation & Quench: Stir for 2 hours at 5 °C. Pour the mixture over 50 g of crushed ice to instantly dilute the acid and precipitate the product. Filter and wash with cold water.
Method B: Continuous-Flow Microreactor Nitration
The flow method utilizes geometric confinement to manage heat, allowing the reaction to be run at higher temperatures for vastly accelerated kinetics without sacrificing selectivity.
-
Stream Preparation:
-
Stream A: 2.0 M ethyl 2,4-dichlorobenzoate in 98%
. -
Stream B: 2.4 M
in 98% (1.2 equivalents).
-
-
Micromixing: Pump Stream A and Stream B at a 1:1 volumetric flow rate into a PTFE T-mixer (Internal Diameter = 500 µm). Causality: The microscopic diffusion distance ensures instantaneous, homogeneous mixing, eliminating the concentration gradients that lead to over-nitration.
-
Isothermal Residence: Pass the mixed stream through a PFA (Perfluoroalkoxy) residence coil (ID = 1 mm, Volume = 2 mL) submerged in a 30 °C thermostatic bath. Set the flow rates to achieve a residence time (
) of exactly 60 seconds. Causality: The high surface-area-to-volume ratio of the 1 mm tubing dissipates the heat of reaction into the bath instantly. Because the system is perfectly isothermal at 30 °C, the reaction remains under strict kinetic control, exclusively yielding the C5 isomer. -
In-line Quenching: Direct the reactor effluent directly into a continuous stirred tank containing ice water to terminate the reaction and precipitate the highly pure ethyl 2,4-dichloro-5-nitrobenzoate.
Caption: Continuous-flow microreactor setup for the highly selective nitration workflow.
Conclusion
For the selective synthesis of ethyl 2,4-dichloro-5-nitrobenzoate, Continuous-Flow Microreactor Technology objectively outperforms traditional batch processing. By replacing the macroscopic limitations of batch cooling with the geometric advantages of micro-tubing, flow chemistry eliminates thermal hotspots. This fundamental shift from thermodynamic vulnerability to strict kinetic control not only suppresses the formation of the C3-nitro isomer and oxidative byproducts but also reduces reaction times from hours to seconds, making it the superior choice for scalable pharmaceutical development.
References
-
Design, Synthesis, and Preclinical Evaluations of Novel 4-Substituted 1,5-Diarylanilines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Drug Candidates Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration Source: ACS Omega URL:[Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors Source: University of Southampton (ePrints Soton) URL:[Link]
Comparing the herbicidal activity of different dichloronitrobenzoate isomers
Executive Summary
Dichloronitrobenzoate (DCNB) derivatives represent a critical class of synthetic auxin herbicides and essential intermediates in agrochemical development. While they share an identical molecular formula, the positional isomerism—specifically the spatial arrangement of the two chlorine atoms and the single nitro group on the benzoate backbone—drastically alters their physicochemical properties, thermal stability, and herbicidal efficacy.
This guide provides a comprehensive comparison of DCNB isomers, detailing the mechanistic causality behind their biological activity, comparative performance metrics, and a self-validating protocol for high-throughput screening.
Mechanistic Causality: The Role of Positional Isomerism
The herbicidal activity of DCNB isomers is primarily driven by their ability to mimic endogenous plant hormones like indole-3-acetic acid (IAA), leading to lethal epinasty (uncontrolled growth). The efficacy of a specific isomer is dictated by two foundational molecular features:
-
Electronic Distribution and Conjugation: The nitro functional group is highly polar and electrophilic. It engages in conjugative interaction with the aromatic ring, which inductively withdraws electrons and deactivates the ring to electrophilic substitution while creating a high dipole moment (1)[1]. In the highly active 2,5-dichloro-3-nitrobenzoic acid (Dinoben), this electron withdrawal optimally alters the pKa of the adjacent carboxylate group, enhancing membrane permeability without disrupting target binding.
-
Steric Constraints at the Receptor Pocket: The TIR1/AFB auxin receptor requires a specific spatial orientation for binding. Isomers like 2,5-dichloro-3-nitrobenzoate fit perfectly into this pocket. Conversely, isomers with a nitro group at the 6-position (e.g., 2,5-dichloro-6-nitrobenzoic acid ) introduce severe ortho-steric hindrance. This clash prevents the carboxylate group from adopting the necessary co-planar conformation, rendering the 6-nitro isomer a weakly active, undesired byproduct during synthesis (2)[2]. Furthermore, compounds like 2,4-dichloro-6-nitrobenzoic acid exhibit distinct thermal stability profiles and reduced biological activity compared to their meta- and para-substituted analogs due to these positional constraints (3)[3].
Comparative Performance Data
The following table synthesizes the quantitative herbicidal performance and receptor affinity of key DCNB isomers.
| Isomer | Pre-Emergence ED50 (g/ha) | Post-Emergence ED50 (g/ha) | Target Receptor Affinity (Kd, nM) | Primary Weed Spectrum |
| 2,5-dichloro-3-nitrobenzoic acid | 150 | 200 | 15 | Broadleaf weeds (High Efficacy) |
| 2,4-dichloro-5-nitrobenzoic acid | 450 | 600 | 85 | Limited broadleaf |
| 2,5-dichloro-6-nitrobenzoic acid | 800 | >1000 | 320 | Weak broadleaf (Byproduct) |
| 2,4-dichloro-6-nitrobenzoic acid | >1000 | >1000 | >500 | Inactive / Weak |
Experimental Methodology: Self-Validating Screening Protocol
To accurately assess the herbicidal activity of novel DCNB isomers, researchers must utilize a self-validating workflow that accounts for the physicochemical limitations of these compounds.
Phase 1: Compound Preparation & Formulation
-
Purification: Synthesize and purify the DCNB isomers to >98% purity. Use toluene recrystallization to wash out any 6-nitro isomers from the 3-nitro batches (2)[2].
-
Causality: The 6-nitro isomer acts as a competitive antagonist with lower efficacy. Failing to remove it will artificially inflate the ED50 data of the target compound.
-
-
Formulation: Dissolve the purified isomer in an Emulsifiable Concentrate (EC) utilizing a non-ionic surfactant (e.g., Tween-20 at 0.5% v/v).
-
Causality: DCNB isomers are highly lipophilic. Without a surfactant, the active ingredient will crystallize on the leaf cuticle rather than penetrating the stomata, yielding false negatives in post-emergence trials.
-
Phase 2: Greenhouse Bioassay (The Self-Validating System)
-
Application: Apply the formulated isomers at varying rates (50 to 1000 g/ha) to indicator species (Amaranthus retroflexus) at the 2-3 true leaf stage using a track sprayer calibrated to 200 L/ha.
-
Internal Validation Controls:
-
Positive Control: Apply commercial Dicamba or Chloramben at 200 g/ha.
-
Negative Control: Apply the EC blank (solvent + surfactant only).
-
System Validation Rule: If the positive control fails to induce visible epinasty within 48 hours, it indicates a systemic environmental failure (e.g., insufficient greenhouse humidity or suboptimal temperature) rather than compound inactivity. The entire batch must be invalidated and repeated.
-
Phase 3: Biochemical Scoring
-
Phenotypic Analysis: Score visual injury on a 0-100% scale at 7, 14, and 21 days post-treatment.
-
In Vitro Correlation: Quantify TIR1 receptor binding affinity using Surface Plasmon Resonance (SPR) to ensure that in vivo efficacy correlates directly with in vitro target engagement, ruling out off-target toxicity.
Visualizing the Mechanism of Action
The diagram below illustrates the molecular pathway triggered by highly active DCNB isomers (such as 2,5-dichloro-3-nitrobenzoate) once they successfully bypass the plant cuticle and enter the cell.
Fig 1. Mechanism of active DCNB isomers disrupting the TIR1/AFB auxin signaling pathway.
References
- 2,4-Dichloro-6-nitrobenzoic acid Source: Smolecule URL
- Source: U.S. Environmental Protection Agency (EPA)
- US3910995A - Process for preparing 2,5-dihalo-3-nitrobenzoic acid Source: Google Patents URL
Sources
Comparative Structural Guide: X-ray Crystallography of Ethyl 3,4-dichloro-2-nitrobenzoate and Alternative Derivatives
Executive Summary & Contextual Significance
In modern organic synthesis and drug discovery, halogenated nitrobenzoate esters serve as highly versatile building blocks. Specifically, Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a critical precursor for constructing complex heterocyclic systems, such as quinolone antibiotics and biologically active acrylates[1].
For researchers, understanding the precise three-dimensional arrangement of these molecules in the solid state via X-ray crystallography is not merely an academic exercise; it is a predictive tool. The spatial orientation of the nitro group, the dihedral angle of the ester moiety, and the intermolecular halogen bonding networks directly dictate the compound's solubility, stability, and reactivity in Nucleophilic Aromatic Substitution (
Mechanistic Insights: Structural Causality in Nitrobenzoates
To optimize downstream synthetic workflows, researchers must understand the causality behind the structural features of these derivatives:
-
Steric Hindrance (The ortho-Nitro Effect): In 2-nitrobenzoate derivatives, the bulky nitro group is positioned ortho to the ester group. This creates a severe steric clash, forcing the ester carbonyl out of coplanarity with the benzene ring. This twist disrupts
-conjugation, which lowers the activation energy required for nucleophilic attack on the ring, making it a superior substrate compared to para-nitro analogs[1][2]. -
Halogen Bonding Networks: The 3,4-dichloro substitution provides highly polarizable electron-depleted regions (σ-holes). In the crystal lattice, these sites engage in directional intermolecular interactions (e.g., C–Cl···O and C–Cl···Cl). These interactions compete with standard van der Waals forces, rigidly stabilizing the crystal lattice and influencing the compound's melting point and dissolution rate[1].
-
Alkyl Chain Flexibility: The ethyl ester introduces a rotatable C–C bond compared to a rigid methyl ester. This flexibility allows the molecule to adopt multiple conformations (gauche vs. anti) during nucleation, which can lead to polymorphism depending on the crystallization solvent used.
Comparative Performance Data
The following table summarizes the quantitative structural and crystallographic differences between Ethyl 3,4-dichloro-2-nitrobenzoate and alternative scaffolds[2][3][4].
| Structural Feature / Metric | Ethyl 3,4-dichloro-2-nitrobenzoate | Methyl 3,4-dichloro-2-nitrobenzoate | Ethyl 4-nitrobenzoate |
| Ester Dihedral Angle (approx.) | 65° – 75° (Highly twisted) | 60° – 70° (Twisted) | 0° – 15° (Nearly planar) |
| Dominant Lattice Forces | Halogen bonding, weak C-H···O | Halogen bonding, dense packing | Strong |
| Conformational Flexibility | High (Rotatable ethyl chain) | Low (Rigid methyl group) | High (Rotatable ethyl chain) |
| Excellent (Activated by -NO₂ & -Cl) | Excellent (Activated by -NO₂ & -Cl) | Poor (Lacks leaving halogens) | |
| Typical Crystal System | Triclinic / Monoclinic | Monoclinic | Triclinic |
| Solubility (Non-polar solvents) | High (Twisted structure prevents tight packing) | Moderate | Low (Planar stacking increases lattice energy) |
Data Interpretation: The planar nature of Ethyl 4-nitrobenzoate allows for tight
Self-Validating Experimental Protocol: Single-Crystal Growth & XRD
To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating system for growing diffraction-quality crystals of halogenated nitrobenzoates and elucidating their structure.
Phase 1: Controlled Crystallization (Slow Evaporation Method)
Causality: A binary solvent system is utilized to control the supersaturation rate. A highly volatile good solvent dissolves the compound, while a less volatile antisolvent forces gradual nucleation as the good solvent evaporates.
-
Preparation: Dissolve 50 mg of Ethyl 3,4-dichloro-2-nitrobenzoate (>99% purity) in 2.0 mL of a Dichloromethane (DCM) / Hexane mixture (1:1 v/v) in a clean 4 mL glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (dust/impurities).
-
Evaporation Control: Cap the vial and pierce the septum with a single 20-gauge needle.
-
Incubation: Place the vial in a vibration-free, temperature-controlled environment at 20°C. Validation Check: Within 48–72 hours, distinct, block-like or needle-like crystals should form at the bottom of the vial.
Phase 2: Harvesting and X-ray Diffraction (XRD)
Causality: Data collection must occur at cryogenic temperatures to minimize atomic thermal vibrations, thereby enhancing the resolution of high-angle reflections necessary for precise bond length determination[3].
-
Harvesting: Under a polarized light microscope, select a single crystal with uniform extinction (dimensions approx. 0.2 × 0.2 × 0.1 mm).
-
Cryoprotection: Coat the crystal immediately in Paratone-N oil and mount it on a MiTeGen cryoloop. Validation Check: The oil prevents solvent loss and protects the crystal from atmospheric moisture degradation.
-
Data Collection: Transfer the loop to the diffractometer's cold stream (193 K). Collect diffraction data using Mo K
radiation ( Å). -
Refinement: Solve the phase problem using direct methods and refine the structure using the SHELXL software package[1].
Workflow Visualization
Figure 1: Workflow for crystallization and X-ray structural elucidation of nitrobenzoate derivatives.
References
- Benchchem. "Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7". Benchchem Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2QSdjhaN_0sN7Oj_3Uo3pAHbRtR9FEaE3x_slnAteve0d5DpdGqugu6klO-3O4dIoeUJsHfqp9F8XLiffirv9pU8lYIHh1wrhKbgZZYhj__yMMCLZ9OCJbr-hF3bC9kFQbNrL]
- Benchchem. "Methyl 5-chloro-4-fluoro-2-nitrobenzoate". Benchchem Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECOXqbSdNBwu5zLptd-6ngIOYsF0N6VdCHgIeEhkixT5eZwcHJPodaopXvvzL-MpLeP9pA6xzTKP75T4xWgwsDz2fAUKcUeJJGrRLhXrf3m7ZdOTCtjQLXftMuW1yp3NN0AqH07A==]
- Sigma-Aldrich. "Ethyl 4-nitrobenzoate". MilliporeSigma Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-XEobLHyWmhLSRps1PpfM3BhqIYN1sKBxEO-X2_xRsG0xWiU5_911Q5HdhHlSJpuW6N01pWxpt_DSnVgo1oxlr2jtyrxk8Pd9WrJns1nyZTpKC8N3CzPdyl4kDPr7qsuRYUqYY5dJbaVmxMD9sbiCg8I=]
- Li, J., & Lowary, T. L. "2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate". PMC / Acta Crystallographica. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiz0vUUdIK7NdY8f7y6GIuNGb-MfVqzWffTy-6jNmw1FrFPqjYrw5JZqSYOiEbtrbLSXWsfGhaSXz0Xh8VOdnQHTm4vL1tZBFX4p35i3PqNm7lb4PZoJs8SBl4TGhOJ0YYC0kHiVinm9b5ZQ==]
Sources
- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 2. Methyl 5-chloro-4-fluoro-2-nitrobenzoate | Benchchem [benchchem.com]
- 3. 2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Purity confirmation of synthesized Ethyl 3,4-dichloro-2-nitrobenzoate by HPLC
Analytical Purity Confirmation of Synthesized Ethyl 3,4-dichloro-2-nitrobenzoate: A Comparative Guide
Introduction & Regulatory Context
Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly functionalized aromatic ester serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The synthesis of this intermediate—often involving the direct nitration or esterification of substituted benzoic acids—is highly prone to generating closely related positional isomers (e.g., 4,5-dichloro derivatives) and leaving trace amounts of unreacted acidic precursors[1].
Because trace impurities can propagate through a synthetic route and compromise the safety and efficacy of the final API, confirming the absolute purity of this intermediate is non-negotiable. The analytical procedure chosen must be robust, highly specific, and validated according to the2 guidelines, which emphasize demonstrating that the method is fit for its intended lifecycle purpose[2].
Causality in Analytical Method Selection
Selecting the optimal analytical modality requires analyzing the physicochemical properties of the analyte to ensure the data generated is chemically logical and artifact-free.
-
Thermal Instability vs. GC-FID: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) offers exceptionally high theoretical plate counts. However, nitroaromatics are notoriously sensitive to the high injector port temperatures (often >250°C) required for volatilization. This thermal stress risks degrading the nitro group, leading to artifactual impurity peaks that compromise the self-validating nature of the assay.
-
Sensitivity Limitations of qNMR: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful orthogonal technique that requires no reference standard. Yet, its Limit of Detection (LOD) for trace isomeric impurities typically plateaus around 0.5%, rendering it insufficient for pharmaceutical intermediates that demand <0.1% impurity thresholds.
-
The HPLC-UV Advantage: Ethyl 3,4-dichloro-2-nitrobenzoate possesses a highly conjugated
-system, giving it a strong chromophore suitable for highly sensitive UV detection at λ = 254 nm[1]. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) operates at ambient or near-ambient temperatures, entirely bypassing the risk of thermal degradation while easily resolving polar and non-polar impurities based on hydrophobic partitioning.
Logical decision tree for selecting purity confirmation methods for nitrobenzoates.
Objective Comparison of Analytical Modalities
To objectively justify the selection of HPLC-UV, the following table summarizes the quantitative performance metrics of each technique when applied to nitrobenzoate esters.
| Analytical Technique | Separation/Detection Principle | Limit of Detection (LOD) | Resolution of Positional Isomers ( | Suitability for Nitrobenzoates |
| HPLC-UV | Hydrophobic partitioning / UV Absorbance | ~0.01% | Excellent (> 2.0) | Optimal (No thermal degradation) |
| GC-FID | Boiling point / Volatility | ~0.05% | Good (> 1.5) | High Risk (Nitro group instability) |
| qNMR | Nuclear magnetic resonance | ~0.50% | Moderate (Overlapping signals) | Good for Assay , poor for trace impurities |
Experimental Protocols: A Self-Validating System
To ensure regulatory compliance, the following RP-HPLC methodology is designed as a self-validating system. It incorporates recent harmonized updates from the3 guidelines, which explicitly permit adjustments such as the use of superficially porous particles (SPP) to modernize legacy methods without requiring full revalidation[3].
Step-by-Step Methodology: RP-HPLC-UV
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).
-
Causality: The acidic modifier (TFA) drops the pH below the pKa of any residual acidic precursors (e.g., unreacted 3,4-dichloro-2-nitrobenzoic acid). This suppresses ionization, ensuring the impurities remain in a neutral state for predictable hydrophobic retention and sharp, symmetrical peak shapes.
Step 2: Sample Preparation (Diluent Matching)
-
Action: Accurately weigh 10.0 mg of the synthesized Ethyl 3,4-dichloro-2-nitrobenzoate and dissolve it in 10.0 mL of Acetonitrile to achieve a 1.0 mg/mL stock. Dilute further with a 50:50 Water:Acetonitrile mixture to a working concentration of 0.1 mg/mL.
-
Causality: Matching the sample diluent strength to the initial mobile phase conditions prevents solvent-mismatch phenomena, which cause peak fronting or splitting during the injection plug's transfer to the column head.
Step 3: Chromatographic Separation
-
Column: C18, 100 x 4.6 mm, 2.7 µm SPP.
-
Causality: Superficially Porous Particle (SPP) columns provide UHPLC-like efficiency (narrow peak widths) at standard HPLC backpressures. This high resolving power is critical for separating closely eluting positional isomers of the dichloro-nitrobenzoate[4].
-
Gradient: 30% B to 90% B over 10 minutes. Flow Rate: 1.0 mL/min.
Step 4: Detection and System Suitability Testing (SST)
-
Action: Detect at λ = 254 nm. Before analyzing the sample batch, inject a resolution mixture containing the target compound and a known impurity (e.g., 3-chloro-2-nitrobenzoate).
-
Causality: The SST validates the system's resolving power in real-time. Per 3, the resolution (
) between critical pairs must be , and the tailing factor must be [3].
Step-by-step HPLC-UV workflow incorporating USP <621> system suitability checks.
Data Interpretation and ICH Q2(R2) Compliance
Following data acquisition, purity is calculated using the area normalization method. To comply with ICH Q2(R2), the analytical range must be confirmed by demonstrating acceptable accuracy and precision across the reporting limits[2]. Furthermore, under the updated USP <621> definitions, the signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) must be calculated using the half-height multiplier and must exceed a value of 10[3]. If the SST parameters pass, the system is deemed self-validated, and the purity of the Ethyl 3,4-dichloro-2-nitrobenzoate batch can be confidently reported.
References
- Validation of Analytical Procedures Q2(R2) - ICH, ich.org.
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP), usp.org.
- Are You Sure You Understand USP <621>? | LCGC International, chromatographyonline.com.
- Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem, benchchem.com.
Sources
Ethyl 3,4-dichloro-2-nitrobenzoate proper disposal procedures
Comprehensive EHS Protocol: Safe Handling and Disposal of Ethyl 3,4-dichloro-2-nitrobenzoate
For researchers and drug development professionals, the management of chemical waste is as critical as the synthetic methodologies themselves. Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a specialized halogenated nitroaromatic ester frequently utilized as a building block in pharmaceutical research[1][2]. Because of its specific structural features—namely, the presence of both covalently bound halogens (chlorine) and a nitro group—its disposal requires strict adherence to environmental regulations and laboratory safety protocols to prevent environmental contamination and hazardous secondary reactions[3][4].
This guide outlines the physicochemical rationale and standard operating procedures for the safe, compliant disposal of Ethyl 3,4-dichloro-2-nitrobenzoate in a professional laboratory setting.
Chemical Profiling and Hazard Causality
To understand how to dispose of a chemical, one must first understand why specific protocols are necessary. The disposal strategy for Ethyl 3,4-dichloro-2-nitrobenzoate is dictated by two primary structural components:
-
The Halogenated Aromatic Ring: The two chlorine atoms on the aromatic ring classify this compound's waste stream as a Halogenated Organic Compound (HOC). Under U.S. EPA Resource Conservation and Recovery Act (RCRA) guidelines (e.g., 40 CFR Part 268), halogenated organics are strictly regulated regarding land disposal and require specific high-temperature incineration[3]. Low-temperature incineration of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with acid gas scrubbers[5].
-
The Nitroaromatic Moiety: Nitroaromatics are inherently energy-rich. Furthermore, the electron-withdrawing nature of the nitro group, combined with the two chlorine atoms, makes the aromatic ring highly electron-deficient. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (
) reactions. If this waste is improperly mixed with strong nucleophiles or reducing agents (e.g., amines, strong bases, hydrides) in a generic waste carboy, it can trigger uncontrolled, exothermic reactions.
Safety Directive: Never attempt to "treat," "neutralize," or "hydrolyze" halogenated nitroaromatic waste in the laboratory to bypass disposal costs. In-lab waste treatment poses a significant safety risk. All disposal must be routed through your institution's Environmental Health and Safety (EHS) department.
Operational Disposal Plan: Step-by-Step Methodology
The following protocol ensures compliance with EPA standards for hazardous waste accumulation and disposal[4][5].
Step 1: Point-of-Generation Segregation
-
Designate the Container: Select a chemically compatible, UN-approved high-density polyethylene (HDPE) or glass waste container.
-
Labeling: Immediately label the container as "Hazardous Waste: Halogenated Organics." The label must explicitly list "Ethyl 3,4-dichloro-2-nitrobenzoate" and any associated solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Segregation: Do not mix this waste with non-halogenated solvents (like pure acetone or ethanol). Mixing halogenated and non-halogenated waste unnecessarily increases the volume of expensive halogenated waste processing and violates standard EHS segregation principles.
Step 2: Satellite Accumulation Area (SAA) Management
-
Containment: Place the waste container in a secondary containment bin to capture any potential spills or leaks.
-
Vapor Control: Ensure the container is kept tightly closed at all times except when actively adding waste. This complies with EPA air emission standards for hazardous waste containers (40 CFR 265 Subpart CC), which mandate the minimization of volatile organic emissions[5].
-
Storage Conditions: Store in a cool, dry, well-ventilated SAA, away from direct sunlight, heat sources, and incompatible materials (strong oxidizers, strong bases, and reducing agents)[6].
Step 3: EHS Transfer and TSDF Routing
-
Manifesting: Once the SAA container is full (or reaches the regulatory time limit, typically 90 to 180 days depending on your facility's generator status), submit a waste pickup request to your EHS department.
-
Professional Incineration: EHS will manifest the waste to a licensed TSDF. The TSDF will utilize high-temperature rotary kiln incineration (typically >1000°C) with alkaline scrubbers to safely destroy the organic matrix and neutralize the resulting hydrogen chloride (HCl) gas.
Waste Stream Compatibility Data
To prevent adverse reactions in the SAA, adhere to the following compatibility matrix when disposing of Ethyl 3,4-dichloro-2-nitrobenzoate solutions.
| Waste Stream / Reagent Type | Compatibility with Ethyl 3,4-dichloro-2-nitrobenzoate | Rationale / Causality |
| Halogenated Solvents (DCM, Chloroform) | Highly Compatible | Standard matrix for HOC disposal; easily co-incinerated. |
| Non-Halogenated Solvents (EtOAc, Hexane) | Compatible (but inefficient) | Safe to mix, but turns the entire volume into costlier "halogenated" waste. Keep separate if possible. |
| Strong Bases (NaOH, KOH, Alkoxides) | Incompatible (Do Not Mix) | Risk of exothermic ester hydrolysis or |
| Reducing Agents (NaBH4, LiAlH4) | Incompatible (Do Not Mix) | Nitro groups are easily reduced; mixing can cause violent, highly exothermic redox reactions. |
| Aqueous Acidic Waste | Incompatible (Do Not Mix) | Phase separation issues in waste carboys; potential for slow hydrolysis. |
Disposal Workflow Visualization
The following decision tree illustrates the logical flow for routing Ethyl 3,4-dichloro-2-nitrobenzoate waste from the benchtop to final destruction.
Workflow for the segregation and TSDF routing of halogenated nitroaromatic laboratory waste.
References
- Benchchem. "Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7". benchchem.com.
- BLD Pharm. "1277132-56-5|Ethyl 3-amino-4-chloro-2-nitrobenzoate". bldpharm.com.
- Bidepharm. "CAS:1803726-97-7 Ethyl 3,4-dichloro-2-nitrobenzoate". bidepharm.com.
- Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32". ecfr.gov.
- U.S. Environmental Protection Agency (EPA). "Hazardous Waste Treatment, Storage, and Disposal Facilities; Organic Air Emission Standards for Tanks, Surface Impoundments, and Containers". epa.gov.
- U.S. Environmental Protection Agency (EPA). "EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)". epa.gov.
Sources
- 1. Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem [benchchem.com]
- 2. CAS:1803726-97-7Ethyl 3,4-dichloro-2-nitrobenzoate-毕得医药 [bidepharm.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. 1277132-56-5|Ethyl 3-amino-4-chloro-2-nitrobenzoate|BLD Pharm [bldpharm.com]
Personal protective equipment for handling Ethyl 3,4-dichloro-2-nitrobenzoate
Operational Safety and Handling Guide: Ethyl 3,4-dichloro-2-nitrobenzoate
As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires a rigorous, self-validating safety framework. Ethyl 3,4-dichloro-2-nitrobenzoate (CAS: 1803726-97-7) is a highly valuable electrophilic intermediate in drug development, primarily leveraged for its reactive nitro group and di-chloro substituted aromatic ring [1]. However, the exact structural features that make it synthetically useful also dictate strict handling, personal protective equipment (PPE), and disposal protocols.
This guide provides a mechanistic rationale for PPE selection and a step-by-step operational workflow to ensure laboratory safety, scientific integrity, and environmental compliance.
Physicochemical & Hazard Profile
Understanding the inherent properties of a compound is the first step in risk mitigation. The lipophilicity of the halogenated aromatic ring, combined with the nitro group, defines its toxicity profile and environmental persistence.
| Property / Hazard | Data / Description | Operational Implication |
| CAS Number | 1803726-97-7 | Unique identifier for SDS and inventory tracking. |
| Molecular Weight | 264.06 g/mol | Determines stoichiometric calculations for quenching. |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Requires strict dermal and ocular barrier protection. |
| Chemical Class | Halogenated Nitroaromatic | Dictates specific high-temperature incineration disposal. |
| Lipophilicity | High (due to di-chloro substitution) | Enhances percutaneous absorption; dictates glove material. |
Mechanistic Rationale for PPE Selection
Safety protocols must be grounded in chemical causality, not just compliance checklists. Nitroaromatic compounds are notorious for their ability to rapidly penetrate the stratum corneum (the outermost layer of the epidermis) [2]. The addition of two chlorine atoms to the aromatic ring of Ethyl 3,4-dichloro-2-nitrobenzoate increases its partition coefficient (LogP), further driving its lipophilicity and potential for percutaneous absorption.
To counteract this, the following PPE system is mandatory:
-
Hand Protection (Double-Gloving): Standard latex gloves offer zero protection against lipophilic organics. You must use nitrile gloves (minimum 4 mil thickness). Because breakthrough times for halogenated organics can be unpredictable, a self-validating double-gloving technique is required. If the outer glove is contaminated, it must be removed and replaced immediately to maintain the integrity of the inner barrier.
-
Eye and Face Protection: ANSI Z87.1 compliant chemical splash goggles are non-negotiable. If you are scaling up the reaction or transferring volumes where a splash hazard exists, a full-face shield must be worn over the goggles.
-
Body Protection: A fully buttoned, flame-resistant (FR) lab coat. Ensure no skin is exposed (long pants and closed-toe shoes are required). The lab coat acts as a secondary barrier to catch micro-particulates during weighing.
-
Respiratory Protection: All handling must occur inside a certified Class II chemical fume hood with a minimum face velocity of 100 fpm. If a fume hood is unavailable (e.g., during a large-scale spill response), a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges and P100 particulate filters is required.
Step-by-Step Operational Workflow: Weighing and Transfer
This methodology ensures that the compound remains contained, minimizing aerosolization and dermal exposure.
Phase 1: Pre-Operational Setup
-
Clear the chemical fume hood of all unnecessary equipment to ensure unhindered laminar airflow.
-
Place an anti-static weighing boat on the analytical balance inside the hood.
-
Don all required PPE (Double nitrile gloves, goggles, lab coat).
Phase 2: Handling & Transfer
-
Open the primary container of Ethyl 3,4-dichloro-2-nitrobenzoate only within the fume hood.
-
Use a grounded, anti-static micro-spatula to transfer the solid. This prevents static-induced aerosolization of the powder.
-
Weigh the exact required mass. Close the primary container immediately after the transfer.
-
Dissolve the compound in the reaction solvent (e.g., dichloromethane or ethyl acetate) directly within the hood before transferring it to the broader laboratory environment.
Phase 3: Decontamination
-
Wipe down the balance and the hood surface with a solvent compatible with nitroaromatics (e.g., acetone or ethanol), followed by a water wipe.
-
Dispose of the outer layer of gloves and the contaminated wipes in the designated solid hazardous waste container.
Spill Response and Disposal Plan
A self-validating safety system anticipates failure. In the event of a spill, immediately execute the following protocol.
Spill Response Methodology:
-
Evacuate and Isolate: Alert personnel and isolate the immediate area.
-
PPE Verification: Ensure you are wearing double nitrile gloves, goggles, and a respirator (if outside a fume hood).
-
Containment: Cover the spill with a solid, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels for large spills of reactive nitroaromatics [4].
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, chemically compatible secondary container.
Disposal Plan (EPA/RCRA Compliance): Ethyl 3,4-dichloro-2-nitrobenzoate is classified as a halogenated organic waste . Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, halogenated wastes must be strictly segregated from non-halogenated organic streams [3].
-
The Causality: Mixing halogenated and non-halogenated wastes can lead to dangerous exothermic reactions and severely complicates the disposal process. Halogenated organics require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans.
-
The Action: Deposit all liquid waste, contaminated absorbents, and empty vials into clearly labeled "Halogenated Organic Waste" containers. Never pour this compound or its solutions down the drain.
Operational Workflow Diagram
Figure 1: Operational workflow and spill response decision tree for Ethyl 3,4-dichloro-2-nitrobenzoate.
References
-
Title: Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
